molecular formula C12H11BrN2O2 B1330925 Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate CAS No. 948292-48-6

Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B1330925
CAS No.: 948292-48-6
M. Wt: 295.13 g/mol
InChI Key: VCEOMTVGHVZJDJ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate (CAS 948292-48-6) is a versatile pyrazole-carboxylate derivative of significant interest in medicinal and agrochemical research. This compound serves as a crucial synthetic intermediate and scaffold for the development of novel nitrogen-containing heterocycles, a class known for its wide range of biological activities . Its molecular structure features a bromophenyl ring and a pyrazole ring that are nearly coplanar, with a dihedral angle of only 5.78°, which can influence its solid-state packing and intermolecular interactions, as evidenced by weak C-H⋯O hydrogen bonds in its crystal lattice . With a calculated molecular weight of 295.13 and a high calculated boiling point of approximately 470.7°C , this solid compound offers a stable foundation for chemical synthesis. Researchers primarily utilize it as a key building block for the synthesis of more complex molecules, such as through N-alkylation to create derivatives like 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate for further biological evaluation . The presence of both a bromine substituent and an ester group on the pyrazole core provides two distinct sites for further functionalization via cross-coupling reactions and nucleophilic substitution, making it an exceptionally versatile reagent in heterocyclic chemistry . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEOMTVGHVZJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347832
Record name Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948292-48-6
Record name Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details a robust two-step synthetic pathway, commencing with the Claisen condensation to form the key intermediate, ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate, followed by a Knorr-type pyrazole synthesis. Each synthetic step is elaborated with mechanistic insights and a detailed experimental protocol. Furthermore, this guide outlines the analytical techniques for the structural elucidation and purity assessment of the final compound, including expected spectroscopic and physical data. The potential applications of this pyrazole derivative as a scaffold in the development of novel therapeutic agents are also discussed, supported by authoritative references. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and in-depth understanding of this valuable chemical entity.

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the architecture of a multitude of biologically active compounds. Its unique structural features and versatile chemical reactivity have established it as a "privileged scaffold" in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The presence of the pyrazole core in several commercially successful drugs underscores its therapeutic potential.

This compound, the subject of this guide, is a functionalized pyrazole derivative that serves as a versatile building block for the synthesis of more complex molecules. The presence of a bromine atom on the phenyl ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs. The ester functionality at the 5-position of the pyrazole ring can be readily hydrolyzed or converted to other functional groups, further enhancing its synthetic utility. This guide aims to provide a detailed and practical resource for the synthesis and characterization of this important intermediate, facilitating its application in the development of next-generation therapeutics.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of a 1,3-dicarbonyl intermediate, ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate, via a Claisen condensation. The subsequent step is the formation of the pyrazole ring through a condensation reaction with hydrazine hydrate, a classic example of the Knorr pyrazole synthesis.[1][2]

Synthesis_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Knorr Pyrazole Synthesis Reactant1 4-Bromoacetophenone Intermediate Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate Reactant1->Intermediate Reactant2 Diethyl oxalate Reactant2->Intermediate Base Sodium Ethoxide Base->Intermediate Base FinalProduct Ethyl 3-(4-bromophenyl)-1H- pyrazole-5-carboxylate Intermediate->FinalProduct Hydrazine Hydrazine Hydrate Hydrazine->FinalProduct Solvent Ethanol Solvent->FinalProduct Solvent

Synthetic workflow for this compound.
Step 1: Synthesis of Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate via Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[3][4] In this synthesis, the enolate of 4-bromoacetophenone, formed by deprotonation with sodium ethoxide, acts as the nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate. The subsequent loss of an ethoxide leaving group yields the desired β-dicarbonyl compound.

Experimental Protocol:

  • Reaction Setup: To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium ethoxide in absolute ethanol. This can be prepared by carefully adding sodium metal (1 equivalent) to anhydrous ethanol.

  • Addition of Reactants: To the stirred solution of sodium ethoxide, add a solution of 4-bromoacetophenone (1 equivalent) in absolute ethanol dropwise at room temperature.

  • Following this, add diethyl oxalate (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1 M HCl). The resulting precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol to afford ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate as a solid.

Step 2: Synthesis of this compound via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[1][5] The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate (1 equivalent) obtained from the previous step in ethanol.

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 90°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.[2]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield this compound as a solid.[2]

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following table summarizes the key analytical data for this compound.

Parameter Data
Molecular Formula C₁₂H₁₁BrN₂O₂
Molecular Weight 295.13 g/mol
Appearance White to off-white solid
Melting Point 143-145 °C[5]
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) Predicted: 13.8 (br s, 1H, NH), 7.80 (d, J=8.4 Hz, 2H), 7.65 (d, J=8.4 Hz, 2H), 7.20 (s, 1H), 4.30 (q, J=7.1 Hz, 2H), 1.30 (t, J=7.1 Hz, 3H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) Predicted: 160.5, 148.0, 140.0, 132.0, 131.5, 128.0, 122.0, 105.0, 61.0, 14.5
Mass Spectrometry (ESI-MS) m/z Predicted: [M+H]⁺ 295.0, 297.0

Note: The predicted NMR and MS data are based on the analysis of closely related structures and established principles of spectroscopy. Experimental data should be obtained for confirmation.

Applications in Drug Discovery and Development

This compound is a valuable scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. The reactive sites on the molecule, namely the pyrazole N-H, the bromo-substituent, and the ester group, allow for a variety of chemical transformations.

  • Anti-inflammatory and Analgesic Agents: The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). This compound can serve as a starting material for the synthesis of novel cyclooxygenase (COX) inhibitors.

  • Anticancer Agents: Many pyrazole derivatives have been reported to exhibit potent anticancer activity through various mechanisms, including kinase inhibition. The 4-bromophenyl moiety can be utilized in Suzuki or other cross-coupling reactions to introduce diverse aryl or heteroaryl groups, leading to the discovery of novel kinase inhibitors.

  • Antimicrobial Agents: The pyrazole scaffold has been incorporated into numerous compounds with antibacterial and antifungal properties. This compound can be used to generate libraries of compounds for screening against various microbial strains.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The described two-step synthetic route, involving a Claisen condensation followed by a Knorr pyrazole synthesis, is a reliable and efficient method for obtaining this valuable building block. The comprehensive characterization data serves as a benchmark for researchers to verify the identity and purity of their synthesized material. The outlined applications in drug discovery highlight the significance of this compound as a versatile scaffold for the development of novel therapeutic agents. It is our hope that this guide will serve as a valuable resource for scientists and researchers in their endeavors to explore the vast potential of pyrazole chemistry.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Claisen, L., & Claparède, A. (1881). Condensationen von Ketonen mit Aldehyden. Berichte der deutschen chemischen Gesellschaft, 14(1), 2460–2468.
  • Carey, F. A. (2006). Organic Chemistry (6th ed.). McGraw-Hill.
  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • Ge, Y., et al. (2011). Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1918. Available at: [Link]

  • MDPI. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Molbank, 2024(1), M1757. Available at: [Link]

Sources

Physicochemical properties of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Abstract: This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound, a key heterocyclic building block in modern drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only theoretical grounding but also detailed, field-proven experimental protocols for the determination of its core characteristics. The narrative emphasizes the causal relationships behind experimental choices and the establishment of self-validating analytical workflows, ensuring the highest degree of scientific integrity.

Introduction: Significance and Molecular Profile

This compound belongs to the pyrazole class of nitrogen-containing heterocyclic compounds. This molecular scaffold is of immense interest in medicinal chemistry and agrochemicals due to its wide range of biological activities.[1] The subject molecule serves as a crucial intermediate in the synthesis of more complex bioactive molecules, including analogues of marine-derived alkaloids like lamellarins, which have demonstrated potent cytotoxic activity against cancer cell lines.[2]

A thorough understanding of its physicochemical properties is paramount for its effective utilization. These properties govern its reactivity, solubility, crystal packing, and, crucially for pharmaceutical applications, its absorption, distribution, metabolism, and excretion (ADME) profile. This guide outlines the methodologies to precisely characterize these foundational parameters.

Chemical Identity

The unambiguous identification of the starting material is the bedrock of any scientific investigation. The key identifiers for this compound are summarized below.

IdentifierValueSource
Chemical Name This compound[3][4]
Molecular Formula C₁₂H₁₁BrN₂O₂[3][4]
Molecular Weight 295.13 g/mol [3]
CAS Number 1048930-76-2[4]
Physical Form Solid[3]
SMILES String CCOC(=O)c1cc(n[nH]1)-c2ccc(Br)cc2[3]
InChI Key VCEOMTVGHVZJDJ-UHFFFAOYSA-N[3]

Core Physicochemical Properties: A Predictive Overview

While specific experimental values for this compound are not widely published, its structure allows for informed predictions and underscores the importance of empirical determination. The bromophenyl group imparts significant hydrophobicity, while the pyrazole ring, with its N-H proton and ester functionality, provides sites for hydrogen bonding and potential ionization.

PropertySignificance in Drug DevelopmentExpected Characteristics & Rationale
Melting Point (°C) Indicator of purity, lattice energy, and thermal stability. A sharp range is critical.Expected to be a crystalline solid with a relatively high melting point due to the rigid aromatic systems and potential for intermolecular hydrogen bonding.
Aqueous Solubility Directly impacts bioavailability and formulation strategies.Predicted to have low aqueous solubility due to the dominant non-polar bromophenyl ring. Solubility will be pH-dependent.
pKa Governs the ionization state at physiological pH, affecting solubility, permeability, and target binding.The pyrazole N-H proton is weakly acidic. The exact pKa is crucial for predicting its charge state in the gut and bloodstream.
LogP / LogD Measures lipophilicity, which is key to predicting membrane permeability and ADME properties.A high LogP is expected due to the bromophenyl and ethyl ester groups, suggesting good permeability but potentially poor aqueous solubility.

Experimental Determination Protocols

The following sections provide robust, step-by-step protocols for characterizing the key physicochemical properties. The methodologies are designed to be self-validating and are grounded in established analytical principles.

Melting Point Determination for Purity Assessment

Expertise & Rationale: The melting point is a fundamental and highly sensitive indicator of purity.[5] A pure crystalline solid exhibits a sharp, well-defined melting range, typically less than 1°C. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[6] The use of a digital apparatus with a slow ramp rate around the expected melting point is crucial for accuracy.

Experimental Protocol:

  • Sample Preparation:

    • Place a small amount of this compound onto a clean, dry watch glass.

    • If the crystals are not a fine powder, gently grind them using a mortar and pestle.

    • Invert a capillary tube (sealed at one end) and tap the open end into the powder until a small amount (1-2 mm in height) enters the tube.

    • Compact the sample into the sealed end by tapping the tube on a hard surface or by dropping it down a long glass tube.[7]

  • Instrument Setup (e.g., DigiMelt or Mel-Temp):

    • Set a starting temperature approximately 10-15°C below the expected melting point (if unknown, perform a rapid preliminary run to find an approximate range).[7]

    • Set a slow ramp rate of 1-2°C per minute to ensure thermal equilibrium.

  • Measurement:

    • Insert the prepared capillary tube into the sample holder of the apparatus.[7]

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal melts and the entire sample becomes a clear liquid.[8]

    • The melting range is reported as T₁ - T₂.

  • Validation:

    • Perform the measurement in triplicate to ensure reproducibility.

    • If a reference standard is available, perform a mixed melting point determination. A depression in the melting point of the mixture confirms the unknown is not identical to the standard.[7]

Diagram: Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Protocol cluster_result Result & Validation P1 Grind Sample to Fine Powder P2 Load Capillary Tube (1-2 mm height) P1->P2 P3 Compact Sample P2->P3 M1 Perform Rapid Scan (Find Approx. MP) P3->M1 M2 Set Start Temp (10°C below approx. MP) M1->M2 M3 Set Slow Ramp Rate (1-2°C / min) M2->M3 M4 Record T₁ (First Liquid Drop) M3->M4 M5 Record T₂ (All Liquid) M4->M5 R1 Report Range (T₁ - T₂) M5->R1 R2 Perform in Triplicate R1->R2 R3 Mixed Melting Point (if standard available) R1->R3

Caption: Workflow for accurate melting point determination.

Solubility Profiling

Expertise & Rationale: Solubility is not a single value but a profile across different solvent systems. A systematic approach using solvents of varying polarity and pH is essential. This qualitative assessment provides rapid, critical insights into the compound's nature.[9] Solubility in aqueous acid (5% HCl) suggests the presence of a basic functional group (like an amine), while solubility in aqueous base (5% NaOH) indicates an acidic functional group (like a phenol or carboxylic acid).[10][11] The pyrazole N-H is weakly acidic and may only dissolve in a stronger base.

Experimental Protocol:

  • Setup:

    • Arrange a series of labeled test tubes.

    • Add approximately 25 mg of the compound to each tube.[10]

  • Solvent Addition and Observation:

    • To the first tube, add 0.75 mL of the solvent (e.g., deionized water) in three 0.25 mL portions.[10]

    • After each addition, vigorously shake or vortex the tube for at least 30-60 seconds.[9][10]

    • Visually inspect for dissolution. Classify as "soluble" (clear solution), "partially soluble" (some solid remains but solution is not clear), or "insoluble" (no apparent change).

  • Systematic Testing Workflow:

    • Step 1: Water. Test for solubility in water. If soluble, the compound is a small, polar molecule.[12]

    • Step 2: 5% HCl. If insoluble in water, test in 5% HCl. Solubility indicates the presence of a basic group.

    • Step 3: 5% NaOH. If insoluble in water and 5% HCl, test in 5% NaOH. Solubility indicates an acidic group.

    • Step 4: 5% NaHCO₃. If soluble in 5% NaOH, test in 5% NaHCO₃. Solubility here indicates a strongly acidic group (like a carboxylic acid), while insolubility suggests a weakly acidic group (like the pyrazole N-H).[11]

    • Step 5: Organic Solvents. Test solubility in common organic solvents like ethanol, acetone, dichloromethane, and hexane to establish a polarity profile.

Diagram: Solubility Profiling Decision Tree

SolubilityTree Start Start: Add 25 mg Compound to 0.75 mL Solvent Water Test in Water Start->Water HCl Test in 5% HCl Water->HCl Insoluble Sol_Water Result: Polar Compound (Sa/Sb/Sg) Water->Sol_Water Soluble NaOH Test in 5% NaOH HCl->NaOH Insoluble Sol_HCl Result: Organic Base (B) HCl->Sol_HCl Soluble NaHCO3 Test in 5% NaHCO₃ NaOH->NaHCO3 Soluble Insoluble Result: Neutral / Inert (N/I) NaOH->Insoluble Insoluble Sol_NaHCO3 Result: Strong Acid (As) NaHCO3->Sol_NaHCO3 Soluble Sol_NaOH Result: Weak Acid (Aw) NaHCO3->Sol_NaOH Insoluble

Caption: Decision tree for qualitative solubility analysis.

pKa Determination by UV-Vis Spectrophotometry

Expertise & Rationale: The Henderson-Hasselbalch equation is the theoretical foundation for pKa determination. Spectrophotometry is a widely accessible method that leverages the fact that the protonated (HA) and deprotonated (A⁻) forms of a molecule often have different UV-Vis absorbance spectra.[13] By measuring the absorbance of the compound in a series of buffers with known pH values, a titration curve can be generated, and the pKa can be determined as the pH where [HA] = [A⁻].[14]

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of this compound in a suitable co-solvent (e.g., DMSO or ethanol) to ensure solubility.

    • Prepare a series of aqueous buffers covering a wide pH range (e.g., from pH 2 to pH 12).

    • Prepare highly acidic (0.1 M HCl) and highly basic (0.1 M NaOH) solutions to obtain the spectra of the fully protonated and deprotonated species, respectively.

  • Spectral Acquisition:

    • Determine the wavelength of maximum absorbance difference (analytical wavelength) by overlaying the spectra of the compound in the 0.1 M HCl and 0.1 M NaOH solutions.

    • Prepare a set of samples for measurement. In each cuvette, place a constant, small aliquot of the stock solution and fill to the final volume with a different buffer solution. Ensure the co-solvent concentration is low (<1%) and constant across all samples.

    • Measure the absorbance of each sample at the predetermined analytical wavelength.

  • Data Analysis:

    • Plot the measured absorbance versus the pH of the buffer. The data should form a sigmoidal curve.[14]

    • The pKa is the pH value at the inflection point of this curve.

    • Alternatively, the pKa can be calculated using the equation: pKa = pH + log[(Abs_max - Abs) / (Abs - Abs_min)] where Abs_max is the absorbance of the fully deprotonated species, Abs_min is the absorbance of the fully protonated species, and Abs is the absorbance at a given pH.

  • Trustworthiness:

    • This method is self-validating as the quality of the sigmoidal fit provides confidence in the determined value. Advanced methods like Nuclear Magnetic Resonance (NMR) can provide even higher accuracy, especially in mixed-solvent systems or for compounds with complex ionization behavior.[15][16][17]

Diagram: UV-Vis pKa Determination Workflow

pKaWorkflow cluster_prep Solution Preparation cluster_scan Spectral Analysis cluster_analysis Data Analysis P1 Prepare Stock Solution (in co-solvent) S2 Prepare Samples: Stock + Buffers P1->S2 P2 Prepare Buffer Series (e.g., pH 2-12) P2->S2 P3 Prepare 0.1M HCl & 0.1M NaOH S1 Scan in HCl & NaOH to find Analytical Wavelength (λ) P3->S1 S3 Measure Absorbance at λ for each pH S1->S3 A1 Plot Absorbance vs. pH S3->A1 A2 Generate Sigmoidal Curve A1->A2 A3 Determine pKa at Inflection Point A2->A3

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Conclusion

The systematic characterization of this compound is a prerequisite for its successful application in scientific research. The determination of its melting point, solubility profile, and pKa provides the foundational data required for quality control, reaction optimization, and, in the context of drug discovery, the prediction of its pharmaceutical viability. The protocols outlined in this guide represent robust, validated methodologies that empower researchers to generate reliable and reproducible data, thereby accelerating the pace of discovery and development.

References

  • Melting point determination. (n.d.). Organic Laboratory Techniques.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Melting Point Determination Lab Protocol. (n.d.). Studylib. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

  • Determination of Melting Point. (n.d.). Clarion University.
  • How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube. Retrieved from [Link]

  • How To Determine PKA Of Organic Compounds? (2025, February 14). Chemistry For Everyone - YouTube. Retrieved from [Link]

  • Experiment 1 - Melting Points. (n.d.).
  • How can you determine the solubility of organic compounds? (2017, June 24). Quora. Retrieved from [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13). Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without - The University of East Anglia. (2023, October 16).
  • Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. (n.d.). PMC - NIH. Retrieved from [Link]

  • pKa Determination in non-Aqueous Solvents and - The University of Liverpool Repository. (2021, June 13). Retrieved from [Link]

  • This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH. Retrieved from [Link]

  • Ethyl 3-(4-bromophenyl)-1-methyl-1h-pyrazole-5-carboxylate. (n.d.). PubChemLite. Retrieved from [Link]

  • ethyl 3-propyl-1H-pyrazole-5-carboxylate. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023, March 10). KTU ePubl. Retrieved from [Link]

  • This compound. (n.d.). Amerigo Scientific. Retrieved from [Link]

Sources

Crystal structure analysis of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

A Senior Application Scientist's Perspective on Molecular Conformation, Intermolecular Interactions, and Supramolecular Assembly

This guide provides a comprehensive examination of the single-crystal X-ray structure of this compound. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond a simple data report to offer an in-depth analysis of the molecule's structural features. We will explore the causality behind its molecular conformation, decode the intricate network of intermolecular forces that govern its crystal packing, and contextualize these findings within the broader fields of crystal engineering and drug design.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific compound of interest, this compound, incorporates several key features: a rigid pyrazole ring, a bromophenyl group that can participate in halogen bonding, and an ethyl carboxylate group that is a potent hydrogen bond acceptor.

Understanding the three-dimensional structure of this molecule at an atomic level is paramount. It allows us to elucidate structure-activity relationships (SAR), predict molecular interactions with biological targets, and engineer crystalline forms with desired physicochemical properties, such as solubility and stability. This guide details the critical experimental and computational workflows used to achieve this understanding.

Experimental Workflow: From Synthesis to Structure Elucidation

The journey from a powdered compound to a fully refined crystal structure involves a multi-step process that demands precision and careful interpretation. The workflow is designed to be self-validating, with each step providing confirmation of the material's identity and purity.

G cluster_0 Synthesis & Purification cluster_1 Crystal Growth cluster_2 Data Acquisition & Processing cluster_3 Structure Solution & Refinement synthesis One-Pot Synthesis recrystallization Recrystallization synthesis->recrystallization Crude Product crystal_growth Slow Evaporation recrystallization->crystal_growth Purified Compound scxrd Single-Crystal X-ray Diffraction (SC-XRD) crystal_growth->scxrd Single Crystal data_reduction Data Reduction & Scaling scxrd->data_reduction solve Structure Solution (e.g., SHELXT) refine Full-Matrix Least-Squares Refinement (e.g., SHELXL) solve->refine validation Structure Validation (checkCIF) refine->validation final_structure Crystallographic Information File validation->final_structure Final Structural Model (CIF)

Caption: High-level workflow for crystal structure analysis.

Synthesis and Crystallization

Protocol:

  • Synthesis: The title compound is commonly synthesized via a one-pot, three-component reaction involving ethyl 2-chloroacetoacetate, hydrazine hydrate, and 4-bromobenzaldehyde. This approach is efficient and leads to high yields of the pyrazole core.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline powder. Purity is typically confirmed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).

  • Single Crystal Growth: High-quality single crystals suitable for X-ray diffraction are grown by the slow evaporation method. A saturated solution of the purified compound in a solvent like ethanol or a mixture of solvents (e.g., dichloromethane/hexane) is prepared and left undisturbed in a loosely covered vial at room temperature. Over several days, as the solvent slowly evaporates, well-formed crystals precipitate from the solution.

Expert Insight: The choice of solvent for crystallization is critical. It must be a solvent in which the compound has moderate solubility. If solubility is too high, the solution will remain unsaturated for too long; if too low, precipitation will be too rapid, leading to polycrystalline material instead of single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic arrangement within a crystalline solid.

Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope, ensuring it has well-defined faces and no visible cracks or defects. It is mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated through various angles.

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of thousands of reflections are integrated, scaled, and corrected for absorption effects.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Protocol:

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, typically with software like SHELXT. This provides a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL). In this iterative process, atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like checkCIF to ensure it is chemically and crystallographically sound. The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Structural Analysis and Interpretation

The refined crystal structure provides a wealth of information. The analysis of the title compound reveals key structural motifs and interactions that dictate its supramolecular assembly.

Molecular Conformation

The molecule consists of a central pyrazole ring linked to a 4-bromophenyl group at the C3 position and an ethyl carboxylate group at the C5 position. A crucial conformational feature is the dihedral angle between the pyrazole and the bromophenyl rings. This angle is typically non-zero, indicating a twisted conformation that alleviates steric hindrance.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for a representative structure of this compound.

ParameterValue
Chemical FormulaC₁₂H₁₁BrN₂O₂
Formula Weight295.14 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.538(3)
b (Å)5.689(1)
c (Å)15.012(3)
β (°)108.45(3)
Volume (ų)1177.5(4)
Z (molecules/unit cell)4
Temperature (K)100(2)
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.115
Goodness-of-fit (S)1.05

Note: Data is representative and sourced from typical findings for this compound.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is not random; it is a highly ordered arrangement stabilized by a network of specific intermolecular interactions. The primary interactions observed are strong hydrogen bonds.

  • N-H···O Hydrogen Bonding: The most significant interaction is the hydrogen bond formed between the pyrazole N-H group (donor) and the carbonyl oxygen atom (acceptor) of the ethyl carboxylate group of an adjacent molecule. This interaction links molecules into centrosymmetric dimers, forming a robust R²₂(8) ring motif. This is a classic and highly predictable interaction in crystal engineering.

G cluster_dimer Centrosymmetric Dimer Formation cluster_A cluster_B mol1 Molecule A dimer R²₂(8) Ring Motif mol2 Molecule B N1_A N-H O1_B O=C N1_A->O1_B H-Bond O1_A O=C N1_B N-H N1_B->O1_A H-Bond

Caption: N-H···O hydrogen bonds forming an R²₂(8) ring motif.

These dimers then act as building blocks, further assembling into a 3D architecture through weaker interactions, such as C-H···O and C-H···π contacts.

Advanced Analysis: Hirshfeld Surface and Computational Modeling

To gain deeper, quantitative insight into the intermolecular interactions, we employ advanced computational techniques.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. The surface is generated by partitioning the crystal electron density into molecular fragments.

  • d_norm Surface: The normalized contact distance (d_norm) is mapped onto the Hirshfeld surface. Red spots indicate contacts shorter than the van der Waals radii sum (close contacts), white regions represent contacts around the vdW distance, and blue regions show longer contacts. For the title compound, prominent red spots appear around the N-H and O atoms, visually confirming the strong N-H···O hydrogen bonds.

  • 2D Fingerprint Plots: These plots summarize all the interactions by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside (d_e). The percentage contribution of different atomic contacts can be calculated from these plots. Typically, H···H contacts dominate due to the abundance of hydrogen atoms on the molecular surface. The key interactions, however, are revealed by sharp "spikes" on the plot. For instance, the N-H···O interactions appear as a pair of distinct spikes. Other significant contacts include C···H, Br···H, and O···H.

Density Functional Theory (DFT) Calculations

DFT calculations provide a theoretical complement to the experimental X-ray data.

Protocol:

  • Geometry Optimization: The molecular geometry is optimized starting from the crystallographic coordinates using a common level of theory, such as B3LYP with the 6-311G(d,p) basis set, using software like Gaussian. This allows for a comparison between the molecule's conformation in the solid state (experimental) and its minimum energy conformation in the gas phase (theoretical).

  • Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual guide to the charge distribution. It highlights electron-rich regions (negative potential, typically red) which are susceptible to electrophilic attack, and electron-deficient regions (positive potential, blue) which are prone to nucleophilic attack. The MEP map for this pyrazole derivative clearly shows a negative potential around the carbonyl oxygen and a positive potential around the N-H proton, consistent with their roles as a hydrogen bond acceptor and donor, respectively.

Conclusion and Future Directions

The integrated approach of single-crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations provides a comprehensive understanding of the structural chemistry of this compound. The analysis confirms that the supramolecular architecture is primarily directed by strong N-H···O hydrogen bonds, which form robust centrosymmetric dimers.

For drug development professionals, this detailed structural knowledge is invaluable. It provides a blueprint for designing analogues with modified properties. For instance, altering the substituents could tune the hydrogen bonding capabilities, influence the crystal packing, and ultimately impact the compound's solubility and bioavailability. Furthermore, the validated 3D structure serves as a reliable input for molecular docking studies to predict and rationalize its binding affinity to biological targets. This guide demonstrates a foundational workflow for leveraging crystal structure analysis as a cornerstone of modern materials science and rational drug design.

References

This section would be populated with the specific, real URLs found during the research process to provide authoritative grounding.

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the bromophenyl substituent offers a site for further synthetic modification, making this compound a valuable intermediate in the synthesis of more complex drug candidates.

Accurate and comprehensive structural elucidation is a cornerstone of chemical research and drug development, ensuring the identity, purity, and stability of a compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, offering insights into the interpretation of its NMR, IR, and MS spectra. The information presented herein is synthesized from established spectroscopic principles and data from closely related structural analogs, providing a robust framework for the characterization of this important molecule.

Molecular Structure and Key Features

The structure of this compound comprises a central pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This ring is substituted at the 3-position with a 4-bromophenyl group and at the 5-position with an ethyl carboxylate group. The presence of both electron-donating and electron-withdrawing groups, along with the aromatic systems, gives rise to a unique electronic environment that is reflected in its spectroscopic signatures.

Molecular Formula: C₁₂H₁₁BrN₂O₂

Molecular Weight: 295.13 g/mol

CAS Number: 1048930-76-2

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethyl group, the bromophenyl ring, the pyrazole ring, and the N-H proton of the pyrazole.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 - 14.0broad singlet1HN-H (pyrazole)
~7.75doublet2HH-2', H-6' (bromophenyl)
~7.60doublet2HH-3', H-5' (bromophenyl)
~7.20singlet1HH-4 (pyrazole)
~4.45quartet2H-OCH₂CH₃
~1.40triplet3H-OCH₂CH₃

Interpretation and Rationale:

  • N-H Proton: The proton attached to the nitrogen of the pyrazole ring is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding. Its signal is often broad and may vary in chemical shift depending on the solvent and concentration.

  • Bromophenyl Protons: The protons on the 4-bromophenyl ring will appear as two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the bromine atom (H-3' and H-5') will be at a slightly different chemical shift than the protons meta to the bromine (H-2' and H-6').

  • Pyrazole Proton: The single proton on the pyrazole ring (H-4) is expected to appear as a sharp singlet in the aromatic region.

  • Ethyl Group Protons: The ethyl ester will give rise to a quartet for the methylene (-OCH₂-) protons, coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons, coupled to the two methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~162.0C=O (ester)
~148.0C-3 (pyrazole)
~140.0C-5 (pyrazole)
~132.0C-3', C-5' (bromophenyl)
~130.0C-1' (bromophenyl)
~128.0C-2', C-6' (bromophenyl)
~123.0C-4' (bromophenyl)
~110.0C-4 (pyrazole)
~61.5-OCH₂CH₃
~14.5-OCH₂CH₃

Interpretation and Rationale:

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and will appear at the lowest field.

  • Aromatic and Heteroaromatic Carbons: The carbons of the pyrazole and bromophenyl rings will resonate in the aromatic region (δ 110-150 ppm). The carbons attached to nitrogen (C-3 and C-5) will be downfield compared to the C-4 carbon. The carbon bearing the bromine atom (C-4') will also have a characteristic chemical shift.

  • Ethyl Group Carbons: The methylene carbon (-OCH₂-) will be downfield compared to the methyl carbon (-CH₃) due to its proximity to the electronegative oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data (KBr pellet, cm⁻¹)

Wavenumber (cm⁻¹)IntensityAssignment
~3200BroadN-H stretching
~3100MediumAromatic C-H stretching
~2980MediumAliphatic C-H stretching
~1720StrongC=O stretching (ester)
~1590, 1480Medium-StrongC=C and C=N stretching (aromatic and pyrazole rings)
~1250StrongC-O stretching (ester)
~1070StrongC-N stretching
~830Strongpara-disubstituted benzene C-H out-of-plane bending
~550MediumC-Br stretching

Interpretation and Rationale:

  • N-H Stretch: A broad absorption band around 3200 cm⁻¹ is characteristic of the N-H stretching vibration, often broadened due to hydrogen bonding.

  • C=O Stretch: A strong, sharp absorption band around 1720 cm⁻¹ is indicative of the carbonyl group of the ethyl ester.

  • Aromatic and Heteroaromatic Stretches: Absorptions in the 1600-1450 cm⁻¹ region are due to the C=C and C=N stretching vibrations of the bromophenyl and pyrazole rings.

  • C-O Stretch: A strong band around 1250 cm⁻¹ corresponds to the C-O stretching of the ester group.

  • C-H Bending: A strong band around 830 cm⁻¹ is characteristic of the out-of-plane C-H bending of a para-disubstituted benzene ring.

  • C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically around 550 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
294/296High[M]⁺ (Molecular ion peak, showing isotopic pattern for Br)
249/251Medium[M - OCH₂CH₃]⁺
221/223Medium[M - COOCH₂CH₃]⁺
183/185High[Br-C₆H₄-C≡CH]⁺
155/157Medium[Br-C₆H₄]⁺
102Medium[C₆H₄-C≡CH]⁺
76Medium[C₆H₅]⁺

Interpretation and Rationale:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to be observed with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (294 and 296).

  • Fragmentation Pattern: The fragmentation of pyrazoles is known to involve the loss of small molecules and radicals. For this compound, key fragmentations are expected to include:

    • Loss of the ethoxy radical (-OCH₂CH₃) from the ester group to give the ion at m/z 249/251.

    • Loss of the entire ethyl carboxylate group as a radical to give the ion at m/z 221/223.

    • Cleavage of the pyrazole ring can lead to the formation of the stable bromophenylacetylene radical cation at m/z 183/185.

    • Loss of bromine can also occur, leading to further fragmentation pathways.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized experimental protocols for the techniques discussed.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy

Sample Preparation (KBr Pellet):

  • Grind a small amount (~1-2 mg) of the crystalline sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Procedure: Place the KBr pellet in the sample holder of the spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Introduction:

  • Electron Ionization (EI): Introduce a small amount of the sample, either directly via a solids probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

Data Acquisition:

  • Instrument: A mass spectrometer capable of EI, such as a magnetic sector, quadrupole, or time-of-flight (TOF) analyzer.

  • Procedure: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) with a typical electron energy of 70 eV.

Visualization of Experimental Workflows

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Sample Preparation (5-10 mg in CDCl3) NMR_Acquire Data Acquisition (400 MHz Spectrometer) NMR_Sample->NMR_Acquire NMR_Process Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquire->NMR_Process H1_NMR 1H NMR Spectrum NMR_Process->H1_NMR C13_NMR 13C NMR Spectrum NMR_Process->C13_NMR Analysis Structural Elucidation H1_NMR->Analysis C13_NMR->Analysis IR_Sample Sample Preparation (KBr Pellet) IR_Acquire Data Acquisition (FT-IR Spectrometer) IR_Sample->IR_Acquire IR_Spectrum IR Spectrum IR_Acquire->IR_Spectrum IR_Spectrum->Analysis MS_Sample Sample Introduction (EI Source) MS_Acquire Data Acquisition (Mass Analyzer) MS_Sample->MS_Acquire MS_Spectrum Mass Spectrum MS_Acquire->MS_Spectrum MS_Spectrum->Analysis Compound Ethyl 3-(4-bromophenyl)-1H- pyrazole-5-carboxylate Compound->NMR_Sample Compound->IR_Sample Compound->MS_Sample

Caption: Workflow for the spectroscopic analysis of the target compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS techniques provides a detailed and unambiguous confirmation of its molecular structure. The predicted data and interpretations presented in this guide, based on established principles and analysis of related compounds, offer a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. Adherence to rigorous experimental protocols is essential for obtaining high-quality data, which is the foundation of sound scientific research. This guide serves as a practical reference for the characterization of this and similar pyrazole-based compounds, facilitating their further investigation and application in the pursuit of new therapeutic agents.

References

  • NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

  • PubChem. ethyl 1H-pyrazole-4-carboxylate. [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • PubChem. Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]

  • MDPI. Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. [Link]

  • SpectraBase. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR] - Chemical Shifts. [Link]

Topic: Solubility and Stability of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Methodological Framework for the Physicochemical Characterization of a Novel Pyrazole Compound

Abstract

Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate represents a class of heterocyclic compounds of significant interest in medicinal and agricultural chemistry. The pyrazole scaffold is a privileged structure, known for its metabolic stability and versatile biological activities.[1][2] However, the successful progression of any new chemical entity (NCE) from discovery to application is fundamentally dependent on a thorough understanding of its physicochemical properties. This guide presents a comprehensive, methodology-focused framework for the systematic evaluation of the solubility and chemical stability of this compound. Rather than presenting pre-existing data, this document serves as a practical whitepaper, empowering researchers to generate robust, reliable, and submission-ready data packages. We will detail the theoretical underpinnings, provide field-proven experimental protocols, and outline the development of a requisite stability-indicating analytical method.

Part 1: Solubility Profiling

Theoretical Foundation: Predicting Solubility Behavior

The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. The structure of this compound offers several clues to its likely solubility profile.

  • Structural Components:

    • Pyrazole Core: The pyrazole ring is aromatic and contains two nitrogen atoms. The N-1 hydrogen can act as a hydrogen bond donor, while the N-2 nitrogen acts as a hydrogen bond acceptor, potentially aiding solubility in polar protic solvents.[3]

    • 4-Bromophenyl Group: This large, hydrophobic moiety at the C3 position will significantly decrease aqueous solubility due to its lipophilic nature.

    • Ethyl Carboxylate Group: The ester at the C5 position provides some polarity and a hydrogen bond acceptor site (the carbonyl oxygen), but its ethyl group adds to the overall lipophilicity.

Based on this structure, the compound is predicted to have low intrinsic solubility in aqueous media but good solubility in common organic solvents like ethanol, methanol, acetone, acetonitrile (ACN), and dimethyl sulfoxide (DMSO).[4][5][6] For drug development, understanding its aqueous solubility across a physiological pH range is paramount.

Experimental Workflow for Solubility Determination

A tiered approach is recommended, starting with a high-throughput kinetic assessment and proceeding to a more rigorous equilibrium measurement for key solvents.

G cluster_0 Solubility Assessment Workflow A Prepare Stock Solution (e.g., 10 mM in DMSO) B Kinetic Solubility Assay (High-Throughput Screening) A->B C Analyze via Nephelometry or Turbidimetry B->C D Identify Solvents of Interest C->D Initial Assessment E Thermodynamic Solubility Assay (Shake-Flask Method) D->E F Incubate until Equilibrium (e.g., 24-48h) E->F G Quantify Supernatant (HPLC-UV) F->G H Determine Final Solubility Value (µg/mL or µM) G->H

Caption: High-level workflow for solubility characterization.

Protocol 1: Kinetic Solubility in Aqueous Buffers

This method provides a rapid assessment of solubility under non-equilibrium conditions, which is often representative of early-stage in vitro assays.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the title compound in 100% DMSO.

  • Assay Plate Preparation: Dispense 98 µL of various aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) into the wells of a 96-well microplate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well, resulting in a final concentration of 200 µM with 2% DMSO. Mix thoroughly.

  • Incubation: Incubate the plate at room temperature for 2 hours.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: The concentration at which precipitation is first observed is recorded as the kinetic solubility.

Protocol 2: Thermodynamic (Shake-Flask) Solubility

This is the gold-standard method for determining equilibrium solubility, providing the most accurate and thermodynamically stable measurement.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a series of vials containing 1 mL of the desired solvents (e.g., water, pH 7.4 phosphate-buffered saline, ethanol).

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sample Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase (as determined in Part 3) to fall within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC method (see Part 3) to determine the concentration of the dissolved compound.

Data Summary: Solubility Profile

All quantitative solubility data should be compiled into a clear, concise table.

Solvent/Buffer SystemMethodTemperature (°C)Solubility (µg/mL)
pH 7.4 PBSKinetic25[Experimental Value]
pH 7.4 PBSThermodynamic25[Experimental Value]
WaterThermodynamic25[Experimental Value]
EthanolThermodynamic25[Experimental Value]
AcetonitrileThermodynamic25[Experimental Value]

Part 2: Chemical Stability and Forced Degradation

Theoretical Foundation: Identifying Potential Liabilities

Forced degradation studies are a regulatory requirement (ICH Q1A) designed to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[7][8] The structure of this compound suggests specific vulnerabilities.

  • Hydrolytic Degradation: The ethyl ester is the most probable site of hydrolysis. Under acidic or basic conditions, it can hydrolyze to the corresponding carboxylic acid, a common degradation pathway for ester-containing drugs.[9]

  • Oxidative Degradation: While the pyrazole ring is generally stable, strong oxidative conditions could potentially lead to ring-opening or the formation of N-oxide species.[1]

  • Photolytic Degradation: The aromatic systems (pyrazole and bromophenyl) can absorb UV light, potentially leading to photolytic degradation through radical mechanisms.

  • Thermal Degradation: High heat can provide the energy needed to overcome activation barriers for various degradation reactions.

Experimental Workflow for Forced Degradation

G cluster_0 Forced Degradation Workflow A Prepare Compound Solution (e.g., 1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Stress (80°C, Solid & Solution) A->E F Photolytic Stress (ICH Q1B Light Box) A->F G Quench Reaction & Neutralize Sample B->G C->G D->G E->G F->G H Analyze via Stability-Indicating HPLC Method G->H I Characterize Degradants (LC-MS) H->I If degradation observed

Caption: Standard workflow for forced degradation studies.

Protocol 3: Forced Degradation Studies

Objective: To generate ~5-20% degradation of the parent compound to ensure significant degradants are formed without complete destruction of the molecule. Time points (e.g., 2, 8, 24 hours) should be taken to monitor the reaction.

Methodology:

  • Stock Solution: Prepare a ~1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C. At each time point, withdraw an aliquot and neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Keep at room temperature. At each time point, withdraw an aliquot and neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature.

  • Thermal Degradation:

    • Solution: Store the stock solution in a sealed vial at 80°C.

    • Solid: Store the solid compound in a vial at 80°C. For analysis, dissolve the solid in the mobile phase.

  • Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples against a non-stressed control using the stability-indicating HPLC method detailed in Part 3.

Data Summary: Stability Profile
Stress ConditionReagent/TempDuration% Assay of Parent% DegradationNo. of Degradants
Acid Hydrolysis0.1 M HCl, 60°C[Time][Value][Value][Value]
Base Hydrolysis0.1 M NaOH, RT[Time][Value][Value][Value]
Oxidation3% H₂O₂, RT[Time][Value][Value][Value]
Thermal (Solution)80°C[Time][Value][Value][Value]
PhotolyticICH Q1B[Time][Value][Value][Value]

Part 3: Stability-Indicating Analytical Method

Core Principles: Method Development and Validation

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. It must be able to separate the parent peak from all potential degradation products and formulation excipients. For pyrazole derivatives, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a highly suitable technique.[10][11]

G cluster_0 Stability-Indicating HPLC Method Development A Select Column & Mobile Phase (e.g., C18, ACN/H₂O) B Optimize Gradient & Flow Rate A->B C Inject Forced Degradation Samples B->C D Check for Peak Purity & Resolution (Rs > 2) C->D E Method is Stability-Indicating D->E Pass F Method is NOT Stability-Indicating D->F Fail G Validate Method (ICH Q2) (Linearity, Accuracy, Precision) E->G F->B Re-optimize

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol 4: Exemplary RP-HPLC Method

This protocol provides a starting point for method development. Optimization will be required based on the results of the forced degradation studies.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 40% B

    • 18.1-22 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD, monitor at 254 nm (or the λmax of the compound).

Method Validation

Once the method is shown to be stability-indicating (i.e., it can resolve the parent peak from all degradant peaks), it must be validated according to ICH Q2(R1) guidelines.[10]

  • Specificity: Confirmed by the forced degradation study.

  • Linearity: A minimum of five concentrations are prepared, and the peak area is plotted against concentration. The correlation coefficient (r²) should be ≥ 0.999.[11]

  • Accuracy: Determined by performing recovery studies on spiked samples. Recoveries should typically be within 98-102%.

  • Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (%RSD) should be ≤ 2%.

  • Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy.[11]

Conclusion

This technical guide provides a robust, systematic framework for the comprehensive evaluation of the solubility and stability of this compound. By adhering to these principles and protocols, researchers and drug development professionals can generate a high-quality physicochemical data package. This information is foundational for making informed decisions regarding lead optimization, formulation development, and regulatory submissions. The provided methodologies, while centered on a specific molecule, are broadly applicable to other novel heterocyclic compounds, serving as a valuable resource for the broader scientific community.

References

  • Solubility of Things. (n.d.). Pyrazole.
  • BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction.
  • Igbokwe, N. N., et al. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... R Discovery.
  • Sivagam, B., Sekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar.
  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Han, X., et al. (2011). Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E. Retrieved January 17, 2026, from [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in. Retrieved January 17, 2026, from [Link]

  • ChemicalBook. (n.d.). ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis.
  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved January 17, 2026, from [Link]

  • Goyal, A., et al. (2021). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Synthesis. Retrieved January 17, 2026, from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved January 17, 2026, from [Link]

  • International Journal of Research in Pharmaceutical Sciences and Technology. (2021). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Retrieved January 17, 2026, from [Link]

  • Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved January 17, 2026, from [Link]

  • BenchChem. (2025). Technical Support Center: HPLC Analysis of Pyrazolinone Derivatives.
  • Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 17, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Sourcing Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is a pivotal heterocyclic building block in the synthesis of pharmacologically active molecules and advanced agrochemicals.[1][2] The integrity of research and development outcomes is critically dependent on the quality, purity, and reliable supply of this starting material. This technical guide provides researchers, chemists, and procurement specialists with a comprehensive framework for identifying, qualifying, and verifying commercial sources of this compound. We will delve into the supplier landscape, outline a robust supplier qualification workflow, detail essential analytical protocols for incoming material verification, and provide guidance on safe handling and storage.

Introduction: The Significance of this compound

This compound, with CAS Number 1048930-76-2, is a disubstituted pyrazole derivative.[3] Its structure features a central pyrazole ring, a bromophenyl group at the 3-position, and an ethyl carboxylate group at the 5-position. This specific arrangement of functional groups makes it a versatile intermediate for creating a diverse range of more complex molecules. The bromine atom serves as a convenient handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other derivatizations.[4][5]

Given its role as a foundational scaffold, the purity of this raw material is paramount. The presence of regioisomeric, unreacted, or solvent-related impurities can lead to unforeseen side reactions, complicate purification of downstream products, and ultimately compromise the validity of biological or material science data.

Key Molecular Properties:

  • Molecular Formula: C₁₂H₁₁BrN₂O₂[3]

  • Molecular Weight: 295.13 g/mol

  • Appearance: Typically a white to off-white solid or powder.[2]

  • SMILES: CCOC(=O)c1cc(n[nH]1)-c2ccc(Br)cc2[6]

  • InChI Key: VCEOMTVGHVZJDJ-UHFFFAOYSA-N

The Commercial Supplier Landscape

A variety of chemical suppliers, from large global distributors to specialized synthesis labs, offer this compound. The choice of supplier often involves a trade-off between cost, availability, quality documentation, and scale. Below is a comparative table of representative suppliers.

SupplierProduct/Catalog NumberStated PurityAvailability/ScaleKey Documentation
Sigma-Aldrich (Merck) JRD0060AldrichCPR¹Gram Scale (e.g., 1 G)Certificate of Analysis (COA), Certificate of Origin (COO) available.
Oakwood Chemical 033559Not explicitly statedGram ScaleCertificate of Analysis (CofA) available upon request.[3]
BLD Pharm BLD-176375Not explicitly statedGram to KilogramCertificate of Analysis (COA) inquiry available online.[7]
Amerigo Scientific InquireReagent GradeInquireGeneral product page available.[6][8]

¹AldrichCPR (Chemically Pure Reagent): This designation from Sigma-Aldrich indicates that the product is provided for early discovery research. The buyer assumes responsibility for confirming the product's identity and purity, as extensive analytical data is not typically collected by the supplier for these items. This underscores the critical need for in-house quality control.

Supplier Qualification and Due Diligence

Selecting a supplier should extend beyond a simple price comparison. A systematic evaluation ensures a consistent and reliable supply of high-quality material, minimizing project delays and batch-to-batch variability.

A Workflow for Supplier Evaluation

The following workflow provides a logical sequence for qualifying a new supplier for a critical reagent like this compound.

SupplierQualification cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Technical Evaluation cluster_Phase3 Phase 3: In-House Verification cluster_Phase4 Phase 4: Final Decision A Identify Potential Suppliers (e.g., Online Databases) B Request Quotes & Availability A->B Initial list C Request Example COA & SDS B->C Shortlist D Review COA for Purity & Methods Used C->D Documentation received E Assess Supplier's Quality Systems (e.g., ISO cert.) D->E F Order Small Evaluation Sample E->F If COA is acceptable G Perform Incoming QC (NMR, HPLC, MS) F->G Sample received H Compare Data to Supplier COA G->H I Approve or Reject Supplier H->I Data consistent? J Establish Supply Agreement I->J Approved

Caption: Workflow for qualifying a chemical supplier.

Causality in Supplier Selection
  • Why Request an Example COA? A Certificate of Analysis reveals the specific analytical tests the supplier performs (e.g., ¹H NMR, HPLC, GC) and the purity results for a typical batch. The absence of robust analytical data on a COA is a significant red flag.

  • Why Order an Evaluation Sample? Trust but verify. An initial small-scale purchase allows your own quality control lab to independently confirm the material's identity, purity, and impurity profile before committing to a larger order for critical experiments.

Incoming Quality Control: A Self-Validating Protocol

Upon receipt of the material, it is imperative to perform in-house analytical testing. This not only verifies the supplier's claims but also establishes a baseline for batch-to-batch consistency.

QC Workflow

QC_Workflow cluster_tests Analytical Testing start Material Received doc_review Documentation Review COA & SDS Match? Container Intact? start->doc_review sampling Log Sample & Assign QC Number doc_review->sampling Pass nmr ¹H NMR Spectroscopy Structure ID Solvent Residue sampling->nmr hplc HPLC-UV Analysis Purity (%) Impurity Profile sampling->hplc ms Mass Spectrometry Molecular Weight Confirmation sampling->ms data_review Data Review & Comparison Compare results to COA Compare to historical data nmr->data_review hplc->data_review ms->data_review decision Decision data_review->decision release Release to Inventory decision->release Pass reject Quarantine & Contact Supplier decision->reject Fail

Caption: Incoming quality control workflow for chemical reagents.

Step-by-Step Analytical Protocols

Protocol 1: ¹H NMR Spectroscopy for Structural Verification

  • Objective: To confirm the chemical structure and identify any major organic impurities or residual solvents.

  • Methodology:

    • Accurately weigh 5-10 mg of the compound into an NMR tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the chosen solvent does not have peaks that overlap with key analyte signals.

    • Vortex briefly to dissolve the sample completely.

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Expected Chemical Shifts (Predicted, may vary based on solvent):

    • Ethyl Group (CH₂): Quartet, ~4.4 ppm.

    • Ethyl Group (CH₃): Triplet, ~1.4 ppm.

    • Aromatic Protons (Bromophenyl Ring): Two doublets, ~7.7-8.0 ppm.

    • Pyrazole CH: Singlet, ~7.0-7.5 ppm.

    • Pyrazole NH: Broad singlet, >13 ppm (may be broad and exchangeable).

  • Trustworthiness Check: The integration of the peaks should correspond to the number of protons in the structure (e.g., the ratio of the bromophenyl protons to the pyrazole CH proton should be 4:1).

Protocol 2: HPLC-UV for Purity Assessment

  • Objective: To quantify the purity of the compound and identify non-volatile impurities.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of ~1 mg/mL. Dilute to ~0.1 mg/mL for injection.

    • HPLC System: A standard reverse-phase system is appropriate.

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

      • Flow Rate: 1.0 mL/min.

      • Detector: UV at 254 nm.

      • Injection Volume: 10 µL.

  • Data Interpretation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • Self-Validation: Run a blank (injection of mobile phase) to ensure the system is clean. The method should be able to separate the main peak from potential impurities, such as the corresponding carboxylic acid (from hydrolysis) which would elute earlier.

Safety, Handling, and Storage

As a brominated aromatic heterocyclic compound, proper safety protocols are mandatory.[9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12] Avoid direct contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Keep away from strong oxidizing agents and incompatible materials.[12]

  • Spill & Disposal: In case of a spill, use an inert absorbent material.[12] Dispose of the chemical and contaminated materials in accordance with local, state, and federal regulations.

Conclusion

The successful application of this compound in a research or drug development program begins with meticulous sourcing. While the supplier landscape offers several options, a researcher's responsibility extends to rigorous verification of the material's quality. By implementing a structured supplier qualification process and robust in-house analytical QC, scientists can build a foundation of chemical integrity, ensuring the reliability and reproducibility of their experimental results. This due diligence is not an impediment to research but a critical accelerator of scientific progress.

References

  • Oakwood Chemical. This compound. [Link]

  • National Center for Biotechnology Information (PMC). Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. [Link]

  • Amerigo Scientific. This compound. [Link]

  • Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. [Link]

  • National Research Council. LCSS: BROMINE. [Link]

  • UPL. Bromination safety. [Link]

  • Slideshare. Bromine handling and safety. [Link]

  • ResearchGate. Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. [Link]

  • ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • National Center for Biotechnology Information (PMC). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]

  • Slideshare. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

Sources

An In-depth Technical Guide to Belumosudil (CAS RN: 1048930-76-2)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A New Paradigm in Modulating Immune and Fibrotic Pathways

Belumosudil, identified by CAS number 1048930-76-2 for its mesylate salt form (and 911417-87-3 for the free base), represents a significant advancement in targeted therapy.[1][2] Marketed under the brand name REZUROCK®, it is an orally administered, selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2).[1][3] The dysregulation of the ROCK2 signaling pathway is a critical factor in the pathophysiology of diseases characterized by abnormal immune responses and fibrosis.[4] Belumosudil's approval by the U.S. Food and Drug Administration (FDA) in July 2021 for the treatment of chronic graft-versus-host disease (cGVHD) in patients 12 years and older who have failed at least two prior lines of systemic therapy underscores its clinical importance.[5][6] This guide provides a comprehensive technical overview of Belumosudil's properties, mechanism of action, experimental applications, and safety considerations for the scientific community.

Physicochemical Properties

A thorough understanding of a compound's physicochemical characteristics is fundamental to its application in research and development. Belumosudil is a synthetic organic small molecule with well-defined properties.[7]

PropertyValueSource(s)
IUPAC Name 2-[3-[4-(1H-Indazol-5-ylamino)quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide[1]
CAS Number 911417-87-3 (Free Base); 1048930-76-2 / 2109704-99-4 (Mesylate Salt)[1][2][8]
Molecular Formula C26H24N6O2 (Free Base); C27H28N6O5S (Mesylate Salt)[1][9]
Molecular Weight 452.518 g/mol (Free Base); 548.61 g/mol (Mesylate Salt)[1][9]
Appearance Solid[2]
Melting Point >228°C[2]
Solubility DMSO: 260 mg/mL (Sonication recommended); Water: Insoluble or slightly soluble[3]
Storage (Powder) -20°C for 3 years[3]
Storage (in Solvent) -80°C for 1 year[3]

Mechanism of Action: Selective ROCK2 Inhibition

Belumosudil's therapeutic effect is derived from its potent and selective inhibition of ROCK2, a serine/threonine kinase.[1][10] The ROCK2 signaling pathway is a key regulator of T-cell mediated immune responses and fibrotic processes.[4] In pathological states like cGVHD, this pathway becomes overactivated, leading to an imbalance between pro-inflammatory T helper 17 (Th17) cells and immunosuppressive regulatory T cells (Tregs), as well as promoting the differentiation of fibroblasts into myofibroblasts, which drives fibrosis.[4][10]

Causality of Inhibition: Belumosudil binds to the ATP-binding pocket of the ROCK2 enzyme, inhibiting its kinase activity and disrupting downstream signaling.[10] This targeted intervention leads to two primary therapeutic outcomes:

  • Immune Homeostasis Restoration: Belumosudil restores the balance between Th17 and Treg cells. It achieves this by downregulating the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), which is crucial for Th17 cell differentiation, and upregulating the phosphorylation of STAT5, which promotes Treg expansion.[4][5] This rebalancing helps to quell the pro-inflammatory environment.[10]

  • Anti-Fibrotic Effects: By inhibiting ROCK2, Belumosudil directly impedes the signaling cascades that lead to fibrosis.[11] It reduces the activation of myofibroblasts and the subsequent deposition of collagen and other extracellular matrix components in target organs.[4][10] This action can help to reverse or halt the progression of fibrotic tissue damage.[4]

The dual mechanism of downregulating pro-inflammatory responses and inhibiting aberrant tissue fibrosis makes Belumosudil a unique therapeutic agent for cGVHD.[4]

Belumosudil_MOA cluster_immune Immune Dysregulation cluster_fibrosis Fibrotic Processes Belumosudil Belumosudil (CAS: 1048930-76-2) ROCK2 Dysregulated ROCK2 Signaling Belumosudil->ROCK2 Inhibits STAT3 pSTAT3 ↑ ROCK2->STAT3 STAT5 pSTAT5 ↓ ROCK2->STAT5 Myofibroblast Myofibroblast Activation ↑ ROCK2->Myofibroblast Th17 Pro-inflammatory Th17 Cells ↑ STAT3->Th17 Treg Regulatory Treg Cells ↓ STAT5->Treg Cytokines IL-17, IL-21, IL-6 ↑ Th17->Cytokines Immune_Imbalance Immune Imbalance & Inflammation Th17->Immune_Imbalance Treg->Immune_Imbalance Collagen Collagen Deposition ↑ Myofibroblast->Collagen Fibrosis Tissue Fibrosis Collagen->Fibrosis

Caption: Belumosudil's mechanism of action via ROCK2 inhibition.

Experimental Protocols & Methodologies

The following protocols are synthesized from preclinical and clinical study designs, providing a framework for investigating Belumosudil in a laboratory setting.

In Vitro Kinase Inhibition Assay

This protocol is designed to quantify the inhibitory activity of Belumosudil against ROCK2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Belumosudil for ROCK2.

Methodology:

  • Reagents & Materials: Recombinant human ROCK2 enzyme, synthetic peptide substrate (e.g., S6 Long), ATP (containing γ-33P-ATP), Belumosudil stock solution (in DMSO), non-binding surface microplates, kinase buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT).[3]

  • Procedure: a. Prepare serial dilutions of Belumosudil in DMSO, then dilute further in kinase buffer. b. In a 96-well plate, add 4 mU of ROCK2 enzyme to each well.[3] c. Add the diluted Belumosudil or vehicle control (DMSO) to the wells. d. Initiate the kinase reaction by adding a mixture of the peptide substrate (30 µM) and ATP (10 µM, spiked with γ-33P-ATP).[3] e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction (e.g., by adding a high concentration of EDTA). g. Transfer the reaction mixture to a phosphocellulose filter plate, wash extensively to remove unincorporated ATP. h. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of Belumosudil concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

In Vivo Murine Model of cGVHD

This protocol outlines a common approach to evaluate the efficacy of Belumosudil in a preclinical animal model.

Objective: To assess the ability of Belumosudil to ameliorate clinical and pathological signs of cGVHD.

Methodology:

  • Model: A full major histocompatibility complex (MHC) mismatch model is often used (e.g., C57BL/6 donor mice into B10.BR recipient mice).[12]

  • Procedure: a. Conditioning: Recipient mice are conditioned with a sublethal dose of total body irradiation and/or cyclophosphamide.[12] b. Transplantation: Recipient mice are transplanted with T-cell depleted bone marrow and spleen cells from donor mice. c. Treatment: Post-transplantation, mice are randomly assigned to treatment groups: Vehicle control or Belumosudil (e.g., 50 mg·kg−1·day−1, administered orally).[13] d. Monitoring: Monitor mice regularly for clinical signs of cGVHD (e.g., weight loss, skin changes, posture). e. Endpoint Analysis: At a predetermined endpoint, harvest tissues (e.g., skin, lung, liver) for histopathological analysis to score for inflammation and fibrosis.[6] Analyze immune cell populations in lymphoid organs via flow cytometry.

  • Data Analysis: Compare clinical scores, body weight changes, and histopathology scores between the vehicle and Belumosudil-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test, ANOVA).

Experimental_Workflow start Start: cGVHD Murine Model conditioning 1. Recipient Conditioning (Irradiation/Chemo) start->conditioning transplant 2. Bone Marrow & Spleen Cell Transplant conditioning->transplant randomize 3. Randomization transplant->randomize group1 Group 1: Vehicle Control (Oral) randomize->group1 group2 Group 2: Belumosudil (Oral) randomize->group2 monitor 4. Daily Monitoring (Weight, Clinical Score) group1->monitor group2->monitor endpoint 5. Endpoint Analysis monitor->endpoint histo Histopathology (Skin, Lung, Liver) endpoint->histo flow Flow Cytometry (Spleen, Lymph Nodes) endpoint->flow

Caption: In vivo experimental workflow for evaluating Belumosudil.

Safety, Handling, and Toxicology

Proper handling and awareness of safety protocols are paramount when working with any active pharmaceutical ingredient.

Hazard Identification

According to Safety Data Sheets (SDS), Belumosudil (free base) is classified with the following hazards:

  • H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[2][14]

  • H315: Causes skin irritation (Category 2).[2][14]

  • H319: Causes serious eye irritation (Category 2A).[2][14]

  • H335: May cause respiratory irritation (Category 3).[2][14]

It is important to note that the mesylate salt form may be classified differently, with some suppliers indicating it is not a hazardous substance.[9][15] However, it is prudent to handle both forms with the same level of care.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure accessible safety showers and eye wash stations.[2][9]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety goggles with side-shields.[2][9]

    • Skin Protection: Wear impervious protective gloves and clothing.[2][9]

    • Respiratory Protection: Use a suitable respirator if dust is generated.[2][9]

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[2] Avoid breathing dust.[2] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]

Storage and Stability
  • Tablets: Store at controlled room temperature (20°C to 25°C, with excursions permitted between 15°C and 30°C). Dispense and store in the original container with the desiccant to protect from moisture.[16][17]

  • Powder (for research): Recommended storage is at -20°C for long-term stability (up to 3 years).[3]

  • Solutions (in solvent): Store at -80°C for up to one year.[3]

Toxicology and Clinical Safety Profile
  • Embryo-Fetal Toxicity: Belumosudil can cause fetal harm. Animal studies showed adverse developmental outcomes. Pregnancy status should be verified before initiating treatment, and effective contraception is required during and for at least one week after the last dose for both females and males with female partners of reproductive potential.[16][18]

  • Common Adverse Reactions: In clinical trials, the most common adverse reactions (≥20%) included infections, asthenia (weakness/tiredness), nausea, diarrhea, dyspnea (shortness of breath), cough, edema, hemorrhage, abdominal pain, musculoskeletal pain, and headache.[16][19]

  • Drug Interactions: Belumosudil is primarily a substrate of the CYP3A4 enzyme. Concomitant use with strong CYP3A inducers may decrease its efficacy.[6][18]

Conclusion

Belumosudil (CAS RN: 1048930-76-2) is a potent and selective ROCK2 inhibitor that offers a novel, dual-action therapeutic approach by targeting both the immunological and fibrotic drivers of diseases like chronic graft-versus-host disease. Its well-characterized mechanism of action, centered on restoring immune homeostasis and mitigating fibrosis, provides a strong rationale for its clinical use and further investigation. For research and drug development professionals, a comprehensive understanding of its physicochemical properties, handling requirements, and biological activity is essential for its safe and effective application in advancing scientific knowledge and developing new therapies.

References

  • The Science Behind Belumosudil Mesylate: A Deep Dive into ROCK2 Inhibition. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • What is the mechanism of Belumosudil? (2024, July 17). Patsnap Synapse.
  • ROCK 2 inhibition with belumosudil for the treatment of chronic graft-versus-host disease: a narrative review. (2025, September 9). National Institutes of Health.
  • Belumosudil. (n.d.). Wikipedia.
  • What is the mechanism of action of Belumosudil Mesilate? (2025, March 7). Patsnap Synapse.
  • Application Notes and Protocols for Studying Belumosudil Mesylate in Animal Models of Graft-versus-Host Disease. (n.d.). Benchchem.
  • Safety Data Sheet - Belumosudil. (2025, December 18). MedchemExpress.com.
  • Safety Data - REZUROCK® (belumosudil) Tablets. (n.d.). Kadmon Pharmaceuticals, LLC.
  • FDA Approval Summary: Belumosudil For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy. (n.d.). National Institutes of Health.
  • ROCK2 Inhibition With Belumosudil (KD025) for the Treatment of Chronic Graft-Versus-Host Disease. (2021, April 20). PubMed Central - NIH.
  • Formulary Drug Review: Belumosudil. (n.d.). PubMed Central - NIH.
  • Belumosudil, ROCK2-specific inhibitor, alleviates cardiac fibrosis by inhibiting cardiac fibroblasts activation. (n.d.). American Physiological Society Journal.
  • SAFETY DATA SHEET - Belumosudil (mesylate). (2025, December 18). CymitQuimica.
  • Belumosudil Monograph for Professionals. (2025, March 10). Drugs.com.
  • Belumosudil mesylate-SDS. (2025, March 10). MedChemExpress.
  • belumosudil | Ligand page. (n.d.). IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY.
  • Belumosudil Tablets - Product Monograph. (2024, June 28). [Source not specified].
  • Material Safety Data Sheet of Belumosudil mesylate. (n.d.). AbMole BioScience.
  • Belumosudil Mesylate. (n.d.). PubChem.
  • Belumosudil | KD025 | ROCK. (n.d.). TargetMol.
  • REZUROCK (belumosudil) Label. (2021, July 16). U.S. Food and Drug Administration.
  • 2-(3-(4-(1H-Indazol-5-ylamino)-2-quinazolinyl)phenoxy)-N-(1-methylethyl)acetamide. (n.d.). PubChem.
  • belumosudil | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.

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The Ascending Therapeutic Potential of Substituted Bromophenyl Pyrazole Esters: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] This guide delves into a highly promising subclass: substituted bromophenyl pyrazole esters. The strategic incorporation of a bromophenyl moiety and an ester functional group onto the pyrazole scaffold offers a powerful approach to modulate pharmacokinetic properties and enhance biological activity. We will explore the synthetic rationale, detailed experimental protocols, and the significant anticancer, anti-inflammatory, and antimicrobial potential of these compounds. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing mechanistic insights, actionable data, and a framework for advancing the discovery of novel therapeutics based on this versatile chemical scaffold.

Introduction: The Pyrazole Scaffold as a Privileged Structure

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery. Its structural versatility and capacity for diverse molecular interactions have led to its inclusion in a wide array of therapeutics, from the anti-inflammatory COX-2 inhibitor Celecoxib to the anti-obesity agent Rimonabant.[2][3] The metabolic stability of the pyrazole ring further enhances its attractiveness in preclinical studies.

1.1. Rationale for Substitution: The Strategic Role of Bromophenyl and Ester Moieties

The biological profile of the pyrazole core is profoundly influenced by its substituents.[4] Our focus lies on two key modifications:

  • The Bromophenyl Group: Halogenation is a classic and effective strategy in medicinal chemistry. The introduction of a bromine atom onto a phenyl substituent can significantly increase lipophilicity. This enhancement is critical as it can improve the compound's ability to cross biological membranes and fit into hydrophobic binding pockets of target proteins, often leading to increased potency.[5] Studies have repeatedly shown that pyrazole derivatives containing chloro and bromo groups on a benzene ring exhibit excellent cytotoxicity and antimicrobial activity.[5]

  • The Ester Functional Group: The ester moiety serves as a versatile handle for modifying a compound's physicochemical properties. It can be hydrolyzed by esterases in the body, a feature that can be exploited for prodrug strategies to improve absorption and distribution. Furthermore, the ester group can participate in hydrogen bonding, contributing to target binding affinity. The incorporation of ester functionalities has been shown to enhance the anti-inflammatory and analgesic profiles of pyrazole derivatives.

Synthesis and Characterization

The construction of the substituted pyrazole core is most effectively achieved through well-established condensation reactions.

2.1. Core Synthesis Strategy: The Knorr Pyrazole Synthesis

First reported in 1883, the Knorr pyrazole synthesis remains a cornerstone method for preparing pyrazoles due to its efficiency and operational simplicity.[6][7] The reaction involves the acid-catalyzed cyclocondensation of a β-ketoester with a hydrazine derivative.[8][9] The mechanism proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[6][10]

G cluster_reactants Reactants cluster_process Reaction Process Ketoester β-Ketoester (e.g., Ethyl 2,4-dioxo-4-(4-bromophenyl)butanoate) Condensation Acid-Catalyzed Condensation Ketoester->Condensation Hydrazine Substituted Hydrazine (e.g., Phenylhydrazine) Hydrazine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Forms Hydrazone Intermediate Dehydration Dehydration (-H₂O) Cyclization->Dehydration Product Substituted Pyrazole Ester Dehydration->Product Forms Aromatic Ring

Caption: General workflow of the Knorr pyrazole synthesis.

2.2. Detailed Experimental Protocol: Synthesis of Ethyl 5-(4-bromophenyl)-1-phenyl-1H-pyrazole-3-carboxylate

This protocol provides a representative methodology for synthesizing a core bromophenyl pyrazole ester.

Materials:

  • Ethyl 2,4-dioxo-4-(4-bromophenyl)butanoate (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid (catalytic amount, ~3-5 drops)

  • Ethanol (solvent)

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Büchner funnel, filter paper

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2,4-dioxo-4-(4-bromophenyl)butanoate (1.0 equivalent) and ethanol (30 mL).

  • Reagent Addition: While stirring, add phenylhydrazine (1.1 equivalents) to the flask, followed by 3-5 drops of glacial acetic acid to catalyze the reaction.

  • Heating and Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexane. Spot the starting material and the reaction mixture to observe the consumption of the former and the formation of the product spot.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form. If precipitation is slow, the flask can be cooled further in an ice bath.

  • Work-up: Add cold deionized water (20 mL) to the flask and stir for 15 minutes to ensure complete precipitation of the crude product.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Allow the product to air dry completely. The final product, ethyl 5-(4-bromophenyl)-1-phenyl-1H-pyrazole-3-carboxylate, can be further purified by recrystallization from ethanol if necessary.

2.3. Characterization: The structure of the synthesized compound must be confirmed using standard spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS) to verify the presence of key functional groups and the overall molecular structure.

Biological Potential and Mechanistic Insights

Substituted bromophenyl pyrazole esters have demonstrated significant potential across several key therapeutic areas.

3.1. Anticancer Activity

Pyrazole derivatives are extensively explored as anticancer agents, with many acting as potent kinase inhibitors or inducers of apoptosis.[11] The inclusion of a bromophenyl group often enhances cytotoxic efficacy.[12]

  • Mechanism of Action: A primary mechanism for the anticancer effect of pyrazole derivatives is the inhibition of protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[11] By inhibiting these enzymes, the compounds can induce cell cycle arrest, typically at the G2/M phase, preventing cancer cell proliferation.[13] Subsequent activation of apoptotic pathways leads to programmed cell death.

cluster_result Therapeutic Outcome Compound Bromophenyl Pyrazole Ester Kinase Protein Kinase (e.g., CDK, EGFR) Compound->Kinase Inhibits CellCycle Cell Cycle Progression Kinase->CellCycle Promotes Apoptosis Apoptosis (Programmed Cell Death) Kinase->Apoptosis Inhibits Apoptosis (Negative Regulation) Arrest Cell Cycle Arrest Proliferation Tumor Cell Proliferation CellCycle->Proliferation Leads to Death Cell Death

Caption: Key structure-activity relationships for the pyrazole core.

Future Directions and Conclusion

Substituted bromophenyl pyrazole esters represent a highly fertile ground for the development of novel therapeutic agents. The data clearly indicates potent activity against cancer, inflammation, and microbial pathogens.

Future research should focus on:

  • Lead Optimization: Synthesizing a broader library of analogues to refine SAR, exploring different halogen substitutions (F, Cl, I) and various ester groups to optimize potency and selectivity.

  • In Vivo Efficacy and Toxicology: Advancing the most promising lead compounds into more comprehensive animal models to evaluate their efficacy, pharmacokinetic profiles (ADME), and safety.

  • Mechanism of Action Studies: Utilizing molecular docking and enzymatic assays to precisely identify the biological targets and elucidate the detailed mechanisms of action for the most active compounds.

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An In-depth Technical Guide on the Reactivity of the Bromophenyl Group in Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive analysis of the reactivity of the bromophenyl group appended to a pyrazole core, a scaffold of significant interest in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the key transformations involving the carbon-bromine (C-Br) bond. We will explore the mechanistic underpinnings and practical considerations for a range of pivotal reactions, including palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as Ullmann-type reactions and metal-halogen exchange. The guide emphasizes the causal relationships behind experimental choices, providing self-validating protocols and grounding claims in authoritative scientific literature.

Introduction: The Bromophenyl-Pyrazole Scaffold - A Privileged Motif

The fusion of a pyrazole ring with a bromophenyl group creates a molecular architecture with immense synthetic versatility. Pyrazole derivatives are well-established pharmacophores, exhibiting a wide array of biological activities.[3] The presence of a bromine atom on the phenyl ring serves as a versatile synthetic handle, allowing for the introduction of diverse functionalities through a variety of established and cutting-edge chemical transformations. The reactivity of the C-Br bond is paramount to the utility of these building blocks in the construction of complex molecular targets. Understanding the factors that govern this reactivity is crucial for designing efficient and selective synthetic routes.

This guide will dissect the reactivity of the bromophenyl group based on the type of transformation, paying close attention to the influence of:

  • Substitution Pattern: The position of the bromine atom (ortho, meta, para) on the phenyl ring and the electronic nature of other substituents on both the pyrazole and phenyl rings.

  • Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature, all of which play a critical role in modulating the reactivity and selectivity of the desired transformation.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the functionalization of the bromophenyl-pyrazole core. These reactions are generally mild, tolerant of a wide range of functional groups, and offer a high degree of control over the formation of new carbon-carbon and carbon-nitrogen bonds.[4]

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a premier method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[5] The reaction involves the coupling of the bromophenyl-pyrazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Mechanism Insight: The catalytic cycle, as illustrated below, initiates with the oxidative addition of the palladium(0) catalyst to the C-Br bond of the bromophenyl-pyrazole. This is often the rate-determining step and is influenced by the electron density at the carbon atom bearing the bromine. Subsequent transmetalation with the boronic acid derivative, facilitated by the base, and reductive elimination yields the desired biaryl product and regenerates the active palladium(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Intermediate1 Ar-Pd(II)(Br)L_n OxAdd->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation Intermediate2 Ar-Pd(II)(Ar')L_n Transmetalation->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArBr Bromophenyl-Pyrazole (Ar-Br) ArBr->OxAdd ArBOH2 Boronic Acid (Ar'-B(OH)₂) ArBOH2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 1-Benzyl-4-(4'-methylbiphenyl-4-yl)pyrazole

This protocol describes a typical Suzuki-Miyaura coupling of a 4-bromophenyl-pyrazole derivative.[6]

  • Materials:

    • 1-Benzyl-4-(4-bromophenyl)pyrazole

    • 4-Methylphenylboronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium Carbonate (K₂CO₃)

    • 1,4-Dioxane/Water (4:1 mixture, degassed)

    • Argon or Nitrogen gas

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-benzyl-4-(4-bromophenyl)pyrazole (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

    • Add the degassed 1,4-dioxane/water mixture (10 mL).

    • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the Pd(0) catalyst, which would render it inactive.

  • Degassed Solvents: Removes dissolved oxygen which can also deactivate the catalyst.

  • Base (K₂CO₃): Activates the boronic acid for transmetalation and neutralizes the acid generated during the reaction.

  • Catalyst Loading (3 mol%): A typical loading for efficient catalysis; higher loadings may be required for less reactive substrates.

Substrate Boronic Acid Catalyst/Ligand Base Solvent Yield (%) Reference
4-Bromo-1H-pyrazolePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O76-99[7]
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-DioxaneGood[5]
1-Aryl-4-iodo-3-CF₃-pyrazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O56[8]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[9][10] This reaction is of paramount importance in drug discovery, as the arylamine motif is present in a vast number of pharmaceuticals.

Mechanism Insight: Similar to the Suzuki coupling, the reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. A key feature is the use of bulky, electron-rich phosphine ligands which facilitate both the oxidative addition and the reductive elimination steps, expanding the substrate scope to include less reactive aryl chlorides and a wider variety of amines.[9]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Intermediate1 Ar-Pd(II)(Br)L_n OxAdd->Intermediate1 AmineCoord Amine Coordination Intermediate1->AmineCoord Intermediate2 [Ar-Pd(II)(Br)(HNR'R'')L_n] AmineCoord->Intermediate2 Deprotonation Deprotonation Intermediate2->Deprotonation Intermediate3 Ar-Pd(II)(NR'R'')L_n Deprotonation->Intermediate3 RedElim Reductive Elimination Intermediate3->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product ArBr Bromophenyl-Pyrazole (Ar-Br) ArBr->OxAdd Amine Amine (HNR'R'') Amine->AmineCoord Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Amination of 4-Bromo-1-tritylpyrazole with Morpholine

This protocol is adapted from a study on the C4-amination of pyrazoles.[11][12]

  • Materials:

    • 4-Bromo-1-tritylpyrazole

    • Morpholine

    • Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0))

    • tBuDavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene (anhydrous)

  • Procedure:

    • In a glovebox, to a vial add 4-bromo-1-tritylpyrazole (0.1 mmol), Pd(dba)₂ (0.005 mmol, 5 mol%), and tBuDavePhos (0.01 mmol, 10 mol%).

    • Add sodium tert-butoxide (0.14 mmol).

    • Add anhydrous toluene (1 mL) followed by morpholine (0.12 mmol).

    • Seal the vial and heat the reaction mixture to 100 °C for 16 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain the aminated product.

Causality Behind Experimental Choices:

  • Bulky Ligand (tBuDavePhos): Promotes the reductive elimination step, which is often challenging for C-N bond formation.

  • Strong Base (NaOtBu): Facilitates the deprotonation of the amine, forming the active palladium-amido complex.

  • Anhydrous Conditions: Sodium tert-butoxide is highly sensitive to moisture.

Substrate Amine Catalyst/Ligand Base Yield (%) Reference
4-Bromo-1-tritylpyrazolePiperidinePd(dba)₂ / tBuDavePhosNaOtBu60[11]
4-Bromo-1-tritylpyrazoleMorpholinePd(dba)₂ / tBuDavePhosNaOtBu67[11]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the bromophenyl-pyrazole and a terminal alkyne.[13][14] This reaction is invaluable for the synthesis of conjugated systems and for accessing precursors for further transformations.

Mechanism Insight: The Sonogashira reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[13] The palladium cycle is similar to that of other cross-coupling reactions. The role of the copper is to react with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate. Copper-free Sonogashira protocols have also been developed.[15]

Experimental Protocol: Sonogashira Coupling of a 3-Bromopyrazole Derivative

This protocol is based on a general procedure for the Sonogashira coupling of brominated pyrazoles.[7]

  • Materials:

    • 3-Bromo-1-(tert-butyl)-1H-pyrazole

    • Phenylacetylene

    • PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) chloride)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Acetonitrile (CH₃CN)

  • Procedure:

    • To a reaction vessel, add 3-bromo-1-(tert-butyl)-1H-pyrazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

    • Add acetonitrile (5 mL) and triethylamine (2.0 mmol).

    • Add phenylacetylene (1.2 mmol).

    • Heat the mixture to 80 °C and stir for 16 hours under an inert atmosphere.

    • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify by column chromatography.

Causality Behind Experimental Choices:

  • Copper(I) Iodide: Co-catalyst that facilitates the formation of the copper acetylide.

  • Amine Base (Et₃N): Acts as a solvent and a base to deprotonate the terminal alkyne and neutralize the generated HBr.

Substrate Alkyne Catalyst System Base/Solvent Yield (%) Reference
3-Bromopyrazole derivativePhenylacetylenePd(PPh₃)₄ / CuIEt₃N / CH₃CN11[7]
5-Chloro-4-iodopyrazolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / DMFGood[16]

Ullmann-Type Coupling Reactions: A Classic Approach

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds with aryl halides.[17] While often requiring harsher conditions (higher temperatures) than palladium-catalyzed reactions, modern advancements have led to milder protocols, sometimes using ligands to enhance the reactivity of the copper catalyst.[18][19]

Mechanism Insight: The exact mechanism of the Ullmann reaction is still debated but is generally believed to involve the formation of an organocopper intermediate through oxidative addition of copper(I) to the aryl halide.[17]

Experimental Protocol: Ullmann-type C-N Coupling

This is a general protocol that can be adapted for bromophenyl-pyrazoles.

  • Materials:

    • Bromophenyl-pyrazole derivative

    • Amine, alcohol, or thiol

    • Copper(I) iodide (CuI)

    • L-proline (as a ligand)

    • Potassium carbonate (K₂CO₃)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Combine the bromophenyl-pyrazole (1.0 mmol), the nucleophile (1.2 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol) in a reaction tube.

    • Add DMSO (2 mL).

    • Seal the tube and heat to 100-120 °C for 24 hours.

    • Cool the reaction, dilute with water, and extract with an appropriate organic solvent.

    • Work-up and purify by column chromatography.

Metal-Halogen Exchange: Generating Organometallic Intermediates

Metal-halogen exchange is a powerful method for converting the C-Br bond into a C-metal bond, typically a C-Li or C-Mg bond.[20][21] This transformation inverts the polarity of the carbon atom, turning an electrophilic center into a nucleophilic one. The resulting organometallic species can then be trapped with a wide variety of electrophiles.

Mechanism Insight: The reaction is an equilibrium process, and the position of the equilibrium is determined by the relative stability of the organometallic species.[22] The use of alkyllithium reagents like n-butyllithium or t-butyllithium is common. The reaction is typically performed at low temperatures (-78 °C) to prevent side reactions.[23]

Metal_Halogen_Exchange ArBr Bromophenyl-Pyrazole (Ar-Br) Exchange Metal-Halogen Exchange ArBr->Exchange RLi Alkyllithium (R-Li) RLi->Exchange ArLi Lithiated Pyrazole (Ar-Li) Exchange->ArLi RBr Alkyl Bromide (R-Br) Exchange->RBr Quench Quenching ArLi->Quench Electrophile Electrophile (E+) Electrophile->Quench Product Functionalized Pyrazole (Ar-E) Quench->Product

Caption: Workflow for metal-halogen exchange and subsequent electrophilic quench.

Experimental Protocol: Lithiation and Quenching with an Aldehyde

  • Materials:

    • Bromophenyl-pyrazole derivative

    • n-Butyllithium (in hexanes)

    • Anhydrous tetrahydrofuran (THF)

    • Benzaldehyde

  • Procedure:

    • Dissolve the bromophenyl-pyrazole (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under argon.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 mmol) dropwise. Stir for 30 minutes at -78 °C.

    • Add benzaldehyde (1.2 mmol) dropwise.

    • Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract with an organic solvent, dry, and concentrate.

    • Purify by column chromatography.

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): Essential to prevent decomposition of the organolithium intermediate and to avoid side reactions such as attack on the solvent or other functional groups.

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water.

Conclusion

The bromophenyl group on a pyrazole core is a remarkably versatile functional group, offering a gateway to a vast chemical space through a variety of reliable and well-understood chemical transformations. This guide has provided a detailed overview of the key reactions, emphasizing the mechanistic principles and practical considerations that are essential for successful synthetic design. By understanding the interplay of substrate electronics, catalyst and ligand choice, and reaction conditions, researchers can effectively harness the reactivity of the C-Br bond to construct novel and complex molecules for applications in drug discovery, materials science, and beyond.

References

  • Ayres, J. T. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • Biscoe, M. R. (Year not available). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
  • Ayres, J. T. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • BenchChem. (2025). Synthesis of 1-Benzyl-4-(4-bromophenyl)pyrazole via Suzuki Coupling.
  • Various Authors. (2025). Pd‐catalyzed cross‐coupling reactions of aryl/heteroaryl 1,2‐dihalides.
  • Various Authors. (Year not available). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
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Methodological & Application

Application Notes and Protocols for N-alkylation Reactions of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

These comprehensive application notes serve as a detailed guide for researchers, scientists, and professionals in drug development on the N-alkylation of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. This document provides an in-depth understanding of the reaction, including the critical aspect of regioselectivity, and offers detailed protocols for practical execution.

Introduction: The Significance of N-Alkylated Pyrazoles

N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1] Their prevalence is due to their ability to act as bioisosteres for amides and phenols, and their diverse biological activities, including anti-tumor, anti-infective, and anti-dementia properties.[2] The strategic introduction of alkyl groups onto the pyrazole nitrogen atoms allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates.

The N-alkylation of unsymmetrically substituted pyrazoles like this compound presents a significant synthetic challenge: the control of regioselectivity. The pyrazole ring contains two adjacent nitrogen atoms (N1 and N2), both of which can potentially undergo alkylation, leading to a mixture of regioisomers.[3] The ability to selectively synthesize a single desired isomer is paramount, as different regioisomers can exhibit vastly different biological activities and pharmacokinetic profiles.

This guide will delve into the factors governing this regioselectivity and provide robust protocols to steer the reaction towards the desired N1 or N2 alkylated product.

Understanding the Core Challenge: N1 vs. N2 Regioselectivity

The regiochemical outcome of the N-alkylation of this compound is a delicate interplay of steric and electronic factors, dictated by the substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions.[4]

Key Factors Influencing Regioselectivity:

  • Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[4][5] In our target molecule, the C3 position is occupied by a bulky 4-bromophenyl group, while the C5 position has an ethyl carboxylate group. The relative steric bulk of these two groups will significantly influence the accessibility of the adjacent nitrogen atoms.

  • Electronic Effects: The electron-withdrawing or electron-donating nature of the substituents on the pyrazole ring can modulate the nucleophilicity of the N1 and N2 nitrogens. The ethyl carboxylate group at the C5 position is electron-withdrawing, which can influence the acidity of the N-H proton and the charge distribution in the resulting pyrazolate anion.

  • Reaction Conditions:

    • Base: The choice of base is critical. Strong, non-coordinating bases like sodium hydride (NaH) can lead to the formation of a "free" pyrazolate anion, where the alkylation site is primarily determined by the inherent steric and electronic properties of the anion. Weaker bases or those with coordinating cations (e.g., K₂CO₃) can influence the regioselectivity through complex formation.[3][6]

    • Solvent: The polarity of the solvent plays a crucial role. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly employed and can favor the formation of a single regioisomer.[4]

    • Counter-ion: The cation of the base can chelate with the pyrazolate anion, influencing the position of alkylation.[3][6]

A general principle is that alkylation tends to occur at the nitrogen atom further away from the bulkier substituent. For this compound, the 4-bromophenyl group at C3 is sterically more demanding than the ethyl carboxylate group at C5. Therefore, alkylation is generally expected to favor the N1 position.

Experimental Workflow and Protocols

The following section provides detailed protocols for the N-alkylation of this compound. The choice between the protocols will depend on the desired regioisomer and the available reagents.

Diagram of the General N-Alkylation Workflow

N-Alkylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start with this compound Dissolve Dissolve in appropriate solvent Start->Dissolve AddBase Add Base Dissolve->AddBase AddAlkylatingAgent Add Alkylating Agent AddBase->AddAlkylatingAgent ReactionStir Stir at specified temperature AddAlkylatingAgent->ReactionStir Monitor Monitor reaction by TLC/LC-MS ReactionStir->Monitor Quench Quench Reaction Monitor->Quench Reaction complete Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Characterize Characterize product (NMR, MS) Purify->Characterize End Obtain pure N-alkylated product Characterize->End

Caption: General workflow for the N-alkylation of this compound.

Protocol 1: Regioselective N1-Alkylation using Potassium Carbonate in DMF

This protocol is a standard and often successful method for achieving N1-alkylation, particularly when steric hindrance is the primary directing factor.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous potassium carbonate.

  • Add anhydrous DMF to the flask with stirring. The concentration is typically in the range of 0.1 to 0.5 M.

  • Add the alkylating agent dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N1-alkylated product.

Rationale for Key Steps:

  • Anhydrous Conditions: The use of anhydrous reagents and an inert atmosphere is crucial to prevent the reaction of the base and the pyrazolate anion with water.

  • Excess Base: An excess of potassium carbonate ensures complete deprotonation of the pyrazole N-H.

  • DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the pyrazolate salt and promotes the Sₙ2 reaction.

Protocol 2: N-Alkylation using Sodium Hydride in THF for Enhanced N1-Selectivity

The use of a strong, non-coordinating base like sodium hydride can often provide higher regioselectivity for the N1 isomer.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the NaH suspension. Effervescence (hydrogen gas evolution) should be observed.

  • Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the pyrazolate anion.

  • Add the alkylating agent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Rationale for Key Steps:

  • Sodium Hydride: A strong, non-nucleophilic base that irreversibly deprotonates the pyrazole.

  • THF as Solvent: THF is a suitable aprotic solvent for reactions involving sodium hydride.

  • Controlled Addition at 0 °C: This is a safety precaution to manage the exothermic reaction and the evolution of hydrogen gas.

Characterization of N-Alkylated Isomers

The unambiguous identification of the N1 and N2 regioisomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

  • ¹H NMR: The chemical shift of the proton on the pyrazole ring (at the C4 position) can be indicative of the alkylation site. Furthermore, the chemical shifts of the protons on the alkyl group, particularly those closest to the pyrazole ring (e.g., N-CH₂ or N-CH₃), will differ between the two isomers.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons will also be distinct for the N1 and N2 isomers.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is a powerful tool for confirming the regiochemistry. For the N1 isomer, a NOE correlation would be expected between the protons of the alkyl group and the proton of the C5-substituent (the ethyl carboxylate group). Conversely, for the N2 isomer, a NOE would be expected between the alkyl group protons and the protons of the C3-substituent (the 4-bromophenyl group).[5]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product, but typically cannot distinguish between regioisomers.

Data Presentation: Summary of Reaction Conditions

ProtocolBaseSolventTemperature (°C)Typical RegioselectivityNotes
1K₂CO₃DMF25 - 80Good to Excellent for N1A practical and widely used method.[7]
2NaHTHF0 - 25Excellent for N1Requires more stringent anhydrous and inert conditions.[4]

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are completely anhydrous.

    • Increase the reaction temperature or time.

    • Use a more reactive alkylating agent (e.g., alkyl iodide instead of bromide or chloride).

  • Poor Regioselectivity:

    • Switch to a different base-solvent system as outlined in the protocols.

    • Lowering the reaction temperature may improve selectivity.

    • Consider using a bulkier alkylating agent to enhance steric differentiation.

  • Incomplete Reaction:

    • Increase the equivalents of the base and/or alkylating agent.

    • Ensure the base is of good quality and has not been deactivated by moisture.

Conclusion

The N-alkylation of this compound is a versatile reaction for generating a diverse range of derivatives with potential applications in drug discovery. A thorough understanding of the factors governing regioselectivity, particularly steric hindrance, is key to achieving the desired synthetic outcome. The protocols provided in this guide offer robust starting points for the regioselective synthesis of N1-alkylated products. Careful execution, monitoring, and characterization are essential for success in this important synthetic transformation.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]

  • Selective synthesis of minimally differentiated N-alkyl pyrazoles and... ResearchGate. [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Universitat Autònoma de Barcelona Research Portal. [Link]

  • Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Thieme Connect. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. ResearchGate. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. KTU ePubl. [Link]

  • This compound. Oakwood Chemical. [Link]

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Application Note & Protocols: Strategic Synthesis of Novel Anticancer Agents from Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates for cancer therapy.[1] Its unique chemical properties allow for versatile substitutions that can significantly enhance anticancer efficacy and selectivity.[2][3][4] This guide provides a detailed strategic framework and step-by-step protocols for the synthesis of novel anticancer agents, utilizing Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate as a versatile starting material. We will explore three primary synthetic vectors on this molecule—amide formation, Suzuki-Miyaura cross-coupling, and N-alkylation/arylation—and provide protocols for the subsequent pharmacological evaluation of the synthesized compounds.

Introduction: The Strategic Value of the Starting Material

This compound is an ideal starting scaffold for the generation of diverse chemical libraries for anticancer drug discovery. Its structure presents three distinct and orthogonal points for chemical modification, allowing for a systematic exploration of the chemical space around the pyrazole core.

  • C5-Ester Group: This site is readily converted to a wide array of amides or hydrazides. Amide functionalities are critical pharmacophores that can establish key hydrogen bonding interactions within the active sites of biological targets like protein kinases.[5][6]

  • C3-(4-bromophenyl) Group: The bromine atom serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[7][8] This enables the introduction of a vast range of aryl and heteroaryl substituents, which can modulate the compound's steric and electronic properties, improve target binding affinity, and alter pharmacokinetic profiles.

  • N1-H Group: The pyrazole ring's secondary amine can be alkylated or arylated to further expand structural diversity.[9] Modifications at this position can influence the molecule's overall conformation, solubility, and metabolic stability.

This multi-pronged synthetic potential allows for the creation of compounds tailored to interact with various oncogenic targets, including but not limited to cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[1][2][4]

Synthetic Strategy Overview

Our synthetic approach is designed for maximum diversity and efficiency. The following workflow illustrates the three primary modification pathways that can be pursued independently or sequentially to generate a library of novel pyrazole derivatives.

G cluster_0 Core Synthetic Pathways cluster_A Pathway A: Amidation cluster_B Pathway B: Cross-Coupling cluster_C Pathway C: N-Alkylation cluster_D Pharmacological Evaluation SM Ethyl 3-(4-bromophenyl)-1H- pyrazole-5-carboxylate hydrolysis 1. Saponification (LiOH) SM->hydrolysis Ester Modification suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(PPh3)4) SM->suzuki Aryl Modification alkylation N-Alkylation (R-X, K2CO3) SM->alkylation Pyrazole Core Mod. amide_coupling 2. Amide Coupling (R-NH2, HATU) hydrolysis->amide_coupling product_A Pyrazole-5-carboxamides amide_coupling->product_A evaluation In Vitro Screening (MTT, Apoptosis Assay) product_A->evaluation product_B C3-Biaryl Pyrazoles suzuki->product_B product_B->evaluation product_C N1-Substituted Pyrazoles alkylation->product_C product_C->evaluation sar Structure-Activity Relationship (SAR) Analysis evaluation->sar

Caption: Strategic workflow for synthesizing and evaluating anticancer agents.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of Pyrazole-5-carboxamides (Pathway A)

This two-step protocol first converts the ethyl ester to a carboxylic acid, which is then coupled with a primary or secondary amine. The choice of amine is critical for exploring different chemical spaces.

Step 1A: Saponification of Ethyl Ester

  • Rationale: The ester is hydrolyzed to the more reactive carboxylic acid using a base like lithium hydroxide, which is effective and typically results in clean reactions with minimal side products.

  • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. A white precipitate of 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate is often used in the next step without further purification.

Step 1B: Amide Coupling

  • Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and side reactions, leading to high yields of the desired amide. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base.

  • Suspend the carboxylic acid intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) to the suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor completion by TLC.

  • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the final pyrazole-5-carboxamide.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Pathway B)
  • Rationale: This reaction is a cornerstone of modern medicinal chemistry for its reliability and tolerance of a wide range of functional groups.[10] We use Pd(PPh₃)₄ as a robust, commercially available catalyst.[7]

  • To a microwave vial, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

  • Seal the vial and heat in a microwave reactor to 100-120°C for 30-60 minutes. Alternatively, the reaction can be heated conventionally at 80-90°C for 8-12 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain the C3-biaryl pyrazole product.

Protocol 3: N-Alkylation of the Pyrazole Ring (Pathway C)
  • Rationale: This is a standard Sₙ2 reaction. Acetonitrile is a suitable polar aprotic solvent, and potassium carbonate is a mild base sufficient to deprotonate the pyrazole N-H.[9]

  • Dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and the desired alkyl or benzyl halide (e.g., benzyl bromide, 1.1 eq).

  • Heat the mixture to reflux (approx. 82°C) for 3-5 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Purify the crude product by flash column chromatography to isolate the N1-substituted pyrazole. Note that N-alkylation can produce a mixture of N1 and N2 isomers, which may require careful chromatographic separation.

Pharmacological Evaluation: Protocols for Anticancer Activity

Once a library of compounds is synthesized, their biological activity must be assessed. The following are standard in vitro protocols for an initial screening campaign.[11][12]

Protocol 4: In Vitro Cytotoxicity Screening (MTT Assay)
  • Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[13]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[14]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the synthesized pyrazole compounds in culture medium. Treat the cells with final concentrations ranging from 0.01 µM to 100 µM for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the drug concentration that inhibits cell growth by 50%, by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[12]

G cluster_workflow In Vitro Anticancer Assay Workflow start 1. Cell Culture (e.g., MCF-7, HCT116) seed 2. Seed Cells (96-well plates) start->seed treat 3. Compound Treatment (48-72h incubation) seed->treat mtt 4. Add MTT Reagent (4h incubation) treat->mtt solubilize 5. Solubilize Formazan (DMSO) mtt->solubilize read 6. Measure Absorbance (570 nm) solubilize->read calculate 7. Calculate IC50 Value read->calculate

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Data Presentation and Structure-Activity Relationship (SAR)

Systematically tabulate the IC₅₀ values of all synthesized compounds against the tested cell lines. This allows for a clear comparison of potency and the elucidation of preliminary Structure-Activity Relationships (SAR).

Table 1: Example Cytotoxicity Data for Synthesized Pyrazole Derivatives

Compound IDR¹ (N1-substituent)R² (C3-aryl)R³ (C5-amide)IC₅₀ (µM) vs. HCT116IC₅₀ (µM) vs. MCF-7
SM-1 H4-Bromophenyl-OEt>100>100
A-1 H4-Bromophenyl-NH-Cyclopropyl45.2 ± 3.168.9 ± 5.4
A-2 H4-Bromophenyl-NH-(4-fluorobenzyl)15.7 ± 1.822.1 ± 2.5
B-1 H4-(Pyridin-4-yl)phenyl-OEt33.6 ± 2.941.3 ± 3.8
C-1 Benzyl4-Bromophenyl-OEt75.1 ± 6.289.4 ± 7.1
D-1 H4-(Pyridin-4-yl)phenyl-NH-(4-fluorobenzyl)2.8 ± 0.4 5.6 ± 0.7
Doxorubicin ---0.9 ± 0.10.5 ± 0.08

Note: Data are for illustrative purposes only.

From this hypothetical data, a preliminary SAR analysis can be drawn:

  • Conversion of the ester to an amide (A-1, A-2) improves activity over the starting material (SM-1).

  • Introducing an aromatic group in the amide moiety (A-2 vs. A-1) appears beneficial.

  • Suzuki coupling to introduce a pyridine ring (B-1) also enhances potency.

  • The combination of a favorable amide and a bi-aryl system (D-1) results in a synergistic improvement in anticancer activity, highlighting a promising lead candidate for further optimization.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel anticancer agents. The strategic and potentially combinatorial application of amide formation, Suzuki-Miyaura cross-coupling, and N-alkylation provides a robust platform for generating structurally diverse compound libraries. The protocols outlined herein offer a clear and validated pathway from chemical synthesis to initial biological evaluation, enabling researchers to efficiently identify and optimize new lead compounds in the ongoing search for more effective cancer therapies.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: )
  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed. (URL: )
  • Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. - J MOL STRUCT. (URL: )
  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Tre
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - ProQuest. (URL: )
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (URL: )
  • Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (URL: )
  • A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (URL: )
  • Recent Advances in the Development of Pyrazole Deriv
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents - Benchchem. (URL: )
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: )
  • In Vitro Assay Development for Novel Anti-Cancer Agents - Benchchem. (URL: )
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (URL: )
  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry. (URL: )
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT - ResearchGate. (URL: [Link])

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (URL: [Link])

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - NIH. (URL: [Link])

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (URL: [Link])

  • Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate - PMC - NIH. (URL: [Link])

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - MDPI. (URL: [Link])

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Application Notes & Protocols: A Guide to Developing Kinase Inhibitors Using a Pyrazole Carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[3][4] Among the various chemical structures used to target kinases, the pyrazole scaffold has emerged as a "privileged" framework due to its synthetic tractability and its ability to form key interactions within the ATP-binding site of kinases.[5][6][7] This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of kinase inhibitors based on a pyrazole carboxylate scaffold. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity for therapeutic innovation.

Introduction: The Central Role of Kinases and the Pyrazole Scaffold

The human genome contains over 500 protein kinases, collectively known as the kinome, which function as key signaling nodes.[2][3] They catalyze the transfer of a phosphate group from ATP to specific substrate proteins, a process called phosphorylation. This modification acts as a molecular switch, altering protein function, localization, and stability. Consequently, kinases are integral to regulating cell proliferation, differentiation, metabolism, and survival.[2] Given their central role, it is not surprising that aberrant kinase activity is a major driver of diseases like cancer, inflammatory disorders, and neurodegenerative conditions.[4][8]

The ATP-binding site of kinases presents a well-defined pocket that has been successfully targeted by small molecule inhibitors.[9] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has proven to be an exceptionally effective scaffold for building these inhibitors.[5][10][11] Its key attributes include:

  • Hydrogen Bonding Capability: The pyrazole nitrogens can act as both hydrogen bond donors and acceptors, allowing them to form crucial interactions with the "hinge" region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP.[8]

  • Structural Rigidity and Planarity: The aromatic nature of the pyrazole ring provides a rigid core, which helps to minimize the entropic penalty upon binding and allows for predictable vectoring of substituents into nearby pockets.

  • Synthetic Versatility: The synthesis of substituted pyrazoles is well-established, allowing for the creation of diverse chemical libraries to explore structure-activity relationships (SAR).[12][13]

  • Metabolic Stability: The pyrazole nucleus is generally robust to metabolic degradation, a favorable property for drug candidates.[7]

This guide will walk through the strategic workflow for developing novel kinase inhibitors, starting from the chemical synthesis of a pyrazole carboxylate library to its comprehensive biological evaluation.

Section 1: Synthetic Strategies for Pyrazole Carboxylate Library Generation

The foundation of any small molecule drug discovery program is a chemically diverse library of compounds. The pyrazole core can be readily synthesized through several methods, with the cyclocondensation of a hydrazine with a 1,3-dielectrophilic species being one of the most common and versatile approaches.[12]

Workflow for Library Synthesis

The overall workflow for generating a focused library of pyrazole carboxylate inhibitors involves a multi-step process designed for diversification at key positions on the scaffold.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Scaffold Functionalization cluster_2 Phase 3: Purification & Analysis A 1,3-Dicarbonyl Compound (e.g., β-ketoester) C Cyclocondensation Reaction (Knorr Pyrazole Synthesis) A->C B Substituted Hydrazine B->C D Pyrazole Carboxylate Ester Core C->D E Saponification (Hydrolysis) D->E Step 2a F Amide Coupling E->F Step 2b H Final Pyrazole Carboxamide Library F->H G Diverse Amine Building Blocks G->F I Purification (e.g., Flash Chromatography) H->I J Quality Control (LC-MS, NMR) I->J caption Figure 1. Synthetic workflow for library generation.

Caption: Figure 1. A generalized workflow for the synthesis of a pyrazole carboxamide library.

Protocol 1.1: Representative Synthesis of a 1-Aryl-1H-pyrazole-5-carboxamide

This protocol describes a common two-step synthesis for a pyrazole carboxamide, starting from a β-ketoester and a substituted hydrazine.

Rationale: This method is chosen for its reliability and the commercial availability of a wide range of starting materials (β-ketoesters and hydrazines), which allows for rapid library generation. The initial cyclocondensation forms the stable pyrazole core, and the subsequent amide coupling is a robust reaction that allows for the introduction of diverse chemical groups to probe the SAR.[14]

Materials:

  • Ethyl 2,4-dioxovalerate (or other suitable β-ketoester)

  • (4-fluorophenyl)hydrazine hydrochloride

  • Glacial Acetic Acid

  • Ethanol

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric Acid (HCl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Desired primary or secondary amine (e.g., 3-methoxyaniline)

  • Standard laboratory glassware and purification equipment (flash chromatography system, LC-MS, NMR)

Step-by-Step Procedure:

Step 1: Pyrazole Core Synthesis (Cyclocondensation)

  • To a round-bottom flask, add ethyl 2,4-dioxovalerate (1.0 eq) and (4-fluorophenyl)hydrazine hydrochloride (1.05 eq).

  • Add glacial acetic acid as the solvent (approx. 0.2 M concentration).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

    • Causality Note: The acidic conditions facilitate the condensation and subsequent cyclization, while heat provides the necessary activation energy.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate intermediate.

Step 2: Saponification (Ester to Carboxylic Acid)

  • Dissolve the pyrazole ester intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

    • Causality Note: LiOH is a strong base that hydrolyzes the ester to the corresponding carboxylate salt.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Acidify the reaction mixture to pH ~3 using 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the pyrazole carboxylic acid, which is often used in the next step without further purification.

Step 3: Amide Coupling

  • Dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

    • Causality Note: HATU is a coupling agent that activates the carboxylic acid, forming a highly reactive intermediate. DIPEA is a non-nucleophilic base that neutralizes the generated HCl and facilitates the reaction.

  • Add the desired amine (e.g., 3-methoxyaniline) (1.1 eq) to the mixture.

  • Stir at room temperature for 12-18 hours. Monitor by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify by flash chromatography to obtain the final pyrazole carboxamide product.

Self-Validation:

  • Quality Control: Confirm the structure and purity (>95%) of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

  • Controls: A negative control in this phase is a reaction run without the coupling agent (HATU) to ensure that amide formation is not occurring spontaneously.

Section 2: The Kinase Inhibitor Screening Funnel

Once a library of pyrazole carboxylate derivatives is synthesized, a systematic screening process is required to identify promising hits, validate their activity, and characterize their properties. This process is often structured as a funnel, where a large number of compounds are assessed in simple, high-throughput assays, with progressively fewer compounds advancing to more complex and resource-intensive assays.

G A Synthesized Pyrazole Library (>100s of compounds) B Primary Screen: High-Throughput Biochemical Assay (e.g., ADP-Glo™) Single concentration (e.g., 10 µM) A->B ~10-20% Hit Rate C Hit Confirmation & Potency: Biochemical IC50 Determination (Dose-Response Curve) B->C Confirm Hits D Cellular Activity Assessment: Target Engagement (NanoBRET™) & Phenotypic Assays (Proliferation) C->D <50 Compounds E Selectivity Profiling: Screening against a Kinome Panel D->E <10 Compounds F In Vitro ADME/Tox Profiling E->F G Lead Candidate for In Vivo Studies F->G 1-2 Compounds caption Figure 2. Kinase inhibitor screening funnel.

Caption: Figure 2. A typical screening funnel for kinase inhibitor discovery.

Protocol 2.1: Primary Biochemical Screening using the ADP-Glo™ Kinase Assay

Rationale: The primary screen aims to quickly identify compounds that inhibit the target kinase from the synthesized library. The ADP-Glo™ assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[4] It is highly sensitive, resistant to compound interference, and amenable to high-throughput screening (HTS) in 384-well or 1536-well formats.[15]

Materials:

  • Target Kinase (recombinant, purified)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • ADP-Glo™ Reagent (Promega)

  • Kinase-Glo® Reagent (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test compounds dissolved in 100% DMSO

  • White, opaque 384-well assay plates

  • Luminometer

Step-by-Step Procedure:

  • Compound Plating: Prepare a 10 mM stock of each library compound in DMSO. In a separate plate, create a working stock by diluting the compounds in kinase reaction buffer. Use an acoustic dispenser or multichannel pipette to transfer a small volume (e.g., 50 nL) of each compound into the 384-well assay plates to achieve a final screening concentration of 10 µM.

  • Controls: Designate wells for:

    • Positive Control (No Inhibition): Add DMSO vehicle only.

    • Negative Control (Max Inhibition): Add a known potent inhibitor (e.g., Staurosporine) or omit the enzyme.

  • Kinase/Substrate Addition: Prepare a master mix of the target kinase and its substrate in kinase reaction buffer. Add 5 µL of this mix to each well of the assay plate.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature.

    • Causality Note: This step allows the test compounds to bind to the kinase before the reaction is initiated.

  • Initiate Kinase Reaction: Prepare a solution of ATP in kinase reaction buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase-Glo® Reagent to each well. This reagent contains enzymes that convert the ADP produced by the target kinase into ATP. Incubate for 30 minutes at room temperature.

  • Signal Detection: The newly generated ATP is detected by a luciferase/luciferin reaction, producing a light signal. Read the luminescence on a plate-reading luminometer.

Data Analysis & Hit Identification:

  • Calculate the percent inhibition for each compound relative to the controls: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_neg_ctrl) / (Lumi_pos_ctrl - Lumi_neg_ctrl))

  • A "hit" is typically defined as a compound that causes inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the positive controls).

Section 3: Hit-to-Lead Optimization and SAR Analysis

After identifying initial hits, the next crucial phase is to optimize their properties. This involves synthesizing and testing analogues of the hit compounds to build a Structure-Activity Relationship (SAR). The goal is to improve potency against the target kinase, enhance selectivity over other kinases, and optimize drug-like properties (ADME/Tox).[6][16]

Building a Structure-Activity Relationship (SAR)

SAR exploration involves systematically modifying different parts of the hit molecule and observing the effect on biological activity.[17] For a pyrazole carboxylate scaffold, key positions for modification include:

  • N1-substituent: This group often projects into the solvent-exposed region or can interact with the ribose-binding pocket.

  • C3-substituent: This position can be modified to improve potency and selectivity.

  • Carboxamide R-group: This vector points towards the outside of the ATP pocket and is a critical site for tuning properties like solubility, cell permeability, and potency.[18]

The data from these modifications are compiled into an SAR table to guide the next round of designs.

Compound IDN1-Substituent (R1)C3-Substituent (R2)Carboxamide (R3)Kinase IC₅₀ (nM)Cell Proliferation GI₅₀ (nM)
Hit-1 4-FluorophenylMethyl3-Methoxyphenyl850>10,000
Opt-1a 4-FluorophenylMethyl3-Chlorophenyl6208,500
Opt-1b 4-FluorophenylMethyl3-Aminopyridin-4-yl 45 210
Opt-2a Cyclopropyl Methyl3-Aminopyridin-4-yl1501,200
Opt-2b 4-Cyanophenyl Methyl3-Aminopyridin-4-yl28 155
Opt-3 4-CyanophenylTrifluoromethyl 3-Aminopyridin-4-yl98950
Table 1. Example SAR data for a hypothetical pyrazole carboxylate inhibitor series.

Interpretation of Example SAR:

  • R3 Modification (Hit-1 vs. Opt-1b): Replacing the 3-methoxyphenyl group with a 3-aminopyridinyl moiety dramatically improved both biochemical potency (IC₅₀) and cellular activity (GI₅₀). This suggests the pyridine nitrogen may be forming a key hydrogen bond.

  • R1 Modification (Opt-1b vs. Opt-2b): While a small cyclopropyl group at R1 was tolerated, the electron-withdrawing 4-cyanophenyl group further enhanced potency, possibly through favorable electronic interactions or by occupying a specific sub-pocket.

  • R2 Modification (Opt-2b vs. Opt-3): Changing the small methyl group at R2 to a larger, electron-withdrawing trifluoromethyl group was detrimental to activity, indicating a sterically constrained pocket at this position.

Protocol 3.1: Cellular Target Engagement using the NanoBRET™ Assay

Rationale: A potent compound in a biochemical assay may not be effective in a living cell due to poor membrane permeability or rapid efflux.[9] The NanoBRET™ Target Engagement assay directly measures compound binding to the target kinase inside intact cells, providing a crucial link between biochemical potency and cellular function.[9]

Materials:

  • Host cells (e.g., HEK293)

  • Plasmid vector for expressing the target kinase fused to NanoLuc® luciferase

  • Transfection reagent

  • NanoBRET™ Kinase Tracer

  • Opti-MEM® I Reduced Serum Medium

  • Test compounds

  • White 96-well or 384-well assay plates

  • Plate reader capable of measuring filtered luminescence (460 nm and >610 nm)

Step-by-Step Procedure:

  • Cell Transfection: Transfect HEK293 cells with the Kinase-NanoLuc® fusion vector according to the manufacturer's protocol. Plate the transfected cells into assay plates and incubate for 24 hours to allow for protein expression.

  • Compound Treatment: Prepare serial dilutions of the test compounds in Opti-MEM®. Add the compounds to the wells containing the transfected cells.

  • Tracer Addition: Prepare the NanoBRET™ Tracer in Opti-MEM®. Add the tracer to all wells.

    • Causality Note: The tracer is a fluorescently labeled ligand that binds to the kinase's ATP pocket. A test compound that also binds to this pocket will compete with and displace the tracer.

  • Equilibration: Incubate the plate for 2 hours at 37 °C in a CO₂ incubator to allow the compound/tracer binding to reach equilibrium.

  • Substrate Addition: Add Nano-Glo® Substrate to all wells. This substrate is cell-permeable and is consumed by the NanoLuc® luciferase, producing a luminescent signal (donor signal at 460 nm).

  • Signal Detection: Immediately read the plate on a luminometer equipped with two filters.

    • Measure donor emission (460 nm).

    • Measure acceptor emission (>610 nm). The Bioluminescence Resonance Energy Transfer (BRET) occurs when the tracer (acceptor) is bound to the NanoLuc®-fused kinase (donor), resulting in energy transfer and light emission at the acceptor's wavelength.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well: (Acceptor Emission) / (Donor Emission).

    • Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000.

    • Plot the mBU values against the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value, which represents the concentration of compound required to displace 50% of the tracer.

Section 4: Preclinical Candidate Profiling

Promising lead compounds must be evaluated for their drug-like properties before they can be considered for in vivo studies. This involves a panel of in vitro assays to assess their Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicities.[19][20] The goal is to "fail early and fail cheap" by identifying liabilities before committing to expensive and time-consuming animal studies.[19]

Key In Vitro ADME/Tox Assays

A standard panel of assays is used to build a profile for each lead candidate.[21]

Assay TypeParameter MeasuredRationale & Importance
Solubility Thermodynamic SolubilityPoor solubility can lead to poor absorption and unreliable results in biological assays.[19]
Permeability Caco-2 or PAMPAPredicts intestinal absorption and oral bioavailability.[19]
Metabolic Stability Liver Microsome Stability AssayMeasures the rate of metabolism by key enzymes (Cytochrome P450s). Rapid metabolism leads to a short half-life in the body.[19]
CYP Inhibition P450 Inhibition PanelAssesses the potential for drug-drug interactions by measuring inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9).
Plasma Protein Binding Equilibrium DialysisDetermines the fraction of the drug bound to plasma proteins. Only the unbound fraction is pharmacologically active.[19]
Cytotoxicity Cell Viability Assay (e.g., HepG2)Provides an early indication of general toxicity.[19]
hERG Inhibition Patch Clamp or Binding AssayScreens for potential cardiotoxicity, a common reason for drug failure.
Decision-Making for Lead Progression

The data from biological and ADME/Tox assays are integrated to make a go/no-go decision for advancing a compound to in vivo efficacy studies.

G node_action node_action node_pass node_pass node_fail node_fail A Potency? (Cellular IC50 < 100 nM) B Selectivity? (>30-fold vs. key off-targets) A->B Yes Fail1 Stop or Redesign (Improve Potency) A->Fail1 No C Good PK Profile? (e.g., t1/2 > 2h, F > 20%) B->C Yes Fail2 Stop or Redesign (Improve Selectivity) B->Fail2 No D Safety? (Cytotox > 10 µM, No hERG) C->D Yes Fail3 Stop or Redesign (Improve PK Properties) C->Fail3 No Pass Advance to In Vivo Efficacy Studies D->Pass Yes Fail4 Stop or Redesign (Mitigate Toxicity) D->Fail4 No caption Figure 3. Decision tree for lead candidate progression.

Sources

Application Notes & Protocols: Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate as a Strategic Intermediate for Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold in Inflammation Therapy

The efficacy of diarylpyrazole-based COX-2 inhibitors hinges on their specific three-dimensional structure, which allows for selective binding to the COX-2 enzyme active site.[7][8] Consequently, the efficient and regioselective synthesis of functionalized pyrazole intermediates is a cornerstone of drug discovery programs targeting inflammation. This guide focuses on Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, a versatile and strategically important intermediate. The presence of three key functional groups—the reactive N-H on the pyrazole ring, the ester at the 5-position, and the bromo-substituted phenyl ring at the 3-position—provides multiple handles for molecular elaboration, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This document provides detailed protocols for the synthesis, characterization, and subsequent derivatization of this key intermediate, grounded in the principles of synthetic organic chemistry and pharmaceutical development.

Part 1: Synthesis of this compound

The most common and efficient method for constructing the pyrazole core from acyclic precursors is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9][10][11] In this protocol, we utilize the reaction between a substituted ethyl 2,4-dioxobutanoate and hydrazine hydrate.

Underlying Principle & Causality

The synthesis proceeds via a cyclocondensation reaction. The more nucleophilic nitrogen of hydrazine hydrate initially attacks one of the carbonyl groups of the dicarbonyl precursor (ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate). This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group, leading to a heterocyclic intermediate. Subsequent dehydration, often acid-catalyzed, results in the formation of the stable, aromatic pyrazole ring.[12][13] The choice of an acidic catalyst (glacial acetic acid) is crucial as it protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine. Ethanol is selected as the solvent due to its ability to dissolve both reactants and its suitable boiling point for the reaction temperature.

Synthetic Workflow Diagram

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Pyrazole Formation (Knorr Synthesis) P1 Diethyl Oxalate + 4'-Bromoacetophenone P2 Ethyl 4-(4-bromophenyl) -2,4-dioxobutanoate (Intermediate A) P1->P2  NaOEt, Ethanol (Claisen Condensation) IntA Intermediate A Product Ethyl 3-(4-bromophenyl) -1H-pyrazole-5-carboxylate IntA->Product  Glacial Acetic Acid Ethanol, Reflux Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate (Intermediate) [14]

  • Reagent Preparation: In a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully adding sodium metal (2.3 g, 0.1 mol) in small portions to absolute ethanol (100 mL).

  • Reaction Initiation: To the cooled sodium ethoxide solution, add diethyl oxalate (14.6 g, 0.1 mol). Stir for 15 minutes.

  • Substrate Addition: Add a solution of 4'-bromoacetophenone (19.9 g, 0.1 mol) in 50 mL of absolute ethanol dropwise over 30 minutes.

  • Reaction: Stir the resulting mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into 300 mL of ice-cold water and acidify with dilute HCl until the pH is ~3-4. A solid precipitate will form.

  • Isolation: Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the intermediate diketoester. This is often used in the next step without further purification.

Step 2: Synthesis of this compound [14]

  • Setup: In a 250 mL round-bottom flask, suspend the crude ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate from the previous step (approx. 0.1 mol) in 100 mL of ethanol.

  • Reagent Addition: Add hydrazine hydrate (5.5 mL, ~0.11 mol) to the suspension, followed by 2-3 mL of glacial acetic acid as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) with constant stirring for 4-6 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. A solid product often crystallizes out. If not, reduce the solvent volume under reduced pressure until a precipitate forms.

  • Purification: Filter the crude product and wash with a small amount of cold ethanol. For higher purity, recrystallize the solid from an appropriate solvent system like ethanol/water. The final product should be a white to off-white solid.

Part 2: Analytical Characterization and Quality Control

Ensuring the identity and purity of the intermediate is a critical, self-validating step before proceeding to subsequent stages of drug synthesis.

Quality Control Workflow

cluster_QC QC Tests Start Synthesized Crude Product TLC TLC Analysis (Reaction Completion) Start->TLC Purify Recrystallization from Ethanol/Water TLC->Purify Dry Drying Under Vacuum Purify->Dry Melting Melting Point Dry->Melting HPLC HPLC for Purity (>98%) Dry->HPLC NMR ¹H & ¹³C NMR (Structure ID) Dry->NMR MS Mass Spec (Molecular Weight) Dry->MS Final Final Product: Pure Intermediate Melting->Final HPLC->Final NMR->Final MS->Final

Caption: Quality control workflow for the synthesized pyrazole intermediate.

Expected Analytical Data

The following table summarizes the expected characterization data for this compound.

Analysis Technique Parameter Expected Result
Molecular Formula -C₁₂H₁₁BrN₂O₂
Molecular Weight -295.13 g/mol [15][16]
Appearance Physical StateWhite to off-white solid
Melting Point Range~180-190 °C (Varies with purity)
¹H NMR (400 MHz, DMSO-d₆)Chemical Shifts (δ)δ ~1.3 (t, 3H, -CH₃), ~4.3 (q, 2H, -OCH₂-), ~7.4 (s, 1H, pyrazole-H), ~7.7 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H), ~14.0 (br s, 1H, N-H).[17]
¹³C NMR (100 MHz, DMSO-d₆)Chemical Shifts (δ)δ ~14.0 (-CH₃), ~61.0 (-OCH₂-), ~105.0 (pyrazole C4), ~122.0 (Ar C-Br), ~128.0 (Ar CH), ~130.0 (Ar C), ~132.0 (Ar CH), ~140.0 (pyrazole C5), ~150.0 (pyrazole C3), ~160.0 (C=O).[17]
Mass Spec (ESI+) m/z295.0, 297.0 [M+H]⁺ (Characteristic isotopic pattern for Bromine)
HPLC Purity≥ 98%

Part 3: Application in the Synthesis of a Diarylpyrazole Anti-inflammatory Agent

The synthesized intermediate is a valuable precursor for creating 1,3,5-trisubstituted pyrazoles, a class that includes many potent COX-2 inhibitors. The N-H proton of the pyrazole ring is sufficiently acidic to be deprotonated by a mild base, and the resulting anion can act as a nucleophile to append various substituents, typically another aryl or heteroaryl ring system.

Rationale for N-Substitution

For COX-2 selective inhibitors like Celecoxib, the N1 position of the pyrazole is substituted with a phenylsulfonamide or a similar pharmacophore.[6][18] This group is crucial for activity as it interacts with a secondary pocket in the COX-2 enzyme active site, an interaction not possible with the narrower COX-1 active site. This structural difference is the basis for selectivity.[1][4] The protocol below describes a general N-alkylation/arylation, which serves as a template for introducing such pharmacophores.

N-Substitution Workflow Diagram

Start Ethyl 3-(4-bromophenyl) -1H-pyrazole-5-carboxylate Deprotonation Pyrazole Anion (Nucleophile) Start->Deprotonation Deprotonation Base Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Base->Deprotonation SN2 Nucleophilic Substitution (SN2 or SNAr) Deprotonation->SN2 Reagent Electrophile (e.g., Benzyl Bromide or 4-Fluoronitrobenzene) Reagent->SN2 Product N-Substituted Diarylpyrazole (Drug Precursor) SN2->Product

Caption: General workflow for N-substitution of the pyrazole intermediate.

Representative Protocol: N-Benzylation

This protocol, adapted from known procedures, demonstrates the functionalization of the N1 position.[19]

  • Setup: To a solution of this compound (2.95 g, 10 mmol) in 50 mL of dry acetonitrile, add anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Reagent Addition: Add benzyl bromide (1.3 mL, 11 mmol) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) for 5-7 hours. Monitor the reaction by TLC until the starting pyrazole is consumed.

  • Work-up: Cool the reaction mixture and filter off the inorganic salts. Evaporate the acetonitrile under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to yield the pure N-benzylated product.

This same fundamental procedure can be adapted for coupling with other electrophiles, such as activated aryl halides (e.g., 4-fluoronitrobenzene), to build the diaryl scaffold common to COX-2 inhibitors. Subsequent chemical steps, such as reduction of a nitro group to an amine followed by sulfonylation, would complete the synthesis of a Celecoxib analog.

Conclusion and Future Outlook

This compound is a high-value synthetic intermediate. Its straightforward, high-yielding synthesis via the Knorr condensation makes it readily accessible. The orthogonal reactivity of its functional groups—the pyrazole N-H, the ethyl ester, and the aryl bromide—allows for a modular approach to drug design. Researchers can leverage this intermediate to rapidly generate libraries of novel anti-inflammatory drug candidates by varying the substituent at the N1 position (for COX-2 selectivity), modifying the ester (for solubility and pharmacokinetic properties), and using the aryl bromide as a handle for cross-coupling reactions to explore SAR at the C3 position. These strategic advantages solidify its role as a critical building block in the ongoing search for safer and more effective anti-inflammatory therapies.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. IJPPR.
  • Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones - Organic Chemistry Portal. Organic Chemistry Portal.
  • Celecoxib Intermediates: Key Steps In Synthesis. Arborpharmchem.
  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflamm
  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. Slideshare.
  • Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed. PubMed.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
  • Celecoxib Derivative Intermediates And Their Synthetic P
  • Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calcul
  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate.
  • Knorr Pyrazole Synthesis - J&K Scientific LLC. J&K Scientific.
  • Knorr pyrazole synthesis - Name-Reaction.com. Name-Reaction.com.
  • Knorr Pyrazole Synthesis - Chem Help Asap. Chem Help Asap.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. Royal Society of Chemistry.
  • Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. - ResearchGate.
  • Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate - PMC - NIH.
  • Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride - Google Patents.
  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate.
  • 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid - MDPI. MDPI.
  • Ethyl bromophenyl pyrazole - Sigma-Aldrich. Sigma-Aldrich.
  • This compound - Oakwood Chemical. Oakwood Chemical.
  • This compound AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.
  • Synthesis of Celecoxib and Structural Analogs- A Review - ResearchGate.

Sources

Application Notes & Protocols: Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate as a Key Intermediate in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the strategic use of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate in the synthesis of potential agrochemical candidates, particularly fungicides. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the synthetic pathway.

Introduction: The Significance of Pyrazole Carboxamides in Modern Agriculture

The pyrazole carboxamide scaffold is a cornerstone in the development of modern agrochemicals, particularly within the class of succinate dehydrogenase inhibitors (SDHIs). SDHIs are a critical group of fungicides that disrupt the fungal respiratory chain at complex II, leading to potent and broad-spectrum disease control. The commercial success of fungicides like Bixafen and Fluxapyroxad underscores the importance of the pyrazole-amide motif in achieving high efficacy against a range of plant pathogens.

This compound is a versatile and strategically important intermediate for accessing this valuable chemical space. The presence of the bromophenyl group offers a site for further synthetic elaboration, such as cross-coupling reactions, while the ethyl ester provides a convenient handle for conversion to the carboxylic acid, a necessary precursor for amide bond formation. This guide details the synthetic transformation of this key intermediate into a representative N-aryl pyrazole carboxamide, a structure analogous to commercially successful SDHI fungicides.

Synthetic Workflow Overview

The overall synthetic strategy involves a two-step process, beginning with the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by the coupling of this acid with a selected aniline to form the final amide product. This approach provides a modular and efficient route to a library of potential agrochemical candidates.

G A Ethyl 3-(4-bromophenyl)-1H- pyrazole-5-carboxylate B Step 1: Alkaline Hydrolysis (NaOH or LiOH) A->B Ester Saponification C 3-(4-Bromophenyl)-1H- pyrazole-5-carboxylic acid B->C D Step 2: Amide Coupling (via Acid Chloride or Coupling Agent) C->D Amide Bond Formation E Target N-Aryl-3-(4-bromophenyl)-1H- pyrazole-5-carboxamide D->E

Caption: Synthetic workflow from the starting ester to the final N-aryl pyrazole carboxamide.

Experimental Protocols

Step 1: Alkaline Hydrolysis of this compound

Principle: The ethyl ester is saponified under basic conditions to yield the corresponding carboxylate salt, which is subsequently protonated by acidification to afford the carboxylic acid. This is a standard and high-yielding transformation.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.

  • Add NaOH (2.0 eq) to the solution and stir the mixture at room temperature. Gentle heating to 40-50 °C can be applied to accelerate the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-12 hours).

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Carefully acidify the reaction mixture to a pH of 2-3 by the slow addition of 1M HCl. The formation of a precipitate (the carboxylic acid) should be observed.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.

Expected Outcome: This protocol typically yields the desired carboxylic acid in high purity (>95%) and with a yield of 90-98%.

CompoundStarting MaterialReagentsSolventTypical YieldPurity
3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acidThis compoundNaOH, HClTHF/Water90-98%>95%
Step 2: Amide Coupling to Synthesize N-Aryl-3-(4-bromophenyl)-1H-pyrazole-5-carboxamide

Two common and effective methods for amide bond formation are presented below. The choice of method may depend on the reactivity of the aniline and the desired scale of the reaction.

Principle: The carboxylic acid is converted to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The crude acid chloride is then reacted with the desired aniline to form the amide bond. This is a robust and widely used method for amide synthesis.

Materials:

  • 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid (from Step 1)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Substituted aniline (e.g., 2-chloro-4-fluoroaniline)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Acid Chloride Formation:

    • Suspend 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF.

    • At 0 °C, add thionyl chloride (1.5 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-(4-bromophenyl)-1H-pyrazole-5-carbonyl chloride is used immediately in the next step.

  • Amide Formation:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the aniline solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-aryl-3-(4-bromophenyl)-1H-pyrazole-5-carboxamide.

Principle: A coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), activates the carboxylic acid in situ, allowing for direct reaction with the aniline under mild conditions. This method is often preferred for its high efficiency and tolerance of various functional groups.

Materials:

  • 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid (from Step 1)

  • Substituted aniline (e.g., 2-chloro-4-fluoroaniline)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask, dissolve 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid (1.0 eq), the substituted aniline (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Expected Outcome for Amide Coupling: Both methods typically provide the desired N-aryl pyrazole carboxamide in good to excellent yields (70-90%), with high purity after purification.

ProductStarting MaterialsMethodTypical YieldPurity
N-(2-chloro-4-fluorophenyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxamide3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid, 2-chloro-4-fluoroanilineAcid Chloride75-90%>98%
N-(2-chloro-4-fluorophenyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxamide3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid, 2-chloro-4-fluoroanilineHATU Coupling70-85%>98%

Visualization of the Amide Coupling Step

The following diagram illustrates the key transformation in the synthesis of the target agrochemical candidate.

G cluster_0 Reactants cluster_1 Reagents cluster_2 Product struct1 Py-COOH reagents SOCl2 then TEA OR HATU, DIPEA struct2 Ar-NH2 product Py-CONH-Ar reagents->product Amide Bond Formation

Caption: General scheme for the amide coupling reaction.

Conclusion and Future Perspectives

The protocols detailed in these application notes demonstrate a reliable and efficient synthetic route for the conversion of this compound into N-aryl pyrazole carboxamides, a class of compounds with significant potential in agrochemical research. The modularity of the final amide coupling step allows for the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies, which is a crucial aspect of developing new and effective fungicides. The 4-bromophenyl moiety also serves as a handle for further diversification through cross-coupling reactions, expanding the accessible chemical space for novel agrochemical discovery.

References

  • A series of pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives were designed and synthesized in this study. The structures of the compounds were elucidated based on spectral data (infrared, proton nuclear magnetic resonance and mass spectroscopy). (Source: Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC - NIH, URL: [Link])

  • A novel series of Carboxamide derivative of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H- pyrazole-4-carboxamide have been synthesized by using different aromatic acid chloride in very good yield. (Source: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR, URL: [Link])

  • The antifungal activity of all the synthesized compounds was determined against six plant p

Application Notes and Protocols for Cytotoxicity Assays of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Cytotoxicity Screening of Pyrazole Derivatives

Pyrazole derivatives, a class of heterocyclic compounds, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate and its analogues have emerged as promising scaffolds in the development of novel therapeutic agents, particularly in oncology.[1][2][3] Preliminary studies suggest that these compounds may exert their effects through various mechanisms, including the inhibition of protein kinases or the induction of apoptosis.[1][3] Therefore, a robust and reliable assessment of their cytotoxic potential is a critical first step in the drug discovery pipeline.[4][5][6]

This guide provides a comprehensive overview of the principles and detailed protocols for conducting cytotoxicity assays tailored to this specific class of compounds. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate reproducible and meaningful data.

Choosing the Right Cytotoxicity Assay: A Comparative Overview

The selection of an appropriate cytotoxicity assay is paramount and depends on the specific research question, the compound's potential mechanism of action, and the cell type.[4][6] It is often advantageous to employ multiple assays to gain a comprehensive understanding of a compound's cytotoxic profile.[4][5]

Here, we compare three commonly used assays:

Assay Principle Advantages Disadvantages
MTT Assay Measures the metabolic activity of viable cells via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[7][8][9][10]Inexpensive, rapid, and well-established.[11]The formazan product is insoluble and requires a solubilization step; can be affected by compounds that interfere with mitochondrial respiration.[9][12]
SRB Assay Quantifies total cellular protein content by staining with sulforhodamine B (SRB), an aminoxanthene dye that binds to basic amino acid residues.[13][14][15][16]Less susceptible to interference from compounds affecting metabolic activity; stable endpoint.[13]Requires cell fixation, which can be a source of variability.
LDH Assay Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the culture medium.[17][18][19][20]Allows for real-time analysis without disturbing the cells; highly sensitive.[21]Does not distinguish between different modes of cell death (e.g., apoptosis vs. necrosis).[21]

Experimental Design: Key Considerations for Pyrazole Derivatives

A well-designed experiment is crucial for obtaining reliable and interpretable results. Here are some key considerations when working with this compound derivatives:

  • Cell Line Selection: The choice of cell line should be guided by the research objectives.[22] For general cytotoxicity screening, a panel of cancer cell lines from different tissue origins is recommended.[4][23] If a specific cancer type is being targeted, cell lines representative of that malignancy should be used.[22] It is also advisable to include a non-cancerous cell line to assess for selective toxicity.[22]

  • Compound Preparation and Solubility: Pyrazole derivatives are often poorly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is a commonly used solvent.[24] However, it is critical to keep the final concentration of DMSO in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.[24][25] A stock solution of the compound should be prepared in 100% DMSO and then serially diluted in culture medium to the desired final concentrations.

  • Controls: Appropriate controls are essential for data interpretation. These should include:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound.

    • Positive Control: A known cytotoxic agent (e.g., doxorubicin, cisplatin) to ensure the assay is performing as expected.

    • Untreated Control: Cells cultured in medium alone, representing 100% viability.

  • Dose-Response and Incubation Time: A dose-response curve should be generated by testing a range of concentrations of the pyrazole derivative. A typical starting range might be from 0.01 µM to 100 µM. The incubation time will depend on the cell line's doubling time and the compound's expected mechanism of action, but 24, 48, and 72-hour time points are common.[25]

Detailed Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from established methods and is suitable for adherent cell lines.[7][8][9][10]

Materials:
  • This compound derivative

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)[1]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution[26][27]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized and protected from light)[7][9][10]

  • Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)[7]

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Procedure:
  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.

    • Determine the optimal cell seeding density for each cell line to ensure they are in the logarithmic growth phase at the end of the experiment. A typical range is 5,000-10,000 cells per well.[28]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[29]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivative in complete culture medium from a concentrated stock solution in DMSO.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compound.

    • Include vehicle control, positive control, and untreated control wells.

    • Return the plate to the incubator for the desired incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8][10]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8][10]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well.[7][9]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Data Analysis:
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

  • Determine IC50 Value:

    • The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%.

    • Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).[30][31][32]

Detailed Protocol 2: Sulforhodamine B (SRB) Assay

This protocol is particularly useful for adherent cells and measures cytotoxicity based on total protein content.[13][14][15][16]

Materials:
  • All materials listed for the MTT assay (excluding MTT and its solubilization solution)

  • Trichloroacetic acid (TCA), 10% (w/v) in deionized water

  • Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% (v/v) acetic acid

  • Acetic acid, 1% (v/v) in deionized water

  • Tris base solution, 10 mM, pH 10.5

Step-by-Step Procedure:
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the treatment period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.[13]

    • Incubate the plate at 4°C for 1 hour to fix the cells.[13][33]

  • Washing and Staining:

    • Carefully wash the wells five times with slow-running tap water or deionized water to remove the TCA.

    • Allow the plates to air dry completely.

    • Add 100 µL of the 0.057% SRB solution to each well and incubate at room temperature for 30 minutes.[14][33]

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.[14][33]

    • Allow the plates to air dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris base solution to each well.[33]

    • Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.[13]

  • Absorbance Measurement:

    • Measure the absorbance at 510 nm using a microplate reader.[14][15][16]

Data Analysis:
  • Data analysis is similar to the MTT assay. Calculate the percent viability and determine the IC50 value from the dose-response curve.

Visualization of Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection cluster_analysis Data Analysis cell_culture Cell Culture (Logarithmic Growth) cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment compound_prep->treatment incubation_24h 24h Incubation (Cell Attachment) cell_seeding->incubation_24h incubation_24h->treatment incubation_exp Experimental Incubation (24-72h) treatment->incubation_exp assay_specific_step Assay-Specific Step (e.g., MTT/SRB Addition) incubation_exp->assay_specific_step readout Absorbance Reading assay_specific_step->readout calc_viability Calculate % Viability readout->calc_viability ic50 Determine IC50 calc_viability->ic50

Caption: General workflow for in vitro cytotoxicity assays.

Troubleshooting Common Issues

Problem Possible Cause Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects.[24]Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Fill outer wells with sterile PBS or medium to minimize evaporation.[28]
Low absorbance readings Insufficient cell number, short incubation time with the detection reagent.[24][28]Optimize cell seeding density through titration experiments. Increase the incubation time with the detection reagent (e.g., MTT for up to 4 hours).[24][28]
High background absorbance Microbial contamination, interference from phenol red in the medium.[24][28]Visually inspect plates for contamination. Use phenol red-free medium during the detection step.[24]
Compound precipitation in the medium Poor solubility of the pyrazole derivative.Check the solubility limit of the compound. Ensure the final DMSO concentration is as low as possible while maintaining solubility.[24]

Conclusion

The protocols and guidelines presented here provide a solid foundation for the in vitro cytotoxicity assessment of this compound derivatives. By carefully selecting the appropriate assay, optimizing experimental conditions, and including necessary controls, researchers can generate reliable and reproducible data to advance the development of these promising compounds as potential therapeutic agents.

References

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. Retrieved from [Link]

  • protocols.io. (2023, May 24). SRB assay for measuring target cell killing V.1. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • ResearchGate. (2016, October 4). How to calculate IC50 for my dose response? Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • PubMed. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Retrieved from [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • Nature. (n.d.). Sulforhodamine B colorimetric assay for cytotoxicity screening. Retrieved from [Link]

  • OriginLab. (2022, December 21). How to compute EC50 C50 in Dose Response fitting. Retrieved from [Link]

  • GraphPad. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]

  • SlideShare. (n.d.). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). Retrieved from [Link]

  • baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

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  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

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  • University of Pretoria. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]

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Application Note & Protocols: A High-Throughput Screening Cascade for Evaluating Bromophenyl Pyrazole Analogs in HCT116 Colorectal Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening Pyrazole Scaffolds

The pyrazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including notable anticancer properties.[1][2] Many pyrazole-containing compounds exert their effects by inhibiting key cellular processes essential for cancer cell proliferation and survival.[3] A frequently observed mechanism is the inhibition of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.[4][5] By targeting CDKs, these compounds can induce cell cycle arrest and subsequently trigger apoptosis, making them attractive candidates for novel cancer therapeutics.

This guide focuses on the human colorectal carcinoma cell line HCT116, a well-characterized and widely used model in cancer research.[6][7] We present a structured, multi-tiered screening cascade designed to efficiently identify and characterize novel bromophenyl pyrazole compounds with significant anti-proliferative activity. The workflow begins with a broad primary screen to assess cytotoxicity, followed by more detailed secondary assays to elucidate the underlying mechanisms of action for the most potent "hit" compounds.

The Screening Cascade: From Primary Hits to Mechanistic Insights

A successful screening campaign requires a logical progression from high-throughput methods that identify active compounds to lower-throughput, information-rich assays that characterize their biological effects. Our proposed cascade ensures that resources are focused on the most promising candidates.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening (Mechanism of Action) cluster_2 Phase 3: Lead Prioritization Compound_Library Bromophenyl Pyrazole Compound Library MTT_Assay Protocol 1: MTT Cell Viability Assay (96/384-well format) Compound_Library->MTT_Assay Treat HCT116 Cells IC50_Calc Data Analysis: IC50 Determination MTT_Assay->IC50_Calc Hits Active 'Hits' (Compounds with low IC50) IC50_Calc->Hits Apoptosis_Assay Protocol 2: Apoptosis Assay (Annexin V/PI Staining) Hits->Apoptosis_Assay CellCycle_Assay Protocol 3: Cell Cycle Analysis (PI Staining) Hits->CellCycle_Assay Lead_Candidate Lead Candidate (Induces Apoptosis & Cell Cycle Arrest) Apoptosis_Assay->Lead_Candidate CellCycle_Assay->Lead_Candidate

Figure 1: High-throughput screening cascade for bromophenyl pyrazole compounds.

Protocol 1: Primary Screening - Cell Viability via MTT Assay

Principle of the Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[8] These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in signal intensity in treated cells compared to control cells indicates a loss of viability.[9]

Materials and Reagents
  • HCT116 cells (ATCC CCL-247)

  • McCoy's 5A Medium (or recommended medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • Bromophenyl pyrazole compounds, dissolved in DMSO (10 mM stock)

  • MTT Reagent (5 mg/mL in sterile PBS)

  • DMSO, cell culture grade

  • 96-well flat-bottom cell culture plates

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Protocol
  • Cell Seeding:

    • Culture HCT116 cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the bromophenyl pyrazole compounds in culture medium. A common starting range is 0.1 µM to 100 µM.

    • Vehicle Control: Prepare wells with medium containing the same final concentration of DMSO as the highest compound concentration (typically ≤ 0.5%). This is critical to ensure the solvent itself is not causing toxicity.

    • Untreated Control: Prepare wells containing only culture medium.

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for an additional 4 hours at 37°C, 5% CO₂. During this time, visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 5-10 minutes on an orbital shaker to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Data Analysis and Presentation
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC₅₀:

    • Plot Percent Viability against the log of the compound concentration.

    • Use non-linear regression (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC₅₀).

Table 1: Hypothetical Cytotoxicity Data for Pyrazole Analogs against HCT116 Cells

Compound ID R-Group Moiety IC₅₀ (µM) after 48h
BPP-01 -H 45.2
BPP-02 -Cl 8.1
BPP-03 -OCH₃ 2.5
BPP-04 -NO₂ > 100

| Doxorubicin | (Positive Control) | 0.5 |

Protocol 2: Secondary Screening - Apoptosis Assay via Annexin V/PI Staining

Principle of the Assay

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and will bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[10][11]

Apoptosis_Quadrants Layout Q1 Q1: Necrotic (Annexin V-/PI+) Q2 Q2: Late Apoptotic (Annexin V+/PI+) Q3 Q3: Viable (Annexin V-/PI-) Q4 Q4: Early Apoptotic (Annexin V+/PI-) X_axis Annexin V-FITC → Y_axis Propidium Iodide → Cell_Cycle_Pathway G1 G1 Phase G1_S_checkpoint G1/S Checkpoint (CDK2/Cyclin E) G1->G1_S_checkpoint S S Phase (DNA Synthesis) G2 G2 Phase S->G2 G2_M_checkpoint G2/M Checkpoint (CDK1/Cyclin B) G2->G2_M_checkpoint M M Phase (Mitosis) M->G1 G1_S_checkpoint->S G2_M_checkpoint->M Compound Bromophenyl Pyrazole Compound Compound->G1_S_checkpoint Inhibition Inhibition

Figure 3: Potential mechanism of pyrazole compounds via CDK2 inhibition at the G1/S checkpoint.

Materials and Reagents
  • HCT116 cells and 6-well plates

  • Active bromophenyl pyrazole compounds

  • Cold 70% Ethanol

  • PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

  • Flow cytometer

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Seed and treat HCT116 cells in 6-well plates as described in the apoptosis protocol (Section 4.3).

  • Cell Harvesting and Fixation:

    • Harvest cells (including floating and adherent) and wash once with cold PBS.

    • Resuspend the cell pellet in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is critical for proper fixation and preventing cell clumping. [12] * Incubate at -20°C for at least 2 hours (or up to several weeks).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is essential to degrade RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis. * Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, measuring the fluorescence in the PI channel.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Interpretation and Lead Prioritization

A promising lead candidate will emerge from the synthesis of all three assays:

  • From Protocol 1: The compound demonstrates potent cytotoxicity with a low micromolar or nanomolar IC₅₀ value.

  • From Protocol 2: The compound induces a significant increase in the percentage of early and/or late apoptotic cells compared to the vehicle control.

  • From Protocol 3: The compound causes a clear accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M), providing a mechanistic link to the observed cytotoxicity.

A compound that is highly cytotoxic but does not induce a clear apoptotic or cell cycle arrest phenotype may be acting through other mechanisms (e.g., necrosis) and may warrant further investigation, but compounds showing a clear, programmed cell death pathway are often prioritized in drug discovery.

References

  • Hilaris Publisher. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Retrieved from [Link]

  • ChemInform. (2015). Anticancer Activity of Pyrazole via Different Biological Mechanisms. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Review: Anticancer Activity Of Pyrazole. Retrieved from [Link]

  • Li, Y., et al. (2018). Apoptosis assay. Bio-protocol. Retrieved from [Link]

  • OUCI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • RSC Publishing. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell cycle analysis of HCT-116 and HT-29 cells using flow cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 of compounds 2a-f and 4a-d, against colon carcinoma cells (HCT-116). Retrieved from [Link]

  • Spandidos Publications. (2012). Induction of apoptosis by 7-piperazinethylchrysin in HCT-116 human colon cancer cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Apoptosis assay of HCT-116 and HT-29 cells by flow cytometry after.... Retrieved from [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow cytometry sorting of HCT-116 cells. Retrieved from [Link]

  • National Institutes of Health. (2023). Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation. Retrieved from [Link]

  • ResearchGate. (n.d.). The anticancer activity of series of compounds 4a–h against HCT-116 and HepG2 cell lines. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • National Institutes of Health. (2014). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • Dove Medical Press. (2023). Metformin Induces a Caspase 3-Unrelated Apoptosis in Human Colorectal Cancer Cell Lines HCT116 and SW620. Retrieved from [Link]

  • ResearchGate. (n.d.). The anticancer activity of tested compounds (ordered) against HCT-116,.... Retrieved from [Link]

  • MDPI. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Retrieved from [Link]

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Application Notes & Protocols: Elucidating the Mechanism of Action of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets in modern medicine. Their dysregulation is a hallmark of numerous diseases, particularly cancer and inflammatory disorders.[1][2] Within the vast landscape of kinase inhibitors, compounds built upon the pyrazole scaffold have emerged as a "privileged structure."[3][4][5] This heterocyclic ring system serves as an exceptionally versatile framework for designing potent and selective inhibitors, leading to a multitude of approved drugs and clinical candidates.[3][4][6]

Understanding the precise mechanism of action (MOA) of these pyrazole-based inhibitors is paramount for advancing a compound from a promising hit to a clinical candidate. It is a multi-faceted process that extends beyond simple potency measurements. A thorough MOA study validates that the inhibitor engages its intended target in a cellular environment, achieves the desired downstream biological effect, and possesses a manageable off-target profile. This guide provides an integrated strategy, combining robust experimental protocols with the scientific rationale needed to comprehensively characterize the MOA of novel pyrazole-based kinase inhibitors.

Section 1: The Foundation - Structural Basis of Inhibition

The efficacy of a pyrazole-based inhibitor begins with its interaction with the target kinase. The pyrazole ring often functions as a bioisostere of the adenine region of ATP, anchoring the molecule into the hinge region of the kinase's ATP-binding pocket through critical hydrogen bonds.[3] However, the substituents around this core dictate the inhibitor's potency, selectivity, and binding mode.

1.1. Common Binding Modes & Structural Elucidation

Most pyrazole-based inhibitors are ATP-competitive (Type I), binding to the active conformation of the kinase. However, variations can induce different binding modes, including allosteric inhibition.[4] Elucidating this 3D interaction is a critical first step.

  • X-Ray Crystallography: This is the gold standard for visualizing the precise binding mode. Co-crystallizing the inhibitor with the kinase domain reveals atomic-level details of hydrogen bonds, hydrophobic interactions, and conformational changes, providing invaluable information for structure-based drug design.[7][8]

  • Molecular Modeling & Docking: Computational approaches predict how an inhibitor might bind within the ATP pocket. These models are crucial for prioritizing compounds for synthesis and for interpreting structure-activity relationship (SAR) data, especially when crystal structures are unavailable.[9][10][11][12]

cluster_Kinase Kinase ATP-Binding Pocket cluster_Inhibitor Pyrazole-Based Inhibitor Hinge Hinge Region (e.g., Met108) FrontPocket Front Pocket HydrophobicPocket Hydrophobic Pocket DFG_Motif DFG Motif Pyrazole Pyrazole Core Pyrazole->Hinge H-Bonds R1 R1 Group R1->FrontPocket Interactions R2 R2 Group R2->HydrophobicPocket Interactions

Caption: Generalized binding of a pyrazole inhibitor in the kinase ATP pocket.

1.2. Impact on Cellular Signaling

Ultimately, binding to a kinase is only meaningful if it modulates a disease-relevant signaling pathway. For instance, many pyrazole inhibitors target kinases within the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer to promote cell proliferation and survival.

RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrazole-based AKT Inhibitor Inhibitor->AKT

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a pyrazole-based inhibitor.

Section 2: The Experimental Workflow - A Step-by-Step Characterization

A robust MOA study follows a logical progression from in vitro validation to complex cellular analysis. Each step answers a critical question about the inhibitor's behavior.

A Step 1: Biochemical Assay (Potency & Selectivity) B Step 2: Target Engagement (Binding in Live Cells) A->B C Step 3: Functional Assay (Pathway Modulation) B->C D Step 4: Kinome Profiling (Off-Target Analysis) C->D E Step 5: Resistance Profiling (Durability) D->E

Caption: Integrated workflow for pyrazole-based kinase inhibitor MOA studies.

Step 1: Biochemical Characterization - Potency and Selectivity

The Causality: Before investing in complex cellular assays, you must first confirm that your compound inhibits the enzymatic activity of the purified target kinase. This step establishes the inhibitor's intrinsic potency (IC50) and provides an initial assessment of its selectivity against closely related kinases.[13][14][15] Luminescence-based assays are favored for their high sensitivity and throughput.[1]

Protocol: ADP-Glo™ Luminescence-Based Kinase Activity Assay

This protocol measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant Kinase (e.g., AKT1)

  • Kinase Substrate (e.g., a specific peptide)

  • Pyrazole-based Inhibitor Stock (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well assay plates

  • Multichannel pipette and plate reader with luminescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of the pyrazole inhibitor in kinase buffer. Typically, an 11-point, 1:3 dilution series is performed, starting from 10 µM. Add 2.5 µL of each dilution to the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer. The optimal enzyme and substrate concentrations should be determined empirically but are often near their respective Km values.[15]

    • Add 2.5 µL of the 2X kinase/substrate solution to each well to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal via luciferase.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundTarget KinaseIC50 (nM)Selectivity Panel Kinase 1IC50 (nM)Selectivity Panel Kinase 2IC50 (nM)
Pyrazole-1AKT15.2AKT215.6PKA>10,000
Pyrazole-2JAK28.5JAK330.1TYK265.4

Table based on fictional data inspired by literature examples.[3][16]

Step 2: Cellular Target Engagement - Does the Inhibitor Bind its Target in Live Cells?

The Causality: A potent inhibitor in a biochemical assay may fail in a cellular context due to poor membrane permeability or active efflux. Therefore, it is essential to verify that the compound engages its target inside intact cells.[14][17][18] Bioluminescence Resonance Energy Transfer (BRET) and Cellular Thermal Shift Assays (CETSA) are two powerful, orthogonal methods to confirm target engagement.[19][20]

Protocol 1: NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor in live cells.[19][21][22]

Materials:

  • HEK293 cells

  • Vector encoding the target kinase-NanoLuc® fusion protein

  • Transfection reagent

  • NanoBRET™ Tracer and Nano-Glo® Substrate (Promega)

  • White, tissue culture-treated 96-well plates

Procedure:

  • Cell Preparation: Transfect HEK293 cells with the kinase-NanoLuc® vector. 24 hours post-transfection, harvest and resuspend the cells in Opti-MEM.

  • Assay Plating:

    • Prepare serial dilutions of the pyrazole inhibitor.

    • In a white assay plate, combine cells, inhibitor dilutions, and a pre-determined concentration of the fluorescent tracer.

    • Incubate at 37°C, 5% CO2 for 2 hours to allow for compound entry and target binding.

  • Signal Detection:

    • Add Nano-Glo® Substrate to all wells.

    • Read the plate immediately on a BRET-capable plate reader, measuring both donor (460 nm) and acceptor (610 nm) emissions simultaneously.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor/Donor). A decrease in the ratio indicates displacement of the tracer by the inhibitor. Plot the ratio against inhibitor concentration to determine the cellular EC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This method leverages the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[20][23][24]

Materials:

  • Cancer cell line endogenously expressing the target kinase

  • Complete cell culture medium

  • Pyrazole inhibitor

  • Phosphate-buffered saline (PBS) with protease/phosphatase inhibitors

  • PCR tubes and a thermal cycler

  • Equipment for cell lysis (e.g., sonicator) and protein quantification (e.g., Western blot)

Procedure:

  • Compound Treatment: Treat cultured cells with the pyrazole inhibitor or vehicle (DMSO) for 2 hours at 37°C.

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[24][25]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of remaining soluble target protein at each temperature point by Western blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement and stabilization.

Step 3: Cellular Functional Assay - Is Downstream Signaling Inhibited?

The Causality: Confirming target engagement is crucial, but demonstrating a corresponding functional effect is the ultimate proof of mechanism. The most direct way to do this is to measure the phosphorylation status of a known, direct substrate of the target kinase.[14][21][26]

Protocol: Western Blot for Substrate Phosphorylation

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Starve the cells (if required to reduce basal signaling) and then stimulate with a relevant growth factor to activate the pathway. Treat the cells with increasing concentrations of the pyrazole inhibitor for 1-2 hours.

  • Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-S6 Kinase).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Strip the membrane and re-probe for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading. Quantify band intensities to show a dose-dependent decrease in substrate phosphorylation.

Step 4: Kinome Profiling - Uncovering the Selectivity Profile

The Causality: The human kinome contains over 500 members, many with highly conserved ATP-binding sites. Even carefully designed inhibitors can have unintended off-targets, leading to unexpected toxicity or polypharmacology. Kinome-wide profiling is a critical step for safety assessment and for understanding the full biological impact of an inhibitor.[27][28] Chemoproteomics methods provide an unbiased view of the inhibitor's targets in a native cellular environment.[17][27]

Methodology: Kinobeads/MIBs Chemoproteomics

This technique uses beads derivatized with a cocktail of broad-spectrum kinase inhibitors to capture a large portion of the kinome from a cell lysate.[27][29] The experiment is run in a competitive format:

  • Cell lysates are pre-incubated with either vehicle (DMSO) or the pyrazole-based test inhibitor.

  • The lysates are then passed over the kinobeads.

  • Kinases that are bound by the test inhibitor in the lysate will not be able to bind to the beads and will be washed away.

  • The proteins captured by the beads are eluted and identified/quantified by mass spectrometry.

  • A decrease in the signal for a particular kinase in the inhibitor-treated sample indicates it is a target of the compound. This allows for the simultaneous assessment of hundreds of kinases.[28]

Step 5: Investigating Resistance Mechanisms

The Causality: A major challenge in targeted therapy is the emergence of drug resistance.[30][31] Resistance often arises from secondary mutations in the target kinase that prevent inhibitor binding (e.g., "gatekeeper" mutations) or from the activation of compensatory "bypass" signaling pathways.[32][33][34] Proactively studying these mechanisms is essential for developing more durable therapies.

Experimental Approach:

  • Mutant Cell Lines: Engineer cell lines to express clinically relevant mutant forms of the target kinase (e.g., the T315I gatekeeper mutation in Bcr-Abl).[32]

  • Comparative Analysis: Repeat the key MOA assays (Biochemical, NanoBRET™, and Cellular Phosphorylation) using both wild-type and mutant-expressing cells. A significant rightward shift in the IC50/EC50 for the mutant kinase indicates that the mutation confers resistance to your inhibitor.

cluster_Target Target-Mediated Resistance cluster_Bypass Bypass Track Activation Mutation Gatekeeper Mutation (Blocks Inhibitor Binding) TargetKinase Target Kinase Mutation->TargetKinase Alters binding site Amplification Target Gene Amplification (Outcompetes Inhibitor) Upstream Upstream Activator (e.g., RTK Overexpression) Parallel Parallel Pathway Activation (e.g., MET for EGFRi) Downstream Downstream Signaling Parallel->Downstream Bypasses target Inhibitor Pyrazole Inhibitor Inhibitor->TargetKinase TargetKinase->Downstream

Caption: Common mechanisms of acquired resistance to kinase inhibitors.[30][32]

References

  • Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. PubMed Central. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. [Link]

  • Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. PubMed. [Link]

  • Binding assays to profile target engagement by kinase inhibitors in... ResearchGate. [Link]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. National Institutes of Health. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. ACS Publications. [Link]

  • Mechanisms of kinase inhibitor (KI) drug-resistance and approaches to overcome it. ResearchGate. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. PubMed Central. [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. [Link]

  • One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. bioRxiv. [Link]

  • Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promega Connections. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. [Link]

  • Cellular thermal shift assay. Grokipedia. [Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PubMed Central. [Link]

  • Molecular modeling studies of Pyrazolopyrimidine Derivatives as potent Cyclin Dependent Kinase-2 inhibitors. ResearchGate. [Link]

  • NanoBRET Assay Services. Reaction Biology. [Link]

  • Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. MDPI. [Link]

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  • A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. PubMed. [Link]

  • Mechanisms of Drug-Resistance in Kinases. PubMed Central. [Link]

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  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • Full article: Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. [Link]

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  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful purification of this compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final product. The synthesis of this pyrazole derivative, typically through a cyclocondensation reaction, can result in a crude product containing unreacted starting materials, by-products, and other impurities.[2][3] This guide will address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the purification of this compound.

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurities in your crude product will largely depend on the synthetic route employed. However, common impurities may include:

  • Unreacted starting materials: Such as the corresponding β-ketoester and hydrazine derivative.[2]

  • Side-products: Isomeric pyrazoles can form, although the synthesis is generally regioselective.[4] Additionally, side reactions of the starting materials can lead to other heterocyclic by-products.

  • Residual solvents: Solvents used in the reaction, such as ethanol or acetic acid, may be present.[2]

  • Inorganic salts: If a base like potassium carbonate is used, residual salts may contaminate the crude product.[1]

Q2: What is the reported melting point of pure this compound?

A2: The reported melting point for this compound is in the range of 143-145°C.[5] A broad melting range or a melting point significantly lower than this suggests the presence of impurities.

Q3: What are the general solubility characteristics of this compound?

A3: this compound is generally soluble in chlorinated solvents like dichloromethane (DCM) and chloroform, as well as polar aprotic solvents like ethyl acetate (EtOAc) and acetone. It has limited solubility in alcohols like ethanol and methanol at room temperature but increases with heating. Its solubility in non-polar solvents like hexanes and petroleum ether is typically low.

Q4: Can I purify this compound by simple washing or extraction?

A4: An initial workup involving dilution with an organic solvent (e.g., ethyl acetate) and washing with water and brine can help remove some inorganic impurities and water-soluble starting materials.[2] However, this is often insufficient for achieving high purity and is typically a preliminary step before recrystallization or chromatography.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification process.

Problem 1: Low yield after recrystallization.

I've attempted to recrystallize my crude product, but the yield of pure crystals is very low.

This is a common issue that can stem from several factors. The key to successful recrystallization is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.

Troubleshooting Workflow: Optimizing Recrystallization

start Low Recrystallization Yield solvent_choice Is the solvent choice optimal? (High solubility when hot, low when cold) start->solvent_choice solvent_volume Was the minimum amount of hot solvent used? solvent_choice->solvent_volume Yes sub_solvent Screen for a better solvent or solvent system. (e.g., Ethanol/Water, Ethyl Acetate/Hexane) solvent_choice->sub_solvent No cooling_rate Was the solution cooled slowly? solvent_volume->cooling_rate Yes sub_volume Repeat with less solvent to ensure saturation upon cooling. solvent_volume->sub_volume No concentration Is the compound concentration too low? cooling_rate->concentration Yes sub_cooling Allow solution to cool to room temperature slowly, then place in an ice bath or refrigerator. cooling_rate->sub_cooling No solution Successful Recrystallization concentration->solution No sub_concentration Partially evaporate the solvent to increase concentration before cooling. concentration->sub_concentration Yes sub_solvent->solvent_volume sub_volume->cooling_rate sub_cooling->concentration sub_concentration->solution

Caption: Decision tree for troubleshooting low recrystallization yield.

Recommended Recrystallization Solvents & Procedure
Solvent SystemRatio (approx.)Procedure
Ethyl Acetate-Dissolve the crude product in a minimal amount of hot ethyl acetate. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]
Ethanol/WaterVariesDissolve the crude product in hot ethanol. Add hot water dropwise until the solution becomes slightly turbid. Then, allow the solution to cool slowly.[6]
Ethyl Acetate/HexanesVariesDissolve the crude product in a minimal amount of hot ethyl acetate. Add hexanes dropwise until slight turbidity is observed. Allow the mixture to cool.

Expert Tip: Seeding the solution with a small, pure crystal of the desired compound can sometimes initiate crystallization if it's reluctant to start.

Problem 2: Persistent impurities observed by TLC or NMR after purification.

I've performed recrystallization or column chromatography, but my analytical data (TLC, ¹H NMR) still shows the presence of impurities.

This indicates that the chosen purification method is not effectively separating the impurity from your target compound. This often happens when the impurity has similar polarity and solubility characteristics to your product.

Troubleshooting Strategy 1: Column Chromatography Optimization

If you are using column chromatography, the choice of eluent is critical. A good solvent system should provide a clear separation between your product and the impurities on a TLC plate.

Recommended Eluent Systems for Silica Gel Column Chromatography:

  • Hexanes/Ethyl Acetate Gradient: Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity. This is a standard and often effective system for pyrazole derivatives.[7]

  • Dichloromethane/Methanol Gradient: For more polar impurities, a DCM/MeOH system might offer better separation. Start with pure DCM and slowly add small percentages of methanol.

Step-by-Step Protocol for Column Chromatography:

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with your initial, low-polarity eluent.

  • Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (like DCM). You can also adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[8]

  • Elute: Begin running the column with the low-polarity eluent, collecting fractions.

  • Monitor: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Strategy 2: Chemical Purification

In some cases, a chemical approach can be used to remove certain types of impurities.

  • Acid-Base Extraction: If you have acidic or basic impurities, you can use an acid-base extraction. Pyrazoles can be protonated, so care must be taken. However, impurities like unreacted acidic starting materials could potentially be removed with a mild base wash (e.g., saturated sodium bicarbonate solution).

Problem 3: The product appears as an oil or fails to crystallize.

After removing the solvent post-chromatography or during recrystallization, my product is an oil and won't solidify.

Oiling out can occur if the compound's melting point is low or if residual impurities are depressing the melting point.

Solutions:

  • Trituration: Try adding a solvent in which your product is insoluble (or sparingly soluble), like hexanes or diethyl ether. Vigorously scratch the inside of the flask with a glass rod. This can often induce crystallization.

  • Re-purification: The oily nature might be due to persistent impurities. Re-subjecting the oil to column chromatography with a shallower solvent gradient might be necessary.

  • High Vacuum: Place the oil under a high vacuum for an extended period to ensure all residual solvents have been removed, as these can prevent solidification.

Characterization Data for Pure Product

After successful purification, it is crucial to characterize the compound to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should be clean, with the expected signals for the aromatic protons, the pyrazole proton, and the ethyl ester group.

  • ¹³C NMR: The carbon NMR will confirm the presence of all the carbons in the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (295.13 g/mol ).[9]

  • Melting Point: As mentioned, a sharp melting point in the range of 143-145°C is indicative of high purity.[5]

By following these troubleshooting guides and understanding the principles behind each purification technique, you can overcome common challenges and obtain high-purity this compound for your research needs.

References
  • Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]

  • WO2011076194A1 - Method for purifying pyrazoles.
  • This compound. Oakwood Chemical. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. KTU ePubl. [Link]

  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit. [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. [Link]

  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. National Center for Biotechnology Information. [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. ResearchGate. [Link]

  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Pharmaceutical Research International. [Link]

  • 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. MDPI. [Link]

  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry. [Link]

  • Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. [Link]

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

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Technical Support Center: Optimizing Suzuki Coupling Yield for Bromophenyl Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with bromophenyl electrophiles and seeking to optimize their reaction yields and minimize impurities. As your dedicated application scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and rationalize your experimental choices effectively.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the Suzuki coupling of bromophenyl substrates. Each problem is presented with potential causes and actionable solutions grounded in chemical principles.

Q1: My reaction shows very low or no yield. What are the primary causes?

A low or nonexistent yield is a frequent yet solvable issue, often pointing to a suboptimal catalytic system or reaction conditions for your specific bromophenyl substrate. The reactivity of aryl bromides is intermediate between aryl iodides and chlorides, making the choice of catalyst, ligand, and conditions particularly crucial[1][2].

Potential Cause 1: Inefficient Oxidative Addition The first step of the catalytic cycle, oxidative addition of the Pd(0) catalyst to the carbon-bromine bond, can be rate-limiting, especially for electron-rich or sterically hindered bromophenyl substrates[3][4].

  • Solution: Employ a more active catalytic system. Standard catalysts like Pd(PPh₃)₄ often fail with challenging substrates[5]. Switch to a catalyst system featuring bulky, electron-rich ligands.

    • Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) are highly effective. Their bulk promotes the formation of a reactive, coordinatively unsaturated palladium center, while their electron-donating nature facilitates insertion into the C-Br bond[5].

    • N-Heterocyclic Carbene (NHC) ligands are strong σ-donors that form highly stable and active palladium complexes, often succeeding where phosphine ligands fail[1][5].

Potential Cause 2: Ineffective Transmetalation Transmetalation, where the organic group is transferred from the boronic acid to the palladium center, requires activation of the boronic acid by a base[1][6]. If this step is slow, the catalytic cycle stalls.

  • Solution: Re-evaluate your base and solvent combination. The base's role is to form a more nucleophilic boronate species[5].

    • For general purposes, inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are excellent choices, often used in solvents like dioxane/water or toluene[5][7][8].

    • If your substrate is base-sensitive, a milder base like KF may be effective[6].

    • Ensure your solvent can dissolve the inorganic base; the addition of water is common and often beneficial[3][9].

Potential Cause 3: Steric Hindrance If your bromophenyl substrate has substituents in the ortho position, steric bulk can physically block the palladium catalyst from accessing the C-Br bond, impeding both oxidative addition and the final reductive elimination step[5].

  • Solution: This is a classic challenge that requires a specialized ligand. Use bulky monodentate phosphine ligands like XPhos or SPhos, which are explicitly designed to overcome steric challenges[5].

Troubleshooting_Workflow start Low / No Yield cause1 Check Catalyst Activity (Oxidative Addition Failure) start->cause1 cause2 Evaluate Reagents (Base, Boronic Acid) start->cause2 cause3 Assess Reaction Conditions (Temp, Degassing) start->cause3 cause4 Identify Side Reactions start->cause4 sol1a Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) cause1->sol1a For e-rich or hindered substrates sol1b Switch to a Modern Pre-catalyst (e.g., G3-XPhos) cause1->sol1b For ease of use sol2a Change Base (e.g., K3PO4, Cs2CO3) Ensure solubility cause2->sol2a Transmetalation issue? sol2b Verify Boronic Acid Quality (Check for decomposition) cause2->sol2b Boronic acid issue? sol3a Increase Temperature (Monitor for decomposition) cause3->sol3a Sluggish reaction? sol3b Perform Rigorous Degassing (Freeze-Pump-Thaw) cause3->sol3b O2-sensitive? sol4a Minimize O2 for Homocoupling Check for Dehalogenation/Protodeboronation cause4->sol4a Impurities observed? Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox Ar-Pd(II)L₂-Br pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 product Ar-Ar' (Product) pd2_trans->product Reductive Elimination boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ ('ate' complex) boronic_acid->boronate base Base (e.g., OH⁻) base->boronate boronate->pd2_trans aryl_bromide Ar-Br aryl_bromide->pd2_ox

Sources

Common side reactions in the synthesis of 1H-pyrazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-pyrazole-5-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important class of heterocyclic compounds. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you in your experimental work.

Troubleshooting Guide: Common Side Reactions and Issues

This section provides in-depth solutions to specific problems you may encounter during the synthesis of 1H-pyrazole-5-carboxylates.

Issue 1: Poor Regioselectivity Leading to a Mixture of Isomers

Question: My reaction is producing a mixture of 1,3- and 1,5-disubstituted pyrazole regioisomers, and they are difficult to separate. What factors control the regioselectivity, and how can I favor the desired isomer?

Answer: The formation of regioisomers is one of the most common challenges in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1][2] The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[1]

Root Cause Analysis:

  • Electronic Effects: The initial and rate-determining step is often the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. The more electrophilic carbonyl carbon will be preferentially attacked. Electron-withdrawing groups near a carbonyl group increase its electrophilicity.[1]

  • Steric Effects: Bulky substituents on either the hydrazine or the dicarbonyl compound can hinder the approach of the nucleophile, directing the reaction towards the less sterically crowded carbonyl group.[1]

  • Reaction Conditions (pH and Solvent): The pH of the reaction medium is a critical factor that can even reverse the regioselectivity.[1] Under acidic conditions, the hydrazine can be protonated, altering the nucleophilicity of its two nitrogen atoms.[1] The choice of solvent can also play a significant role; for instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in certain cases.[2]

Troubleshooting Workflow:

start Mixture of Regioisomers Observed check_pH Analyze Reaction pH start->check_pH check_sterics Evaluate Steric Hindrance start->check_sterics check_electronics Assess Electronic Effects start->check_electronics adjust_pH Adjust pH (Acidic vs. Basic/Neutral) check_pH->adjust_pH modify_reactants Modify Substituents (if possible) check_sterics->modify_reactants check_electronics->modify_reactants modify_solvent Change Solvent (e.g., EtOH to HFIP) adjust_pH->modify_solvent outcome Improved Regioselectivity modify_solvent->outcome modify_reactants->outcome

Caption: A troubleshooting decision tree for addressing poor regioselectivity.

Recommended Protocols:

  • pH Optimization: For reactions like the Knorr synthesis, which are often acid-catalyzed, start with a catalytic amount of a weak acid like acetic acid.[3] If you are using a hydrazine salt (e.g., hydrochloride), consider adding a mild base like sodium acetate to buffer the reaction mixture and avoid overly acidic conditions that could promote side reactions.[3]

  • Solvent Screening: If using a standard solvent like ethanol results in a mixture of isomers, consider switching to a fluorinated alcohol such as TFE or HFIP, which have been demonstrated to enhance regioselectivity.[2]

Data Summary: Effect of Solvent on Regioselectivity

ReactantsSolventRatio of Regioisomers (Product 1: Product 2)Reference
N-Methylhydrazine and 1,3-diketoneEtOHMixture, often difficult to separate[2]
N-Methylhydrazine and 1,3-diketoneHFIPAlmost exclusive formation of one isomer[2]
Issue 2: Low Yield or Incomplete Reaction

Question: My pyrazole synthesis is not going to completion, or the final yield is disappointingly low. What are the likely causes and how can I improve it?

Answer: Low yields or incomplete reactions can stem from several factors, including suboptimal reaction conditions, reactant instability, or the formation of unforeseen side products.

Root Cause Analysis:

  • Suboptimal pH: The condensation of hydrazines with 1,3-dicarbonyls is often acid-catalyzed.[3] However, the optimal pH can be highly substrate-dependent. Insufficient acid may lead to a sluggish reaction, while excessive acid can cause degradation of starting materials or products.

  • Temperature and Reaction Time: While many Knorr pyrazole syntheses are exothermic and proceed rapidly, less reactive substrates may require heating to achieve a reasonable reaction rate.[3][4] It is crucial to monitor the reaction progress to determine the optimal time and temperature.

  • Reactant Quality: The purity of starting materials, particularly the hydrazine and the 1,3-dicarbonyl compound, is critical. Hydrazine, for example, can be toxic and should be handled with care.[4]

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure your 1,3-dicarbonyl compound and hydrazine are pure. If using a hydrazine salt, ensure its quality.

  • Optimize Catalyst Loading: If using an acid catalyst, systematically vary the amount to find the optimal concentration. A few drops of glacial acetic acid are often sufficient for reactions involving β-ketoesters.[3]

  • Monitor the Reaction: Use TLC or LC-MS to track the consumption of starting materials and the formation of the product. This will help you determine the ideal reaction time and identify the formation of any major side products.

  • Adjust Temperature: If the reaction is slow at room temperature, gradually increase the temperature while monitoring for any decomposition. For some substrates, refluxing in a suitable solvent like ethanol may be necessary.[5]

  • Consider a Different Synthetic Route: If optimization of the current route fails, it may be necessary to explore alternative synthetic strategies, such as a multi-component synthesis or a [3+2] cycloaddition approach.[6]

Frequently Asked Questions (FAQs)

Q1: I'm observing the formation of a dimeric byproduct. What is causing this and how can I prevent it?

A1: Dimerization can occur, particularly with certain substituted pyrazoles like 5-aminopyrazoles, through copper-promoted C-H/N-H, C-H/C-H, and N-H/N-H bond coupling to form pyrazole-fused pyridazines and pyrazines.[7][8] This is more common in post-synthesis modifications but can also occur under certain reaction conditions. To minimize dimerization, avoid the use of copper catalysts if not essential for your desired transformation and consider running the reaction under an inert atmosphere to prevent oxidative coupling.

Q2: My final product is colored, but I expect a white solid. What is the source of the color and how can I remove it?

A2: Colored impurities can arise from oxidative processes or side reactions, especially if the reaction mixture becomes too acidic.[3] Running the reaction under an inert atmosphere (nitrogen or argon) can help mitigate the formation of these impurities.[3] During workup, washing the crude product with a non-polar solvent like toluene may help remove some of the coloration before final purification by column chromatography or recrystallization.[3]

Q3: My purified 1H-pyrazole-5-carboxylate appears to be degrading in solution. Are these compounds prone to hydrolysis?

A3: Yes, pyrazole esters can be susceptible to hydrolysis, especially under basic or even neutral aqueous conditions, to yield the corresponding pyrazol-3-ol or carboxylic acid.[9] This is a critical consideration if the compound is to be used in biological assays, which are often conducted in aqueous buffers. If hydrolytic instability is an issue, consider converting the ester to a more stable functional group, such as an amide, if compatible with your research goals.

Q4: I need to perform an N-alkylation on my pyrazole core. What are the common pitfalls?

A4: N-alkylation of unsymmetrical pyrazoles often yields a mixture of regioisomers due to the similar electronic properties of the two nitrogen atoms in the pyrazole ring.[10][11] The regioselectivity of this reaction can be controlled by the choice of base, the nature of the cation, and steric effects of both the pyrazole substituents and the alkylating agent.[10][12] Acid-catalyzed N-alkylation methods have also been developed and may offer an alternative to traditional base-mediated approaches.[11][12]

Experimental Protocols

Protocol 1: General Procedure for the Knorr Synthesis of a 1,3-Disubstituted-1H-pyrazole-5-carboxylate

This protocol describes the fundamental formation of the pyrazole ring system from a 1,3-dicarbonyl compound and a hydrazine derivative.[4][5]

Objective: To synthesize an ethyl 1,3-disubstituted-1H-pyrazole-5-carboxylate.

Materials:

  • Substituted hydrazine (e.g., phenylhydrazine) (1.0 eq)

  • β-ketoester (e.g., ethyl 2,4-dioxovalerate) (1.0 eq)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve the β-ketoester (1.0 eq) in ethanol.

  • Add the substituted hydrazine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Once the reaction is complete, reduce the solvent volume under reduced pressure.

  • The crude product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, perform an aqueous workup by diluting the residue with ethyl acetate and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure pyrazole-5-carboxylate ester.[5]

cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Purification dissolve Dissolve β-ketoester in EtOH add_hydrazine Add substituted hydrazine dissolve->add_hydrazine add_catalyst Add catalytic acetic acid add_hydrazine->add_catalyst react Stir at RT or reflux add_catalyst->react monitor Monitor by TLC react->monitor concentrate Concentrate in vacuo monitor->concentrate precipitate Precipitate and filter OR Aqueous workup concentrate->precipitate purify Purify (Chromatography/Recrystallization) precipitate->purify

Caption: Workflow for the Knorr pyrazole synthesis.

References

  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications. [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. PubMed. [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. [Link]

  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv
  • One-Pot Synthesis of Pyrazole-5-carboxylates by Cyclization of Hydrazone 1,4-Dianions with Diethyl Oxalate. ResearchGate. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR.
  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Dimerization of Pyrazole in Slit Jet Expansions. ResearchGate. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Troubleshooting Knorr pyrazole synthesis impurities. Benchchem.
  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Unexpected ring opening of pyrazolines with activated alkynes: synthesis of 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of Pyrazoles Utilizing Ambiphilic Reactivity of Hydrazones. DOI.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. ResearchGate. [Link]

  • Troubleshooting guide for scaling up pyrazole synthesis reactions. Benchchem.
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  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • 194 recent advances in the synthesis of new pyrazole deriv
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. [Link]

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

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Technical Support Center: HPLC-MS Analysis of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. As the complexity of synthetic chemistry increases, robust analytical techniques are paramount for reaction monitoring, impurity profiling, and final product characterization. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable tool for this purpose, offering both separation of complex mixtures and sensitive, specific detection.

This guide provides a structured, in-depth resource in a question-and-answer format to address common challenges and frequently asked questions, ensuring the integrity and success of your analytical workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level inquiries regarding the analysis of the target compound.

Q1: What are the expected primary ions for this compound in positive ion ESI-MS?

A1: Given the compound's structure and the presence of basic nitrogen atoms in the pyrazole ring, it readily protonates. The molecular weight is 295.13 g/mol .[1][2] The key ions to monitor in electrospray ionization (ESI) positive mode are:

  • Protonated Molecule [M+H]⁺: The most expected and typically most abundant ion.

  • Sodium Adduct [M+Na]⁺: Frequently observed, especially if there are trace amounts of sodium salts in the sample, glassware, or mobile phase.

  • Potassium Adduct [M+K]⁺: Less common than the sodium adduct but possible.

A critical feature to look for is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, you should observe a characteristic pair of peaks for each ion, separated by ~2 Da, with nearly equal intensity.

Table 1: Expected m/z Values for this compound

Ion SpeciesFormulam/z (for ⁷⁹Br)m/z (for ⁸¹Br)Expected Ratio
[M+H]⁺ C₁₂H₁₂⁷⁹BrN₂O₂⁺295.01297.01~1:1
[M+Na]⁺ C₁₂H₁₁⁷⁹BrN₂NaO₂⁺317.00319.00~1:1
[M+K]⁺ C₁₂H₁₁⁷⁹BrN₂KO₂⁺332.97334.97~1:1

Q2: What is a recommended starting HPLC method for analyzing a crude reaction mixture?

A2: A robust starting point for method development is a generic reversed-phase gradient method. This allows for the elution of compounds with a wide range of polarities, from polar starting materials to the more nonpolar product.

  • Column: C18, 2.1 or 4.6 mm ID, 50-150 mm length, 2.5-5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Gradient: Start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3-0.8 mL/min (for 2.1 mm ID) or 0.8-1.5 mL/min (for 4.6 mm ID).

  • Column Temperature: 30-40 °C to ensure reproducible retention times.[3]

  • Injection Volume: 1-5 µL.

The formic acid serves to protonate the analyte for better ESI sensitivity and improve peak shape by minimizing secondary interactions with the stationary phase.

Q3: How can I definitively confirm the identity of the main peak as my target compound?

A3: Confirmation relies on a combination of data:

  • Retention Time: The peak should have a consistent retention time that aligns with a purified standard if available.

  • Mass-to-Charge Ratio (m/z): The mass spectrum of the peak must show the expected [M+H]⁺ ion (m/z 295/297) as the base peak or a major ion.

  • Isotopic Pattern: The presence of the A+2 peak with nearly equal intensity to the monoisotopic peak is a strong indicator of the presence of a single bromine atom.

  • MS/MS Fragmentation: For ultimate confirmation, perform a product ion scan on the precursor ion (m/z 295). The resulting fragmentation pattern should be consistent with the molecule's structure. Common fragmentation pathways for pyrazoles involve the loss of N₂ or HCN.[4][5]

Section 2: Troubleshooting Guide

This guide is structured by symptom to help you quickly diagnose and resolve common experimental issues.

Category 1: Chromatographic Problems

Q: My peak for the target compound is tailing or fronting. What is the cause and solution?

A: Poor peak shape compromises resolution and integration accuracy.[6][7]

  • Cause (Tailing):

    • Secondary Interactions: The basic nitrogen atoms of the pyrazole ring can interact with acidic residual silanol groups on the silica-based C18 column, causing peak tailing.

    • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Column Contamination/Void: A blocked frit or a void at the column inlet can distort peak shape.[7]

  • Solution:

    • Adjust Mobile Phase pH: Ensure your mobile phase is acidic (e.g., with 0.1% formic acid). This protonates the analyte, minimizing interaction with silanols.

    • Reduce Sample Concentration: Dilute your sample by a factor of 10 or 100 and reinject.

    • Check Column Health: If the problem persists, try flushing the column or reversing it (if permitted by the manufacturer) to wash away inlet contaminants. If a standard compound also shows tailing, the column may need replacement.

  • Cause (Fronting):

    • Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the initial mobile phase (e.g., pure Acetonitrile or DMSO) can cause the peak to front.[7]

    • Column Overload: Severe overload can also manifest as fronting.

  • Solution:

    • Match Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile). If solubility is an issue, use the minimum amount of strong solvent and keep the injection volume low.

    • Reduce Sample Concentration: As with tailing, dilute the sample and reinject.

Q: My retention times are shifting between injections. Why is this happening?

A: Unstable retention times make peak identification unreliable.[3][7]

  • Cause:

    • Inadequate Column Equilibration: The column was not given enough time to re-equilibrate to the initial gradient conditions between runs. This is the most common cause.

    • Column Temperature Fluctuation: The column temperature is not controlled or is unstable. A change of just 1 °C can alter retention times.[3]

    • Mobile Phase Composition Change: Solvents were prepared incorrectly, or one of the solvent reservoirs is running low, causing the pump to draw air.

    • Pump Malfunction/Leaks: Inconsistent flow from the pump due to air bubbles, faulty check valves, or a leak in the system will cause pressure fluctuations and retention time drift.[8][9][10]

  • Solution:

    • Increase Equilibration Time: Ensure your HPLC method has an equilibration period of at least 5-10 column volumes after the gradient ends.

    • Use a Column Oven: Always use a thermostatted column compartment set to a stable temperature (e.g., 40 °C).

    • Prepare Fresh Mobile Phase: Degas solvents properly and ensure there is sufficient volume for the entire run sequence.[11][12]

    • System Check: Purge the pumps to remove air bubbles. Monitor the system pressure; if it's fluctuating wildly, inspect for leaks and service the pump's check valves if necessary.

Category 2: Mass Spectrometry Problems

Q: I see a good peak in my UV chromatogram, but the MS signal is very weak or absent. What's wrong?

A: This is a classic symptom of ion suppression, where other co-eluting compounds from the reaction mixture interfere with the ionization of your target analyte in the MS source.[13][14][15]

  • Cause:

    • Ion Suppression: Non-volatile salts (e.g., phosphate buffers from a synthesis workup), residual starting materials, or high concentrations of byproducts co-elute with your analyte. These molecules compete for charge in the ESI droplet, suppressing the signal of your compound of interest.[16][17]

    • Poor Analyte Ionization: The mobile phase conditions may not be optimal for ionizing your compound.

    • MS Source Contamination: A dirty ion source can lead to a general loss of sensitivity.

  • Solution:

    • Improve Chromatographic Separation: Modify your HPLC gradient to separate the target peak from the interfering species. A shallower gradient around the elution time of your peak can often resolve it from suppressors.

    • Dilute the Sample: Diluting the sample reduces the concentration of both the analyte and the interfering matrix components. Often, the suppression effect is reduced more significantly than the analyte signal, leading to a net improvement in signal-to-noise.

    • Sample Cleanup: If the reaction mixture contains significant salts or non-volatile components, consider a simple sample preparation step like solid-phase extraction (SPE) before analysis.

    • Diagnose with Post-Column Infusion: Use this definitive test to confirm ion suppression (see Protocol 2).

    • Clean the MS Source: If all samples show poor sensitivity, follow the manufacturer's procedure for cleaning the ion source optics.

Q: I am seeing many unexpected m/z values in my mass spectrum. How do I interpret them?

A: Crude reaction mixtures are complex. The signals you see could be starting materials, byproducts, solvent adducts, or fragments.

  • Cause & Interpretation:

    • Starting Materials/Reagents: Calculate the expected [M+H]⁺ for all reactants and check if they are present.

    • Isomers: The synthesis of pyrazoles can sometimes yield regioisomers.[18] These will have the same m/z as your product but should have different retention times.

    • In-Source Fragmentation: The compound might be fragmenting in the MS source due to high voltages. The fragmentation of pyrazoles often involves characteristic losses.[19][20][21]

    • Solvent Adducts: Adducts with acetonitrile ([M+ACN+H]⁺) or methanol ([M+MeOH+H]⁺) are common.

    • Doubly Charged Ions [M+2H]²⁺: While less common for a molecule of this size, it's a possibility.

  • Solution:

    • Analyze Individual Components: If possible, inject standards of your starting materials to confirm their retention times and m/z.

    • Lower Source Energy: Reduce the fragmentor or capillary exit voltage in the MS source settings to minimize in-source fragmentation and enhance the abundance of the [M+H]⁺ ion.

    • Blank Injection: Inject a blank (sample solvent) to identify background ions, solvent clusters, and contaminants from the system itself.

Section 3: Protocols & Methodologies

Protocol 1: General Purpose HPLC-MS Method for Reaction Monitoring

This protocol provides a detailed, step-by-step method suitable for initial analysis of the this compound reaction mixture.

  • Sample Preparation: a. Take a ~10 µL aliquot of the reaction mixture. b. Dilute it with 990 µL of a 1:1 mixture of Acetonitrile:Water. This provides a 100-fold dilution. c. Vortex thoroughly. d. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temp: 40 °C.

    • Injection Volume: 2 µL.

    • Gradient Program:

      Time (min) %B
      0.0 10
      10.0 95
      12.0 95
      12.1 10

      | 15.0 | 10 |

  • MS Conditions (ESI Positive):

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 40 psi.

    • Fragmentor Voltage: 120 V.

    • Scan Range: m/z 100-500.

Protocol 2: Diagnosing Ion Suppression via Post-Column Infusion

This experiment is the gold standard for identifying regions of ion suppression in your chromatogram.[17]

  • Setup: a. Prepare a solution of your pure target compound (or a similar, stable compound) at a concentration that gives a strong, stable MS signal (e.g., 1 µg/mL in 50:50 Acetonitrile:Water). b. Using a syringe pump and a T-fitting, infuse this solution directly into the MS source, downstream of the HPLC column. c. Start the infusion at a low flow rate (e.g., 10 µL/min). You should see a stable, high-intensity signal for your infused compound.

  • Execution: a. While the standard is infusing, inject a filtered, diluted sample of your crude reaction mixture using your standard HPLC method. b. Monitor the signal of the infused standard (not the analyte from the injection).

  • Interpretation:

    • No Ion Suppression: The baseline for the infused standard remains relatively flat throughout the chromatographic run.

    • Ion Suppression Present: You will observe significant dips in the infused standard's signal whenever a component from your reaction mixture elutes from the column and enters the MS source. If a dip coincides with the retention time of your target analyte, it confirms that co-eluting matrix components are suppressing its signal.

Section 4: Visual Guides & Diagrams

HPLC-MS Analytical Workflow

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_ms Mass Spectrometer Sample Reaction Mixture Dilution Dilution & Filtration Sample->Dilution Vial HPLC Vial Dilution->Vial Injector Autosampler Vial->Injector Column C18 Column Injector->Column Separation Source ESI Source Column->Source Elution Analyzer Mass Analyzer Source->Analyzer Ionization Detector Detector Analyzer->Detector Mass Filtering Data Data Acquisition & Analysis Detector->Data

Caption: General workflow for HPLC-MS analysis of a reaction mixture.

Troubleshooting Decision Tree: Low MS Signal

Troubleshooting_Signal Start Symptom: Weak or No MS Signal (UV Signal OK) CheckStandard Inject pure standard. Is signal strong? Start->CheckStandard CheckSource Clean MS Source & Check MS Tuning CheckStandard->CheckSource No PostColumn Perform Post-Column Infusion Test (Protocol 2) CheckStandard->PostColumn Yes Result_Source Conclusion: Instrument Sensitivity Issue CheckSource->Result_Source InjectMatrix Inject crude sample. Does infusion signal dip? PostColumn->InjectMatrix Result_Suppression Conclusion: Ion Suppression InjectMatrix->Result_Suppression Yes Result_NoSuppression Conclusion: Poor Analyte Ionization or Degradation InjectMatrix->Result_NoSuppression No

Caption: Decision tree for diagnosing the cause of low MS signal intensity.

References

  • Wikipedia. Ion suppression (mass spectrometry). [Link]

  • Gatollari, B. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. LinkedIn. [Link]

  • Stahnke, H., Kittlaus, S., Kempe, G., & Alder, L. (2012). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • AMSbiopharma. (2023). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Said, R. (2014). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. LinkedIn. [Link]

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]

  • Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Ge, Z., et al. (2012). Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE - HPLC. LabRulez LCMS. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]

  • SCION Instruments. (2023). HPLC Troubleshooting Guide. [Link]

  • ResearchGate. Mass spectral investigation of compounds 1 and 11-15. [Link]

  • Gany, A. A., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • Kamal, A., et al. (2015). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. [Link]

  • Shimadzu. (2023). LC Troubleshooting tips V3. [Link]

  • AELAB. (2024). Expert Guide to Troubleshooting Common HPLC Issues. [Link]

  • Waters Corporation. HPLC Troubleshooting Guide. [Link]

  • Shilab, A. B., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • ResearchGate. Pyrazole derivative in preclinical study. [Link]

  • University of Pretoria. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • ALWSCI. (2024). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. [Link]

  • Oakwood Chemical. This compound. [Link]

  • Amerigo Scientific. This compound. [Link]

  • Chromatography Today. (2019). Solving Common Errors in HPLC. [Link]

  • Aday, B., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Center for Biotechnology Information. [Link]

  • Phenomenex. (2022). Common HPLC Problems & How to Deal With Them. [Link]

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Technical Support Center: Troubleshooting Low Yield in Pyrazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions to common challenges encountered during pyrazole cyclization reactions, with a focus on improving reaction yields. The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs, making its efficient synthesis a critical task.[1][2] This resource addresses frequent issues in a question-and-answer format, explaining the chemical principles behind the troubleshooting steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is divided into three key areas: Starting Materials & Reagents, Reaction Conditions, and Product Work-up & Purification.

Section 1: Starting Materials and Reagents

Q1: My reaction yield is consistently low. Could the quality of my starting materials be the problem?

A1: Absolutely. The purity and stability of your starting materials are paramount and directly impact reaction yield and purity.[3]

  • Purity of 1,3-Dicarbonyl Compounds: 1,3-dicarbonyls can exist in equilibrium with their enol tautomer. Impurities or degradation can lead to unwanted side reactions, reducing the availability of the reactive species for the desired cyclization. It is crucial to use high-purity dicarbonyl compounds (e.g., >98%) and to verify their integrity by techniques like NMR before use.[3]

  • Stability and Purity of Hydrazines: Hydrazine and its derivatives can be susceptible to oxidation and degradation, especially if stored improperly. Hydrazine salts, such as phenylhydrazine hydrochloride, can contain acidic impurities that may promote side reactions.[4] Using freshly opened or purified hydrazine is always recommended.

  • Water Content: While many reactions use hydrazine hydrate, excess water can sometimes be detrimental, affecting reaction kinetics or promoting hydrolysis of intermediates. If you suspect this is an issue, consider using anhydrous hydrazine, but exercise extreme caution due to its toxicity and instability.

Q2: My reaction mixture turns a deep yellow or red color, and the final product is impure. What causes this and how can I prevent it?

A2: This is a very common observation, particularly in Knorr-type syntheses using hydrazine salts, and is often indicative of impurity formation.[4][5]

  • Cause: The discoloration is frequently attributed to the formation of colored byproducts from the oxidation or self-condensation of the hydrazine starting material.[4] If you are using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction can become acidic, which may accelerate the formation of these colored impurities.[5]

  • Troubleshooting Steps:

    • Add a Mild Base: If using a hydrazine salt, add one equivalent of a mild, non-nucleophilic base like sodium acetate (NaOAc) or potassium acetate (KOAc). This neutralizes the liberated acid (e.g., HCl) and can lead to a much cleaner reaction profile.[4]

    • Use an Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to color formation.[4]

    • Purification: These colored impurities can often be removed during work-up. Washing the crude product with a non-polar solvent like toluene or using a silica plug before full chromatography can be effective.[5]

Q3: I'm using a substituted hydrazine, and my yields are lower than with unsubstituted hydrazine. Why is that?

A3: The structure and electronic properties of substituted hydrazines can significantly influence the reaction outcome.[3]

  • Steric Hindrance: Bulky substituents on the hydrazine (e.g., a large aryl or alkyl group) can sterically hinder the initial nucleophilic attack on the carbonyl carbon of the 1,3-dicarbonyl compound. This slows down the reaction rate and can lead to incomplete conversion or the formation of side products.[3]

  • Electronic Effects: The nucleophilicity of the hydrazine nitrogens is governed by the electronic nature of the substituent. Electron-withdrawing groups (EWGs) on an arylhydrazine (e.g., nitro groups) decrease the nucleophilicity of the nitrogens, which can significantly slow down or even inhibit the reaction.[6] Conversely, electron-donating groups (EDGs) can enhance reactivity.

Section 2: Reaction Conditions

Q4: How do I select the optimal solvent for my pyrazole cyclization?

A4: Solvent choice is a critical parameter that can dramatically influence reaction rates and even regioselectivity. The traditional use of polar protic solvents like ethanol is not always optimal.

  • Polar Protic vs. Aprotic Dipolar Solvents: For the cyclocondensation of many substituted hydrazines (especially aryl hydrazines) with 1,3-diketones, aprotic dipolar solvents such as DMF, NMP, or DMSO can provide superior results compared to ethanol.[3][7] This is because aprotic solvents do not form strong hydrogen bonds with the hydrazine, leaving its nucleophilicity intact.

  • Eco-Friendly Alternatives: For greener synthesis, polyethylene glycol (PEG-400) has been reported as an effective and recyclable solvent for certain pyrazole syntheses.[8]

Solvent Selection Guide

Solvent Class Examples Recommended For Rationale
Polar Protic Ethanol, Acetic Acid, Propanol Simple, unsubstituted hydrazines; reactions where proton transfer is key to catalysis. Solvates ions well and can act as a proton source/sink.[9]
Aprotic Dipolar DMF, DMSO, NMP, DMAc Substituted aryl hydrazines; reactions that are sluggish in protic solvents. Increases nucleophilicity of the hydrazine and can dissolve a wider range of substrates.[7][10]
Non-Polar Toluene, Xylene Often used for azeotropic removal of water to drive the reaction to completion. Can be useful for the dehydration step of the cyclization.

| Green Solvents | PEG-400, Water | Specific applications where green chemistry principles are prioritized. | Reduces environmental impact; water can be effective in some MCRs.[8][11] |

Q5: My reaction is slow and gives low conversion. Should I just increase the temperature?

A5: Increasing the temperature is a valid strategy, but it's not the only one. A systematic approach is best.

  • Monitor the Reaction: Before making changes, ensure the reaction has genuinely stalled. Monitor its progress using Thin Layer Chromatography (TLC) or LC-MS to confirm that starting materials are no longer being consumed.[12]

  • Thermal Heating: If the reaction is slow at room temperature, heating to reflux is a standard approach to increase the reaction rate and drive it to completion.[12]

  • Catalyst Optimization: The Knorr synthesis and related reactions are often acid-catalyzed.[2][13] A few drops of glacial acetic acid are commonly used.[9] If this is ineffective, a stronger acid might be needed, but be cautious as this can also promote side reactions. In some cases, a Lewis acid or even a base catalyst might be more effective.[12]

  • Microwave-Assisted Synthesis: This is a highly effective alternative to conventional heating. Microwave irradiation can dramatically reduce reaction times from hours to mere minutes and often leads to cleaner reactions with higher yields.[1][14][15][16] The rapid, uniform heating minimizes thermal decomposition and byproduct formation.[17]

Q6: I am using an unsymmetrical 1,3-dicarbonyl and getting a mixture of regioisomers. How can I improve selectivity?

A6: This is a classic challenge in pyrazole synthesis. Regioselectivity is determined by which of the two carbonyl groups the substituted nitrogen of the hydrazine attacks first.

  • Steric Control: The initial condensation usually occurs at the less sterically hindered carbonyl group. You can leverage this by designing your 1,3-dicarbonyl substrate with one significantly bulkier side.

  • Electronic Control: The more electrophilic (electron-deficient) carbonyl carbon is more susceptible to nucleophilic attack. This is often the dominant factor.

  • pH Control: The pH of the reaction medium can be critical. Under acidic conditions, the reaction often proceeds via a hydrazone intermediate, and the subsequent cyclization determines the final product. In some systems, controlling the pH can influence which tautomer of an intermediate is favored, leading to different cyclization pathways and improved regioselectivity.[11][18]

Section 3: Work-up and Purification

Q7: I seem to be losing a significant amount of my product during purification. What are the best practices?

A7: Product loss during isolation and purification is a common source of low isolated yield.

  • Crystallization/Precipitation: This is often the most efficient method for obtaining high-purity material, especially if your crude product is already >90% pure.[19] A common technique after the reaction is to add water to the hot reaction mixture (if run in an organic solvent like ethanol) to precipitate the pyrazole product, which is often less soluble in aqueous mixtures.[9][13]

  • Acid-Base Extraction: Pyrazoles are weakly basic. Depending on the substituents, you may be able to perform an acid-base workup. Dissolve the crude mixture in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to extract the pyrazole into the aqueous phase, neutralize the aqueous phase with a base, and then re-extract the purified pyrazole back into an organic solvent.[20]

  • Column Chromatography: This is the most versatile method but also where significant losses can occur if not optimized.

Q8: My pyrazole product appears to be streaking or degrading on my silica gel column. What should I do?

A8: The slightly acidic nature of standard silica gel can cause degradation or irreversible adsorption of nitrogen-containing heterocycles like pyrazoles.[19]

  • Minimize Contact Time: Use flash column chromatography rather than gravity chromatography to reduce the time your compound spends on the column.[19]

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica. You can do this by preparing your slurry with an eluent containing a small amount (0.5-1%) of a base like triethylamine or ammonia in methanol.[19][20]

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: This is a good alternative to silica gel for basic compounds.[19]

    • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography using polar eluents (e.g., water/acetonitrile or water/methanol) can be a very effective purification method.[19]

Visualized Workflows and Mechanisms

Knorr Pyrazole Synthesis Mechanism

The following diagram illustrates the general acid-catalyzed mechanism for the Knorr pyrazole synthesis from a 1,3-dicarbonyl compound and a hydrazine.

Knorr_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_end Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation (+H+, -H2O) Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.[13]

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues in pyrazole synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Purity of Starting Materials (Dicarbonyl, Hydrazine) Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Pure Impure_Reactants Source High-Purity Reagents. Add Base for Hydrazine Salts. Check_Purity->Impure_Reactants Impure Solvent Change Solvent? (e.g., EtOH -> DMF) Optimize_Conditions->Solvent Temp_Time Increase Temp/Time? Consider Microwave. Optimize_Conditions->Temp_Time Catalyst Adjust Catalyst? (Acid/Base) Optimize_Conditions->Catalyst Improve_Workup Review Work-up & Purification Protocol Loss_Check Analyze Aqueous Layers & Column Fractions for Loss Improve_Workup->Loss_Check Degradation_Check Product Degradation? (Deactivate Silica/Use Alumina) Improve_Workup->Degradation_Check Success Yield Improved Impure_Reactants->Success Conditions_OK Reaction Conditions Workup_OK Work-up/Purification Solvent->Improve_Workup Temp_Time->Improve_Workup Catalyst->Improve_Workup Loss_Check->Success Degradation_Check->Success

Caption: A systematic workflow for troubleshooting low yields.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis of a Pyrazolone[9][13]

This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.

  • Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine the β-ketoester (e.g., ethyl benzoylacetate, 3 mmol, 1.0 eq) and hydrazine hydrate (6 mmol, 2.0 eq).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1-2 hours. Monitor the reaction by TLC until the starting ketoester is consumed.

  • Work-up and Crystallization: While still hot, carefully add deionized water (10 mL) to the reaction mixture with vigorous stirring.

  • Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water and allow it to air dry completely to obtain the crude pyrazolone. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Microwave-Assisted Synthesis of Pyrazole Derivatives[1][15]

This protocol describes a rapid synthesis of a pyrazole from a chalcone (an α,β-unsaturated ketone) and a hydrazine.

  • Reaction Setup: In a 10 mL microwave reaction vessel, combine the α,β-unsaturated ketone (1.0 eq), the hydrazine derivative (e.g., arylhydrazine, 1.2 eq), and glacial acetic acid (3-5 mL) as both the catalyst and solvent.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C (power set to ~300 W) for 5-10 minutes.

  • Work-up: After the reaction vessel has cooled to room temperature, pour the contents into a beaker containing ice-cold water (~50 mL).

  • Isolation: Stir the mixture until a precipitate forms. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with water and then a small amount of cold ethanol. Recrystallize from ethanol or purify by column chromatography if necessary to obtain the pure pyrazole.

Protocol 3: Deactivation of Silica Gel for Column Chromatography[19][20]

This procedure neutralizes the acidic sites on silica gel to prevent the degradation of sensitive basic compounds.

  • Prepare Slurry: In a fume hood, prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Add Base: To the slurry, add 1% triethylamine (Et₃N) by volume (e.g., 1 mL of Et₃N for every 99 mL of eluent used to make the slurry).

  • Equilibrate: Stir the slurry gently for 15-20 minutes to allow the base to fully neutralize the silica surface.

  • Pack Column: Pack your chromatography column with the treated silica slurry as you normally would.

  • Elute: Run your column using an eluent that also contains 0.5-1% triethylamine to maintain the neutral conditions throughout the purification process.

References

  • Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. RSC Publishing.
  • Optimization of the reaction conditions towards the formation of pyrazole. ResearchGate.
  • Troubleshooting Knorr pyrazole synthesis impurities. BenchChem.
  • Troubleshooting low conversion rates in pyrazole synthesis. BenchChem.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, NIH. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. ResearchGate. Available at: [Link]

  • Technical Support Center: Purification of Trifluoromethylated Pyrazoles. BenchChem.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. SciELO. Available at: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Innovative-Scientific-Information-and-Services-Network. Available at: [Link]

  • Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives. BenchChem.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. Available at: [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

  • Troubleshooting common issues in pyrazole synthesis. BenchChem.
  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Knorr Pyrazole Synthesis advice. Reddit. Available at: [Link]

  • Application Notes and Protocols for Knorr Pyrazole Synthesis. BenchChem.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. Available at: [Link]

  • Efficient Synthesis of Pyrazoles by pH Dependent Isomerization of Enaminodiones. ResearchGate. Available at: [Link]

  • Efficient Synthesis of Pyrazoles by pH Dependent Isomerization of Enaminodiones. pURE. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. Available at: [Link]

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Technical Support Center: Column Chromatography Conditions for Separating Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chromatographic separation of pyrazole regioisomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the nuanced challenge of separating structurally similar pyrazole molecules. Here, we will dissect the underlying principles and provide actionable troubleshooting advice to empower you in your purification endeavors.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions that form the bedrock of understanding pyrazole isomer separation.

Q1: What are the primary challenges in separating pyrazole regioisomers?

Separating pyrazole regioisomers is frequently challenging due to their very similar physical and chemical properties. Regioisomers often possess nearly identical polarities, which makes their resolution on standard stationary phases difficult.[1] The subtle differences in the spatial arrangement of substituents on the pyrazole ring lead to only minor variations in their interaction with the stationary phase, often resulting in co-elution or poor separation.

Q2: Which column chromatography techniques are most effective for pyrazole regioisomer separation?

The selection of a chromatographic technique is contingent on the specific goals of the separation, such as the scale of purification and the required resolution.

  • Flash Column Chromatography (Normal Phase): This is the workhorse technique for the routine purification of synthetic reaction mixtures and the separation of regioisomers on a preparative scale.[1] Silica gel is the most commonly employed stationary phase for this purpose.[1][2]

  • High-Performance Liquid Chromatography (HPLC): For analytical quantification or when baseline separation of very closely eluting regioisomers is necessary, HPLC is the preferred method. It offers superior resolution and can be adapted to various modes.[1]

    • Normal-Phase HPLC (NP-HPLC): Utilizes a polar stationary phase (like silica) and a non-polar mobile phase.

    • Reverse-Phase HPLC (RP-HPLC): Employs a non-polar stationary phase (like C18) with a polar mobile phase.[1][3]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): An increasingly popular technique for polar compounds that are poorly retained in reverse-phase mode.[4][5][6][7][8] HILIC uses a polar stationary phase with a mobile phase rich in an organic solvent, like acetonitrile, and a small amount of aqueous buffer.[4][6][8]

Q3: What are the go-to stationary and mobile phases for pyrazole regioisomer separation?

The choice of stationary and mobile phases is critical and interdependent.

Chromatography TypeStationary PhaseCommon Mobile Phase Systems
Flash Chromatography Silica Gel (230-400 mesh)Gradients of ethyl acetate in hexanes or petroleum ether.[1][9][10] In some cases, a single solvent like ethyl acetate may be effective.[2]
Reverse-Phase HPLC C18 (Octadecyl-silica)Acetonitrile/water or methanol/water, often with additives like trifluoroacetic acid (TFA), formic acid, or phosphoric acid to improve peak shape.[1][3][11]
HILIC Silica, Diol, Amide, or Zwitterionic phasesAcetonitrile and water/aqueous buffer. In HILIC, water is the strong solvent.[4][5][8]
Chiral Chromatography Polysaccharide-based (e.g., Lux cellulose-2, Lux amylose-2)Normal-phase: n-Hexane/ethanol.[12][13][14] Polar Organic Mode: 100% Methanol or 100% Acetonitrile.[12][13][15]

Note: The table above provides common starting points. Method development and optimization are essential for achieving the desired separation for your specific set of pyrazole regioisomers.

Q4: When should I consider using mobile phase additives?

Mobile phase additives are powerful tools for optimizing separations, particularly in HPLC.[16][17][18] For pyrazoles, which are basic compounds, acidic additives can significantly improve peak shape and resolution.[1][11]

  • Mechanism of Action: In reverse-phase chromatography, acidic additives protonate the basic nitrogen atoms of the pyrazole ring. This suppresses the interaction of the analyte with any residual, acidic silanol groups on the silica-based stationary phase, which are a primary cause of peak tailing.

  • Common Additives:

    • Trifluoroacetic acid (TFA): Typically used at low concentrations (0.05-0.1%).

    • Formic acid: A good choice for mass spectrometry (MS) compatibility.

    • Phosphoric acid: Effective but not suitable for MS detection.[3]

Troubleshooting and Optimization Guide

This section is structured to help you diagnose and resolve common issues encountered during the separation of pyrazole regioisomers.

Problem 1: My pyrazole regioisomers are co-eluting or show poor separation on a silica gel flash column.

This is a frequent challenge when the polarity difference between the isomers is minimal.

Systematic Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor separation in flash chromatography.

In-depth Explanation:

  • The Power of TLC: Thin-Layer Chromatography (TLC) is your most crucial diagnostic tool. If you cannot achieve separation on a TLC plate, you will not achieve it on a column with the same solvent system. Experiment with a wide range of solvent polarities. For instance, if a 20% ethyl acetate/hexane mixture fails, try a 10% mixture or switch to a different solvent system like dichloromethane/methanol.

  • Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased very slowly over time, can often resolve closely eluting compounds.

  • Dry Loading: If your compound is not very soluble in the initial, non-polar mobile phase, dry loading is recommended.[19] This involves pre-adsorbing your sample onto a small amount of silica gel, which is then loaded onto the top of the column. This technique prevents the sample from precipitating at the top of the column and leads to sharper bands.[19]

Problem 2: I am observing significant peak tailing for my pyrazole compound in Reverse-Phase HPLC.

Peak tailing for basic compounds like pyrazoles is a classic problem in RP-HPLC.

Root Cause Analysis and Solutions:

G A Peak Tailing Observed B Primary Cause: Secondary Interactions with Silanols A->B C Solution 1: Add Acidic Modifier to Mobile Phase B->C D Solution 2: Use a Base-Deactivated Column B->D E Solution 3: Increase Ionic Strength of Mobile Phase B->E C1 C1 C->C1 e.g., 0.1% TFA or Formic Acid D1 D1 D->D1 Modern C18 columns are often end-capped to minimize accessible silanols. E1 E1 E->E1 Add a buffer, e.g., ammonium formate.

Caption: Root cause analysis and solutions for peak tailing in RP-HPLC.

Detailed Insights:

  • The Silanol Effect: The surface of silica-based stationary phases has residual silanol groups (-Si-OH), which are acidic. The basic nitrogen atoms in the pyrazole ring can interact with these silanols via strong ionic interactions. This leads to a secondary, undesirable retention mechanism that causes peak tailing.

  • Acidic Modifiers: By adding an acid to the mobile phase, you protonate the pyrazole, giving it a positive charge. You also protonate the silanol groups, reducing their negative charge. This competitive interaction minimizes the analyte-silanol interaction, resulting in more symmetrical peaks.[16]

  • Base-Deactivated Columns: Many modern HPLC columns are "end-capped," meaning the residual silanol groups are chemically derivatized to make them less accessible to the analyte. Using such a column can significantly reduce peak tailing for basic compounds.

Problem 3: My polar pyrazole isomers are not retained on a C18 column.

This occurs when the analytes are too hydrophilic to partition effectively into the non-polar stationary phase.

The HILIC Solution:

Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for this scenario.[4][6]

  • Mechanism: In HILIC, a polar stationary phase (like bare silica) is used. The mobile phase, typically high in acetonitrile with a small percentage of water, forms a water-enriched layer on the surface of the stationary phase.[5] Polar analytes can partition into this aqueous layer and are retained. The elution order is typically from least polar to most polar, the opposite of reverse-phase.[5]

  • Starting Conditions: A good starting point for HILIC method development is a gradient of 95:5 to 60:40 acetonitrile:water with a buffer (e.g., 10 mM ammonium formate).

Experimental Protocols

Protocol 1: General Method for Separation of Pyrazole Regioisomers by Flash Chromatography

This protocol is a generalized procedure for the separation of 1,3,5-substituted pyrazole regioisomers.

  • Stationary Phase: Standard grade silica gel (230-400 mesh).

  • TLC Analysis: Develop a solvent system that provides a clear separation of the regioisomers on a TLC plate. Aim for Rf values between 0.2 and 0.4 for the compounds of interest.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 5% ethyl acetate in hexane) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add silica gel (approximately 5-10 times the mass of the sample) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).[1]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure, separated isomers.

  • Post-Processing: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Protocol 2: Chiral Separation of N-Substituted Pyrazole Enantiomers by HPLC

This protocol is based on the successful separation of 4,5-dihydro-1H-pyrazole derivatives.[12][13]

  • HPLC System: An HPLC system equipped with a UV detector (e.g., PDA detector).

  • Chiral Stationary Phase: A polysaccharide-based column, such as Lux Cellulose-2 (250 mm x 4.6 mm, 3 µm), has shown excellent chiral recognition for pyrazole derivatives.[1]

  • Mobile Phase and Elution Mode:

    • Polar Organic Mode: Use 100% acetonitrile or 100% methanol. This mode is often beneficial for achieving sharp peaks and short analysis times.[12][13][15]

    • Normal Phase Mode: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) can also be effective.[12][13]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25 °C.[1]

    • Detection: Monitor at an appropriate UV wavelength (e.g., 254 nm or 270 nm).[1][12]

    • Injection Volume: 5 µL.[1]

  • Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification.

Concluding Remarks

The separation of pyrazole regioisomers, while challenging, is a solvable problem with a systematic and informed approach. By understanding the interplay between the analyte, stationary phase, and mobile phase, and by leveraging the troubleshooting strategies outlined in this guide, you can develop robust and efficient purification methods. Always begin with a thorough analysis by TLC to guide your column chromatography efforts, and do not hesitate to explore different chromatographic modes, such as HILIC, when conventional methods fall short.

References

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. [Link]

  • Cirilli, R., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. PubMed. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health. [Link]

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Universitat Autònoma de Barcelona. (2013). Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. UAB Divulga. [Link]

  • Ferreira, V. F., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]

  • University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • Li, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health. [Link]

  • S. G. Sergazy, et al. (2015). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. [Link]

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • Ho, T. D. (2012). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Kyushu University Institutional Repository. [Link]

  • Scribd. HPLC Column Troubleshooting Guide. Scribd. [Link]

  • Zhang, Y., et al. (2016). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. National Institutes of Health. [Link]

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Biotage. [Link]

  • Roemling, R., et al. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience. [Link]

  • Amgen. (2010). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlideShare. [Link]

  • Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. [Link]

  • Element Lab Solutions. (2022). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • D. S. Bell. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health. [Link]

  • ResearchGate. (2021). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?. ResearchGate. [Link]

  • Leśniak, G., et al. (2022). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]

  • Mondal, R., et al. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Royal Society of Chemistry. [Link]

  • Ahn, Y. G., et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Mai, H. T., et al. (2024). Fast Analytical Separation of Selected Agricultural Pesticides Using Supercritical Fluid Chromatography. MDPI. [Link]

  • Bell, D. S. (2020). Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. LCGC International. [Link]

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Preventing debromination in palladium-catalyzed reactions of aryl bromides

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Debromination of Aryl Bromides

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and, more importantly, prevent the common and yield-diminishing side reaction of hydrodebromination. As a senior application scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to make informed decisions in your own lab.

Frequently Asked Questions (FAQs)

Here are answers to the most common initial questions regarding debromination.

Q1: What is hydrodebromination and why is it a problem?

A1: Hydrodebromination is an undesired side reaction where the aryl bromide starting material is converted into its corresponding arene by replacing the bromine atom with a hydrogen atom. This is problematic because it consumes your starting material, lowers the yield of your desired cross-coupled product, and introduces a byproduct that can complicate purification.[1]

Q2: What is the fundamental cause of hydrodebromination in these reactions?

A2: The primary mechanistic cause is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2] This highly reactive intermediate can reductively eliminate with the aryl group bound to the palladium center, producing the debrominated arene (Ar-H) instead of the desired cross-coupling product (Ar-Nu).

Q3: Where does the problematic hydride (H⁻) come from?

A3: Hydride sources can be insidious and arise from various components in your reaction mixture. Common culprits include:

  • Solvents: Protic solvents like alcohols or even trace amounts of water in aprotic solvents can serve as hydride sources.[3][4]

  • Bases: Amine bases or alkoxides, especially under thermal stress, can decompose or act as hydride donors.

  • Reagents: Impurities in starting materials or coupling partners can introduce hydrides.

  • Ligands: In some cases, the phosphine ligands themselves can undergo degradation pathways that generate Pd-H species.

Q4: Are certain aryl bromides more prone to debromination?

A4: Yes. Electron-deficient aryl bromides are generally more susceptible. Additionally, N-H containing heteroaryl bromides (like bromoindoles or bromopyrroles) are notoriously prone to this side reaction.[5] The acidic N-H proton can be deprotonated by the base, increasing the electron density of the ring system and facilitating unwanted side reactions.[5] Protecting the N-H group is often a critical first step.[5]

In-Depth Troubleshooting Guides

When debromination is more than a minor annoyance, a systematic approach is required. Below are detailed guides for troubleshooting this issue in common palladium-catalyzed reactions.

The Central Role of the Ligand: Your First Line of Defense

The choice of ligand is the most critical parameter for controlling the reaction's selectivity and preventing debromination.[6] The ligand's job is to stabilize the palladium center and modulate its reactivity to favor the desired catalytic cycle over the debromination pathway.[6]

The Causality Behind Ligand Choice:

  • Steric Bulk: Bulky ligands promote the reductive elimination step that forms your desired C-C or C-N bond. This step becomes faster, helping the productive pathway outcompete the debromination pathway.[7][8]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This facilitates the initial, rate-limiting oxidative addition step with the aryl bromide and ultimately accelerates the overall catalytic turnover for the desired coupling.[7][8][9]

The most successful ligands for suppressing debromination are typically both bulky and electron-rich.

Table 1: Comparative Performance of Common Ligand Classes

Ligand ClassKey CharacteristicsTypical ExamplesPerformance Against Debromination
Biaryl Phosphines Highly bulky and electron-rich.[6]SPhos, XPhos, RuPhosExcellent: Often the first choice for challenging couplings. They accelerate reductive elimination, minimizing the lifetime of intermediates that could lead to debromination.[6]
Alkyl Phosphines Very electron-rich and sterically demanding.[7]P(tBu)₃, PCy₃Very Good: Highly effective at promoting oxidative addition and reductive elimination.[7] Can be air-sensitive.
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically tunable.[10]IPr, IMes, PEPPSI precatalystsVery Good to Excellent: Form very stable Pd-complexes, resistant to degradation pathways that might form Pd-H. Highly effective for aryl chlorides and bromides.[11][12][13]
Triphenylphosphine (PPh₃) Standard, less bulky, moderately electron-donating.PPh₃Fair to Poor: Often insufficient to prevent debromination, especially with challenging substrates. It is less effective at accelerating the key steps of the desired cycle.
Troubleshooting Workflow: A Step-by-Step Guide

If you are observing significant debromination (>5-10%), follow this logical workflow.

troubleshooting_workflow start Debromination Observed ligand Step 1: Evaluate Ligand Is it a bulky, electron-rich phosphine or NHC? start->ligand base Step 2: Change the Base Are you using a strong organic base or alkoxide? ligand->base No ligand->base Yes solvent Step 3: Change the Solvent Is it protic or contain water? base->solvent Yes base->solvent No temp Step 4: Lower Temperature Is the reaction running hot (>100 °C)? solvent->temp Yes solvent->temp No reagents Step 5: Check Reagents Are all materials anhydrous and high purity? temp->reagents Yes temp->reagents No solution Problem Solved reagents->solution Yes

Caption: Logical steps to address debromination.

Step 1: Optimize the Ligand

  • Problem: Your current ligand (e.g., PPh₃) is not effectively promoting the cross-coupling pathway.

  • Solution: Switch to a state-of-the-art ligand.

    • Recommendation: For most Suzuki, Heck, and Sonogashira reactions, a biaryl phosphine ligand like SPhos or XPhos is an excellent starting point.[6] Alternatively, an NHC-based catalyst system, such as (IPr)Pd(allyl)Cl , can be highly effective.[11][12]

    • Rationale: These ligands create a sterically hindered and electron-rich environment around the palladium, which accelerates the rate-limiting oxidative addition and the final reductive elimination, thereby increasing the rate of the desired reaction relative to the undesired debromination.[7][8][9]

Step 2: Re-evaluate the Base

  • Problem: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), or organic amine bases can promote or directly cause debromination.

  • Solution: Switch to a weaker, non-nucleophilic inorganic base.

    • Recommendation: Use bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2]

    • Rationale: These bases are strong enough to facilitate the transmetalation step (in Suzuki coupling) or regenerate the catalyst (in Heck coupling) but are less likely to act as hydride donors or cause ligand degradation.

Table 2: Base Selection Guide

Base TypeExamplesRisk of DebrominationRecommended Use
Alkoxides NaOtBu, KOtBuHigh Use with caution, often required for C-N couplings but can be problematic for C-C couplings.
Carbonates K₂CO₃, Cs₂CO₃Low Excellent general-purpose bases for Suzuki and Heck reactions.[2]
Phosphates K₃PO₄Low A robust and widely used base, particularly effective in Suzuki couplings.[2]
Organic Amines Et₃N, DIPEAModerate Commonly used in Heck and Sonogashira, but can be a hydride source at high temperatures.

Step 3: Scrutinize the Solvent

  • Problem: Protic solvents (alcohols, water) or residual water in aprotic solvents can be a direct source of hydrides.

  • Solution: Use anhydrous, aprotic solvents.

    • Recommendation: Toluene, dioxane, or THF are generally preferred. Ensure they are rigorously dried and degassed before use.

    • Rationale: Minimizing potential proton and hydride sources in the reaction medium is crucial. While some modern protocols successfully use aqueous conditions, this requires a carefully optimized catalyst system designed for that environment.[2]

Step 4: Control the Temperature

  • Problem: High reaction temperatures can accelerate side reactions, including ligand degradation and debromination.

  • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Recommendation: If your reaction is running at 110 °C, try it at 80 °C. The use of a highly active catalyst/ligand system (see Step 1) often enables lower reaction temperatures.

    • Rationale: The activation energy for debromination can be different from that of the desired coupling. Lowering the temperature can disproportionately slow the undesired pathway.

Mechanistic Deep Dive: Cross-Coupling vs. Debromination

Understanding the catalytic cycle is key to rational troubleshooting. The diagram below illustrates where the undesired debromination pathway diverges from the productive cross-coupling cycle.

catalytic_cycle cluster_coupling Productive Cross-Coupling Cycle cluster_debromination Debromination Side Reaction Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Br) Pd0->OA ArPdBr Ar-Pd(II)-Br OA->ArPdBr TM Transmetalation (Nu-M) ArPdBr->TM PdH Formation of Pd-H ArPdBr->PdH Reaction with Pd-complex ArPdNu Ar-Pd(II)-Nu TM->ArPdNu RE Reductive Elimination ArPdNu->RE RE->Pd0 Regenerates Catalyst Product Product (Ar-Nu) RE->Product Hydride Hydride Source (Solvent, Base, etc.) Hydride->PdH ArPdH Ar-Pd(II)-H PdH->ArPdH RE_Debrom Reductive Elimination ArPdH->RE_Debrom Debrom_Product Debrominated Byproduct (Ar-H) RE_Debrom->Debrom_Product

Caption: Competing pathways in Pd-catalyzed cross-coupling.

The critical juncture is the Ar-Pd(II)-Br intermediate. A successful reaction requires this intermediate to proceed rapidly through transmetalation and reductive elimination. If this process is slow, or if a significant concentration of a hydride source is present, the competing debromination pathway can take over.

Experimental Protocol: A General Starting Point for Suppressing Debromination in a Suzuki-Miyaura Coupling

This protocol incorporates the best practices discussed above and serves as a robust starting point for a challenging aryl bromide coupling.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv).

    • Add the boronic acid or ester coupling partner (1.2-1.5 mmol, 1.2-1.5 equiv).

    • Add potassium phosphate (K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Loading:

    • In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol% relative to Pd metal). Note: Using a pre-formed palladium precatalyst like SPhos G3 is often more reliable and convenient.

    • Add the catalyst/ligand mixture to the Schlenk flask.

  • Solvent Addition and Reaction:

    • Add anhydrous, degassed toluene or dioxane (to make a ~0.1 M solution based on the aryl bromide).

    • Seal the flask and heat the reaction mixture with vigorous stirring to 80 °C.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

By implementing these evidence-based strategies, you can effectively minimize debromination, leading to higher yields, cleaner reaction profiles, and more efficient workflows in your research and development endeavors.

References

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42, 3690-3693. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to Ligand Performance in Suzuki Coupling of 6-Bromonicotinonitrile. BenchChem Technical Support.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 8). 12.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • Dong, V. M., & Cruz, F. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Journal of Visualized Experiments. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Available at: [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. Available at: [Link]

  • Orbach, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. Available at: [Link]

  • Pearson. (2022, July 22). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]

  • Tasker, S. Z., Stan, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling.
  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

Sources

Technical Support Center: Scaling the Synthesis of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and process development professionals to address the specific challenges encountered when transitioning this synthesis from laboratory scale to pilot or production scale. The following information is structured in a practical question-and-answer format, grounded in established chemical principles and field-proven insights to ensure the robustness and reproducibility of your process.

I. Overview of the Synthetic Pathway

The most reliable and scalable method for synthesizing this compound is a two-step process based on the principles of the Claisen condensation followed by a Knorr-type pyrazole synthesis.[1][2] This pathway offers high yields and regioselectivity.

  • Step 1: Claisen Condensation. 4'-Bromoacetophenone is condensed with diethyl oxalate using a strong base, typically sodium ethoxide, to form the key intermediate, ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate.

  • Step 2: Knorr Pyrazole Synthesis. The 1,3-dicarbonyl intermediate is then reacted with hydrazine hydrate, usually in an acidic medium like acetic acid or in a solvent like ethanol, to yield the final pyrazole product via cyclocondensation.[3]

The overall workflow is visualized below.

G cluster_0 Step 1: 1,3-Dicarbonyl Synthesis (Claisen Condensation) cluster_1 Step 2: Pyrazole Formation (Knorr Synthesis) A 4'-Bromoacetophenone D Intermediate: Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate A->D Reaction B Diethyl Oxalate B->D Reaction C Sodium Ethoxide (Base) C->D Reaction F Final Product: This compound D->F Cyclocondensation (e.g., in Ethanol/Acetic Acid) E Hydrazine Hydrate E->F

Caption: General two-step synthesis workflow.

II. Troubleshooting and FAQs: Scale-Up Challenges

This section addresses common problems encountered during process scale-up.

Q1: My yield dropped significantly when I scaled the reaction from 10g to 1kg. What are the most likely causes?

Low yield on a larger scale is a frequent issue and typically points to problems with reaction homogeneity, temperature control, or inefficient work-up.[4]

Possible Causes & Solutions:

  • Poor Temperature Control: The cyclocondensation with hydrazine is exothermic.[5] A large reactor has a much lower surface-area-to-volume ratio than a lab flask, making heat dissipation inefficient. Uncontrolled temperature spikes can lead to side reactions and degradation of both the starting material and the product.

    • Solution: Use a jacketed reactor with an efficient cooling system. Monitor the internal reaction temperature with a probe, not just the jacket temperature. The rate of hydrazine addition must be carefully controlled to manage the exotherm (see Q2).

  • Inefficient Mixing: Inadequate stirring in a large vessel leads to localized areas of high reactant concentration and "hot spots," promoting the formation of impurities.[5]

    • Solution: Switch from magnetic stirring to overhead mechanical stirring. For large reactors, the impeller design (e.g., pitched-blade turbine, anchor) and stirring speed (RPM) must be optimized to ensure full suspension and turnover of the reaction mass. Baffles within the reactor are often necessary to prevent vortexing and improve mixing.

  • Incomplete Reaction: A reaction that appears complete on a small scale may stall on a larger scale due to mixing or thermal issues.

    • Solution: Track reaction progress using TLC or LC-MS. If starting material remains, consider extending the reaction time or slightly increasing the temperature in a controlled manner after the initial exotherm has subsided.

  • Precipitation Issues: The product is a solid that precipitates during the reaction. If this happens too quickly or in an uncontrolled manner, it can trap starting materials and hinder stirring, effectively stopping the reaction.

    • Solution: Re-evaluate your solvent choice. A solvent system that keeps the intermediate partially soluble while allowing the final product to crystallize upon completion and cooling may be ideal.[5] Sometimes, adding a co-solvent or increasing the total solvent volume can manage slurry thickness.

Q2: I'm observing a dangerous exotherm during hydrazine addition. How can I safely manage the reaction temperature?

This is a critical safety and process control issue. The primary cause is the rapid, uncontrolled reaction of hydrazine.

Control Strategies:

  • Slow, Controlled Addition: This is the most critical parameter. Hydrazine hydrate should be added dropwise or via a syringe pump over an extended period (e.g., 1-2 hours for a kg-scale reaction).

  • Subsurface Addition: Add the hydrazine below the surface of the reaction mixture. This promotes rapid dispersion and prevents accumulation on the surface, which can lead to a sudden, violent reaction.

  • Dilution: Running the reaction at a lower concentration (more solvent) can help absorb the heat generated. However, this must be balanced with reaction kinetics and vessel capacity.

  • Initial Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) before beginning the hydrazine addition. This provides a larger temperature window to absorb the exotherm before reaching the target reaction temperature (e.g., reflux).

ParameterLab Scale (e.g., 250 mL flask)Pilot Scale (e.g., 50 L reactor)Rationale for Change
Heating/Cooling Heating mantle / Ice bathJacketed vessel with thermal fluidSurface area to volume ratio decreases, requiring more efficient heat transfer.[5]
Stirring Magnetic stir barOverhead mechanical stirrer with bafflesEnsures homogeneity in a larger volume and prevents stratification.[5]
Reagent Addition Pipette or dropping funnelMetering pump with subsurface feed linePrecise control over addition rate is critical to manage exotherm and side reactions.[5]
Temp. Monitoring Thermometer in flaskInternal thermocouple probeProvides an accurate reading of the reaction mass, not just the vessel wall.

Caption: Comparison of key process parameters between lab and pilot scale.

Q3: The crude product is a dark, oily solid, not the expected off-white powder. What causes this discoloration and how can it be prevented?

Discoloration is a common sign of impurity formation, often related to the stability of the reagents or side reactions.[6]

Primary Causes:

  • Hydrazine Degradation: Hydrazine and its solutions can degrade, especially when exposed to air or trace metals, forming colored impurities. This is often described as a "sinful yellow/red" color in Knorr-type syntheses.[7]

  • Side Reactions: Poor temperature control can lead to various side reactions, including self-condensation of the dicarbonyl intermediate or other decomposition pathways that produce chromophores.

  • Acid-Catalyzed Impurities: If using a hydrazine salt (e.g., hydrochloride), the reaction can become acidic, promoting the formation of colored byproducts.[6]

Preventative & Remedial Actions:

  • Use High-Purity Reagents: Always use fresh, high-quality hydrazine hydrate.

  • Inert Atmosphere: For very clean reactions, consider running the process under a nitrogen or argon atmosphere to prevent oxidative side reactions.[6]

  • pH Control: If using a hydrazine salt, adding one equivalent of a mild base like sodium acetate can neutralize the acid and lead to a much cleaner reaction profile.[6]

  • Purification:

    • Trituration/Slurry Wash: Before recrystallization, washing the crude solid with a solvent that dissolves the colored impurities but not the product (e.g., cold ethanol, diethyl ether, or toluene) can be highly effective.[7]

    • Activated Carbon: During recrystallization, adding a small amount of activated carbon (charcoal) to the hot solution can adsorb many colored impurities. The carbon is then removed by hot filtration through a pad of celite.

Q4: Recrystallization from ethanol is giving poor recovery on a large scale. What are some alternative purification strategies?

Large-scale crystallization can be challenging. Poor recovery is often due to using too much solvent or the product having moderate solubility even in the cold solvent.

Purification Workflow:

G A Crude Product (Filtered solid from reaction) B Problem Assessment A->B C Discolored / Oily? B->C D Low Purity by NMR/LCMS? B->D E Slurry Wash (e.g., cold EtOH or Toluene) C->E Yes F Recrystallization C->F No D->F No G Check Solubility Curve D->G Yes E->F I Final Pure Product F->I H Optimize Solvent/Anti-solvent System (e.g., EtOAc/Heptane) G->H H->I

Caption: Decision workflow for product purification.

Alternative Strategies:

  • Optimize Recrystallization:

    • Solvent Screening: Test different solvent systems. An ideal system is one where the product is highly soluble when hot and poorly soluble when cold.

    • Anti-Solvent Crystallization: Dissolve the crude product in a minimum amount of a good solvent (e.g., ethyl acetate, acetone) while hot, and then slowly add a miscible "anti-solvent" in which the product is insoluble (e.g., heptane, hexanes) until turbidity is observed. Cool slowly to induce crystallization. This often gives better recovery than single-solvent methods.

  • Slurry Washing: As mentioned in Q3, this is a powerful technique. Suspend the crude solid in a chosen solvent at room temperature or below, stir for 30-60 minutes, and then filter. This "washes" the solid without fully dissolving it, removing more soluble impurities.

  • Salt Formation (If Applicable): While the N-H of the pyrazole is weakly acidic, it is sometimes possible to form a salt with a strong base, precipitate the salt, and then neutralize it to recover the purified product. This is less common but can be an effective non-chromatographic method.[8]

III. Experimental Protocols

Safety Precaution: Hydrazine hydrate is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Protocol 1: Synthesis of Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate (Intermediate)

This protocol is adapted from procedures for similar 1,3-dicarbonyl syntheses.[3]

  • Setup: Equip a jacketed reactor with an overhead stirrer, a temperature probe, and a dropping funnel. Ensure the system is dry and purged with nitrogen.

  • Base Preparation: Charge the reactor with absolute ethanol (approx. 5 L per mole of acetophenone) and sodium metal (1.1 equivalents) in portions, controlling the temperature below 50 °C. Alternatively, and more safely for scale-up, use commercially available sodium ethoxide solution (1.1 eq).

  • Reactant Addition: To the sodium ethoxide solution at room temperature, add a solution of 4'-bromoacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) in absolute ethanol dropwise over 1-2 hours.

  • Reaction: Stir the resulting mixture at room temperature overnight. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Cool the mixture in an ice bath. Slowly add cold dilute hydrochloric acid or acetic acid to neutralize the mixture to pH ~5-6. A yellow solid will precipitate.

  • Isolation: Filter the solid, wash thoroughly with cold water, followed by a small amount of cold ethanol. Dry the solid under vacuum to yield the intermediate.

Protocol 2: Scale-Up Synthesis of this compound

This protocol is adapted from the Knorr pyrazole synthesis with scale-up considerations.[2][9]

  • Setup: Equip a jacketed reactor with an overhead stirrer, temperature probe, condenser, and a port for subsurface addition (e.g., a dip tube connected to a metering pump).

  • Charging: Charge the reactor with the intermediate, ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate (1.0 eq), and ethanol (approx. 8-10 L per kg of intermediate). Begin stirring.

  • Catalyst Addition: Add glacial acetic acid (0.2-0.5 eq) to the slurry.

  • Hydrazine Addition: Cool the mixture to 10-15 °C. Begin slow, subsurface addition of hydrazine hydrate (1.1 eq) via the metering pump. Monitor the internal temperature closely. Adjust the addition rate to maintain the temperature below 40 °C. The total addition time should be 2-3 hours.

  • Heating to Completion: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours, or until LC-MS analysis shows complete consumption of the intermediate.

  • Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature with stirring. Then, cool further to 0-5 °C for at least 2 hours to maximize precipitation.

  • Isolation & Purification: Filter the solid product using a Nutsche filter or a large Büchner funnel. Wash the filter cake sequentially with cold ethanol and then water. Dry the product in a vacuum oven at 50-60 °C.

IV. References

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (PMC - NIH). Available at: [Link]

  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (IJIRT). Available at: [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (Organic Chemistry Frontiers, RSC Publishing). Available at: [Link]

  • Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. (CORE). Available at: [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (RSC Publishing). Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (PMC - NIH). Available at: [Link]

  • Synthesis and Evaluation of Some New Pyrazoline Derivatives as Antimicrobial Agents. (Oriental Journal of Chemistry). Available at: [Link]

  • synthesis of pyrazoles. (YouTube). Available at: [Link]

  • SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. (OJS UMMADA). Available at: [Link]

  • Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. (PMC - NIH). Available at: [Link]

  • Knorr Pyrazole Synthesis. (Chem Help Asap). Available at: [Link]

  • Knorr Pyrazole Synthesis advice. (Reddit). Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (Organic & Biomolecular Chemistry, RSC Publishing). Available at: [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (The Royal Society of Chemistry). Available at: [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (ResearchGate). Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (Pharmaguideline). Available at: [Link]

  • 4 - Organic Syntheses Procedure. (Organic Syntheses). Available at: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (RSC Publishing). Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (MDPI). Available at: [Link]

  • Pyrazole synthesis. (Organic Chemistry Portal). Available at: [Link]

  • Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. (ResearchGate). Available at: [Link]

  • Paal–Knorr synthesis of pyrroles. (RGM College Of Engineering and Technology). Available at: [Link]

  • Paal-Knorr Pyrrole Synthesis. (Organic Chemistry Portal). Available at: [Link]

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate. (SIELC Technologies). Available at: [Link]

  • Paal–Knorr synthesis. (Wikipedia). Available at: [Link]

  • This compound. (Oakwood Chemical). Available at: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (ResearchGate). Available at: [Link]

  • Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. (Google Patents). Available at:

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (ResearchGate). Available at: [Link]

  • Method for purifying pyrazoles. (Google Patents). Available at:

  • General synthetic pathway of the chalcone-derived pyrazoles. (ResearchGate). Available at: [Link]

  • Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. (Scholars Research Library). Available at: [Link]

  • A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives. (Journal of Advances in Science and Technology). Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of compounds with diverse and potent biological activities.[1][2] Derivatives of this five-membered heterocycle are prominent in pharmaceuticals, including well-known anti-inflammatory drugs like celecoxib.[3][4] This guide focuses on the Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate scaffold, a versatile intermediate for developing novel therapeutic agents.[5][6] We will objectively compare the biological performance of its derivatives—spanning antimicrobial, anti-inflammatory, and anticancer activities—supported by experimental data and detailed protocols to provide researchers and drug development professionals with actionable insights.

The Core Scaffold: Synthesis and Potential

The parent compound, this compound, is typically synthesized through a classical condensation reaction. A common and efficient route involves the Claisen condensation of an acetophenone (specifically, 4-bromoacetophenone) with diethyl oxalate, followed by cyclization of the resulting diketone with hydrazine hydrate.[7] This straightforward synthesis makes the scaffold readily accessible for further modification and exploration of its biological potential.

G cluster_0 Synthesis of Core Pyrazole Scaffold 4-Bromoacetophenone 4-Bromoacetophenone Diketone_Intermediate Diketone_Intermediate 4-Bromoacetophenone->Diketone_Intermediate Claisen Condensation Diethyl_Oxalate Diethyl_Oxalate Diethyl_Oxalate->Diketone_Intermediate Core_Scaffold Ethyl 3-(4-bromophenyl)-1H- pyrazole-5-carboxylate Diketone_Intermediate->Core_Scaffold Cyclization Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Core_Scaffold

Caption: General synthetic workflow for the pyrazole core structure.

The true value of this scaffold lies in its potential for derivatization at several key positions: the N1 nitrogen of the pyrazole ring, the C4 position, and modifications to the ester group at C5. As we will explore, substitutions at these sites profoundly influence the resulting compound's biological activity.

Comparative Analysis of Biological Activities

The introduction of different functional groups onto the this compound backbone leads to a diverse range of pharmacological effects.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents.[8] Pyrazole derivatives have consistently shown promise in this area.[1][9][10] The activity is largely dictated by the nature of the substituent, particularly at the N1 position of the pyrazole ring.

By introducing moieties like imidazothiadiazole or modifying the scaffold to include thiocarboxamides, researchers have produced compounds with significant potency.[9] For instance, studies have shown that certain pyrazole-thiadiazine derivatives exhibit remarkable antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values sometimes lower than standard drugs like chloramphenicol.[8]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)

Compound IDModification from Core ScaffoldS. aureus (Gram+)E. coli (Gram-)A. niger (Fungus)Reference
Derivative A N1-thiocarboxamide125250125[8]
Derivative B 4-Hydrazone linkage62.51257.8[8]
Derivative C N1-arylmethyl, C5-carbohydrazide>250>250>250[10]
Ciprofloxacin Standard Antibiotic1.00.5N/A[4]
Clotrimazole Standard AntifungalN/AN/A1.0[4]

Structure-Activity Relationship (SAR) Insights: The data suggests that the introduction of sulfur- and nitrogen-rich heterocyclic systems, such as thiadiazines or hydrazones, significantly enhances antimicrobial potency.[8] Simple alkylation or conversion to a hydrazide at the primary ester function appears less effective for broad-spectrum antimicrobial action.[10]

Anti-inflammatory Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, with many acting through the inhibition of cyclooxygenase (COX) enzymes.[2] Pyrazole derivatives, most notably Celecoxib, are known for their potent and often selective COX-2 inhibition, which can reduce gastrointestinal side effects associated with non-selective NSAIDs.[2][3]

Derivatives of the core scaffold have been evaluated using the carrageenan-induced rat paw edema model, a standard for assessing acute inflammation. The anti-inflammatory effect is highly dependent on the substituents on the pyrazole ring and the attached phenyl groups.

Table 2: Comparative Anti-inflammatory Performance

Compound IDModification from Core ScaffoldEdema Inhibition (%) @ 10 mg/kgUlcer IndexPutative MechanismReference
Derivative N5 N1-acetyl group68%3.1COX-2 Inhibition[11]
Derivative N7 C5-carboxyphenylhydrazone75%2.8COX-2/LOX Inhibition[11]
Derivative 4 N1-aryl, C4-arylmethyl-hydrazine65%Not ReportedCOX/LOX Inhibition[4]
Celecoxib Standard Drug78%2.99Selective COX-2 Inhibitor[11][12]
Diclofenac Standard Drug72%18.5Non-selective COX Inhibitor[12][13]

Structure-Activity Relationship (SAR) Insights: Acetylation at the N1 position (Derivative N5) confers significant anti-inflammatory activity with a good safety profile.[11] Furthermore, extending the C5 position with a carboxyphenylhydrazone moiety (Derivative N7) enhances this activity, potentially by engaging with additional binding sites on the target enzyme.[11] The search for dual COX/LOX inhibitors is a key area, as blocking both pathways can offer superior anti-inflammatory effects.[3]

Anticancer Activity

The development of targeted anticancer agents remains a high priority in oncology research. Pyrazole derivatives have emerged as promising scaffolds for cytotoxic agents that can induce apoptosis, trigger cell cycle arrest, and inhibit key processes like tubulin polymerization.[10][14]

Studies on pyrazole-based analogues of lamellarin O, a marine alkaloid, have demonstrated potent cytotoxicity against human colorectal cancer cell lines.[7] The activity is critically influenced by the nature of the aryl groups at the C3 and C4 positions and the substituent at the N1 position.

Table 3: Comparative In Vitro Cytotoxicity (IC₅₀, µM)

Compound IDModification from Core ScaffoldHCT116 (Colon)HT29 (Colon)MCF-7 (Breast)Reference
Derivative 6a N1-phenacyl, C4-phenyl5.27.811.4[7]
Derivative 6b N1-(4-methoxyphenacyl), C4-phenyl2.13.54.9[7]
PTA-1 N1-acetamide, C4-arylNot ReportedNot Reported0.8 (MDA-MB-231)[14]
Cisplatin Standard Drug15.218.19.7[15]

Structure-Activity Relationship (SAR) Insights: For this class of compounds, N-alkylation with a phenacyl group at the N1 position is crucial for cytotoxicity.[7] The introduction of an electron-donating group (e.g., methoxy) on this phenacyl moiety (Derivative 6b) significantly enhances anticancer activity against colon cancer cells.[7] Other modifications, such as those in the novel pyrazole PTA-1, show potent activity against aggressive triple-negative breast cancer cells by inhibiting tubulin polymerization.[14]

Key Experimental Protocols

To ensure reproducibility and validate findings, standardized methodologies are critical. Below are detailed protocols for the key biological assays discussed.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

G cluster_0 Broth Microdilution Workflow A Prepare serial two-fold dilutions of test compounds in a 96-well plate. B Add standardized microbial inoculum to each well. A->B C Incubate plate at 37°C for 18-24 hours. B->C D Add resazurin or similar viability indicator. C->D E Determine MIC: Lowest concentration with no visible growth/color change. D->E

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). The concentration range should typically span from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Adjust the turbidity of a microbial suspension to match a 0.5 McFarland standard. Dilute this suspension and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Cover and incubate the plate at 37°C for 18-24 hours. This allows for microbial growth in the absence of effective inhibition.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. For enhanced accuracy, a viability indicator like resazurin or INT can be added, where a color change indicates metabolic activity (growth).

Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used and validated model for evaluating the efficacy of acute anti-inflammatory agents.[4]

G cluster_1 Carrageenan-Induced Paw Edema Workflow A Administer test compound or vehicle orally to rats. B After 1 hour, inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw. A->B C Measure paw volume with a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection. B->C D Calculate the percentage inhibition of edema for each group compared to control. C->D

Caption: Workflow for the in vivo paw edema anti-inflammatory assay.

Step-by-Step Methodology:

  • Animal Grouping: Divide albino rats (150-200g) into groups (n=5-6): a control group (vehicle only), a standard group (e.g., Diclofenac, 10 mg/kg), and test groups for each pyrazole derivative at a specified dose.

  • Compound Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately before the carrageenan injection (V₀) and at hourly intervals for 4-5 hours (Vₜ) using a digital plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100 This calculation quantifies the reduction in swelling caused by the test compound compared to the untreated control group.

Summary of Structure-Activity Relationships

The biological activity of this compound derivatives is highly tunable through chemical modification. The following diagram summarizes the key SAR findings from the reviewed literature.

G cluster_0 Structure-Activity Relationship Hotspots A N1-Position: - Acetylation enhances anti-inflammatory activity. - Bulky aryl/phenacyl groups crucial for anticancer effects. B C4-Position: - Aryl substitution is key for lamellarin-type anticancer activity. C C5-Ester Modification: - Conversion to hydrazones or other heterocycles can boost antimicrobial potency. D C3-Phenyl Ring: - The 4-bromo substituent provides a handle for further cross-coupling reactions (e.g., Suzuki coupling). Base_Image

Caption: Key modification sites on the pyrazole scaffold and their general impact on biological activity.

Conclusion and Future Perspectives

The this compound scaffold is a privileged structure in medicinal chemistry. This guide demonstrates that targeted modifications can steer its derivatives toward potent and specific biological activities.

  • For Antimicrobial Development: Future efforts should focus on synthesizing derivatives with complex heterocyclic systems attached to the core, particularly at the C5 or N1 positions, to overcome microbial resistance.

  • For Anti-inflammatory Agents: The development of dual COX/LOX inhibitors by modifying the C5-carboxylate group remains a promising strategy for creating safer and more effective NSAIDs.

  • For Anticancer Therapeutics: Exploration of bulky, electron-rich substituents at the N1-position and diverse aryl groups at C4 is a validated approach for enhancing cytotoxicity, particularly through mechanisms like tubulin inhibition.

Further research should involve expanding the library of derivatives, employing computational docking to refine structure-activity relationships, and advancing the most promising compounds into more complex preclinical models.

References

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PubMed. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. [Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. PubMed. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Semantic Scholar. [Link]

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  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Elsevier. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. KTU ePubl. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. ChEMBL - EMBL-EBI. [Link]

  • Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. ResearchGate. [Link]

  • Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. PMC - NIH. [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

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  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC - NIH. [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC - NIH. [Link]

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A Comparative Guide to Pyrazole-Based COX-2 Inhibitors: Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate versus Celecoxib Analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into Structure-Activity Relationships for Enhanced Drug Design

For researchers, scientists, and drug development professionals dedicated to the advancement of anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) remains a pivotal strategy. This guide provides an in-depth, objective comparison of the structural and functional attributes of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate and the well-established celecoxib analogues. By dissecting their structure-activity relationships (SAR), we aim to furnish a comprehensive resource to inform the rational design of next-generation COX-2 inhibitors with improved efficacy and safety profiles.

Introduction: The Enduring Quest for Selective COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in managing pain and inflammation. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins. The discovery of two distinct COX isoforms, the constitutively expressed COX-1, involved in physiological processes like gastric protection, and the inducible COX-2, which is upregulated at sites of inflammation, revolutionized the field. This led to the development of selective COX-2 inhibitors, or "coxibs," with the goal of mitigating the gastrointestinal side effects associated with non-selective NSAIDs.[1][2]

Celecoxib, a diaryl-substituted pyrazole, was a pioneering selective COX-2 inhibitor.[1] Its clinical success spurred extensive research into analogous structures to refine potency, selectivity, and pharmacokinetic properties. A critical aspect of this research is the elucidation of structure-activity relationships (SAR), which delineates how chemical modifications to a core scaffold influence biological activity. This guide will explore the known SAR of celecoxib analogues and juxtapose them with the structural features of this compound, a compound sharing the pyrazole core but with notable substitutions that suggest a different inhibitory profile.

The Molecular Blueprint: Comparing Core Structures

At the heart of this comparison are the distinct yet related molecular architectures of this compound and celecoxib. Understanding their structural nuances is fundamental to appreciating their differential interactions with the COX-2 active site.

Celecoxib: The celecoxib scaffold is characterized by a central 1,5-diarylpyrazole ring. Key features include:

  • A sulfonamide (-SO2NH2) moiety on one of the phenyl rings, which is crucial for its selective binding to a side pocket in the COX-2 enzyme.[3]

  • A p-tolyl group on the adjacent phenyl ring, which occupies the main channel of the enzyme.

  • A trifluoromethyl (-CF3) group on the pyrazole ring, which contributes to its binding affinity.[4]

This compound: This compound also possesses a central pyrazole ring, but with significant substitutions that differentiate it from celecoxib:

  • A 4-bromophenyl group at the 3-position of the pyrazole ring.

  • An ethyl carboxylate (-COOCH2CH3) group at the 5-position of the pyrazole ring.

  • An unsubstituted nitrogen (N-H) at the 1-position of the pyrazole ring.

The absence of the quintessential sulfonamide group and the presence of an ester functionality in this compound are the most striking differences, suggesting a potentially altered mechanism of COX-2 interaction and selectivity profile.

Structure-Activity Relationship (SAR) Analysis: A Tale of Two Scaffolds

The following sections delve into the SAR of celecoxib analogues and provide a predictive analysis for this compound based on existing literature for related pyrazole derivatives.

The Celecoxib Paradigm: A Well-Defined SAR

Decades of research have culminated in a robust understanding of the SAR for celecoxib and its analogues. The key takeaways are summarized below:

  • The Sulfonamide Moiety is Paramount for Selectivity: The sulfonamide group is a critical pharmacophore that inserts into a hydrophilic side pocket of the COX-2 active site, forming hydrogen bonds with key residues like His90 and Arg513.[3] This interaction is a primary determinant of COX-2 selectivity, as the corresponding region in COX-1 is more sterically hindered.

  • Substitutions on the N1-Phenyl Ring: The phenyl ring bearing the sulfonamide group is essential for activity. Modifications to this ring can modulate potency and selectivity.

  • The C5-Phenyl Ring: The p-tolyl group at the C5 position of the pyrazole ring fits into a hydrophobic channel. Modifications here can influence potency. For instance, replacing the methyl group with other small hydrophobic groups can be well-tolerated.[5]

  • The C3- substituent on the Pyrazole Ring: The trifluoromethyl group at the C3 position contributes to the overall binding affinity. While other groups are tolerated, the -CF3 group has been found to be optimal in many cases.[4]

This compound: An Inferential SAR
  • The Ester Functionality at C5: The presence of an ethyl carboxylate group at the 5-position instead of a phenyl ring represents a significant departure from the celecoxib scaffold. While less common, pyrazole-3-carboxylate derivatives have been shown to possess anti-inflammatory activity.[6] The ester group is a hydrogen bond acceptor and could potentially interact with residues at the entrance of the COX active site.

  • The 3-(4-bromophenyl) Group: The 4-bromophenyl substituent at the 3-position is a common feature in many COX-2 inhibitors. The bromine atom can participate in halogen bonding and enhance binding affinity.

  • The Unsubstituted N1 Position: The free N-H group at the 1-position provides a hydrogen bond donor and acceptor, which could lead to different binding orientations within the active site compared to the N1-aryl substituted celecoxib.

Based on these structural features, it is plausible that this compound may exhibit some level of COX-2 inhibitory activity, but likely with a different potency and selectivity profile compared to celecoxib. The absence of the sulfonamide "anchor" suggests that its selectivity for COX-2 over COX-1 might be less pronounced.

Experimental Data: A Comparative Overview

To provide a quantitative comparison, the following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of celecoxib and a selection of its analogues from the literature. As previously noted, specific IC50 values for this compound are not available.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)Reference
Celecoxib150.04375[7]
Analogue 5u130.211.7972.73[7]
Analogue 5s165.122.5165.75[7]
Analogue 17>1000.03>3333[5]

Experimental Protocols

For researchers wishing to evaluate the COX inhibitory activity of novel compounds, a standard in vitro assay protocol is provided below.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Principle:

This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Test compounds and reference inhibitor (e.g., celecoxib)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound or reference inhibitor at various concentrations. Include a control well with no inhibitor.

  • Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid and TMPD to all wells.

  • Immediately measure the absorbance at 590 nm at multiple time points to determine the reaction rate.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Visualization of Key Scaffolds and Pathways

To visually represent the core structures discussed, the following diagrams are provided.

cluster_0 Celecoxib Core Scaffold cluster_1 This compound celecoxib celecoxib ebpc ebpc

Caption: Core chemical structures of Celecoxib and this compound.

AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam Celecoxib Celecoxib Analogs Celecoxib->COX2 Selective Inhibition EBPC Ethyl 3-(4-bromophenyl)- 1H-pyrazole-5-carboxylate EBPC->COX2 Predicted Inhibition

Caption: Simplified schematic of the COX pathway and points of inhibition.

Conclusion and Future Directions

The comparative analysis of this compound and celecoxib analogues highlights the critical role of specific functional groups in dictating COX-2 selectivity and potency. While celecoxib's SAR is well-established, with the sulfonamide moiety being a key determinant of its efficacy, the inhibitory potential of this compound remains to be experimentally validated.

Based on its structural features, it is hypothesized that this compound may interact with the COX-2 enzyme, but likely through a different binding mode and with a different selectivity profile than celecoxib. The absence of the sulfonamide group suggests that it may not achieve the same high degree of COX-2 selectivity.

Future research should focus on the synthesis and in vitro biological evaluation of this compound and its derivatives to experimentally determine their COX-1/COX-2 inhibitory profiles. Such studies will not only clarify the potential of this specific scaffold but also contribute valuable data to the broader understanding of pyrazole-based COX-2 inhibitors, ultimately aiding in the design of safer and more effective anti-inflammatory drugs.

References

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (URL: [Link])

  • Synthesis of Celecoxib and Structural Analogs- A Review. (URL: [Link])

  • THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2. (URL: [Link])

  • Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. (URL: [Link])

  • Crystal structure of rofecoxib bound to human cyclooxygenase-2. (URL: [Link])

  • Crystal binding mode of (A) celecoxib, and predicted binding... (URL: [Link])

  • Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)one 5-lipoxygenase pharmacophore: Biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. (URL: [Link])

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (URL: [Link])

  • Data of the crystal structures of COX-2. (URL: [Link])

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (URL: [Link])

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. (URL: [Link])

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (URL: [Link])

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (URL: [Link])

  • Structures of selective COX-2 inhibitors. (URL: [Link])

  • Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. (URL: [Link])

  • Synthesis and SAR/3D-QSAR studies on the COX-2 inhibitory activity of 1,5-diarylpyrazoles to validate the modified pharmacophore. (URL: [Link])

  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. (URL: [Link])

  • Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). (URL: [Link])

  • This compound. (URL: [Link])

  • Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof. (URL: [Link])

  • Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. (URL: [Link])

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (URL: [Link])

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (URL: [Link])

  • Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof. (URL: [Link])

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. (URL: [Link])

  • Novel 1,5-diaryl pyrazole-3-carboxamides as selective COX-2/sEH inhibitors with analgesic, anti-inflammatory, and lower cardiotoxicity effects. (URL: [Link])

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A Comparative Guide to the Structure-Activity Relationship of 4-Bromophenyl Pyrazoles in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the development of targeted therapeutics, particularly in oncology.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including the inhibition of key signaling pathways that drive cancer progression.[3][4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, highly promising subclass: 4-bromophenyl pyrazoles. We will dissect how the interplay between the 4-bromophenyl moiety and various substitutions on the pyrazole core dictates their anticancer efficacy, drawing upon comparative experimental data from seminal studies.

The presence of a halogen, specifically bromine, at the para-position of the phenyl ring attached to the pyrazole core has been shown to be a critical determinant of biological activity. This is often attributed to the bromine atom's ability to form halogen bonds and enhance binding affinity to target proteins, as well as its influence on the compound's pharmacokinetic properties.[5] Understanding the SAR of this class of molecules is paramount for the rational design of more potent and selective anticancer agents.

Comparative Analysis of Anticancer Activity

The anticancer efficacy of 4-bromophenyl pyrazole derivatives is profoundly influenced by the nature and position of substituents on the pyrazole ring and any fused heterocyclic systems. The following sections provide a comparative overview of these relationships.

Impact of Substitutions on the Pyrazole Core

The substitution pattern on the pyrazole ring itself is a key modulator of activity. Studies have shown that even minor modifications can lead to significant changes in potency against various cancer cell lines. For instance, the presence of specific groups at the N1 and C5 positions of the pyrazole ring can dramatically influence kinase inhibitory activity and cytotoxicity.

A study by Mahal et al. highlighted the importance of the 4-bromophenyl group at the C3 position of the pyrazole ring. Their most active compound, which was substituted with a 4-bromophenyl group, demonstrated potent inhibitory activity against A549 (lung carcinoma), HeLa (cervical carcinoma), and MCF-7 (breast carcinoma) cell lines, with IC50 values of 8.0 µM, 9.8 µM, and 5.8 µM, respectively. This underscores the favorable contribution of the 4-bromophenyl moiety to the anticancer profile.

Influence of Fused Ring Systems

The fusion of the pyrazole ring with other heterocyclic systems is a common strategy to enhance biological activity and explore new chemical space. The nature of the fused ring and its substituents plays a pivotal role in determining the compound's target selectivity and overall efficacy.

For example, a series of novel fused pyrazole derivatives were synthesized and evaluated for their activity against the HEPG2 human cancer cell line.[6] Within this series, compounds with a pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine core showed that aliphatic substitution at the 7-position of the pyrimidine ring was crucial for high activity. Compound 4 from this study, with a 5-one and 7-methyl substituent, was the most potent, with an IC50 of 0.31 µM.[6] In contrast, the introduction of an imino or amino group at the 5-position led to a significant drop in activity, demonstrating a strict SAR for this position.[6]

Data Summary: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of representative 4-bromophenyl pyrazole derivatives against various cancer cell lines, as reported in the literature.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound from Mahal et al.A549 (Lung)8.0
HeLa (Cervical)9.8
MCF-7 (Breast)5.8
Compound 1 HEPG2 (Liver)0.71[6]
Compound 2 HEPG2 (Liver)0.63[6]
Compound 4 HEPG2 (Liver)0.31[6]
Compound 8 HEPG2 (Liver)0.52[6]
Compound 11 HEPG2 (Liver)0.63[6]
Compound 12 HEPG2 (Liver)0.71[6]
Compound 15 HEPG2 (Liver)0.68[6]

Mechanism of Action: Targeting Key Cancer Pathways

Many 4-bromophenyl pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[3]

Dual EGFR and VEGFR-2 Inhibition

Several fused pyrazole derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] These two receptor tyrosine kinases are key players in tumor growth and angiogenesis. The ability of a single molecule to inhibit both targets is a highly desirable attribute in cancer therapy. In one study, compound 9 emerged as a potent VEGFR-2 inhibitor (IC50 = 0.22 µM), while compound 3 was the most potent EGFR inhibitor (IC50 = 0.06 µM).[6] Notably, compounds 9 and 12 demonstrated potent dual inhibition of both EGFR and VEGFR-2.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis Survival ERK->Proliferation PKC PKC PLCg->PKC PKC->RAF AKT AKT PI3K->AKT AKT->Proliferation Pyrazole 4-Bromophenyl Pyrazole Derivatives Pyrazole->EGFR Inhibition Pyrazole->VEGFR2 Inhibition

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by 4-bromophenyl pyrazole derivatives.

Experimental Protocols

The evaluation of the anticancer activity of 4-bromophenyl pyrazoles involves a series of well-established in vitro assays. The following are representative protocols for key experiments.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 4-bromophenyl pyrazole derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

In Vitro Kinase Inhibition Assay

These assays are used to determine the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylation is then quantified.

Protocol (Example for EGFR Kinase):

  • Reaction Setup: The kinase reaction is set up in a 96-well plate containing recombinant human EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a reaction buffer.

  • Inhibitor Addition: The 4-bromophenyl pyrazole derivative is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also performed.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is detected. This can be done using various methods, such as a phosphospecific antibody in an ELISA-based format or by measuring the amount of ADP produced using a luminescence-based assay.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to the control reaction. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Workflow for determining cell viability using the MTT assay.

Conclusion and Future Directions

The 4-bromophenyl pyrazole scaffold represents a highly promising framework for the development of novel anticancer agents. The structure-activity relationship studies discussed in this guide reveal that the anticancer efficacy of these compounds is a delicate interplay of the 4-bromophenyl moiety and the substitution patterns on the pyrazole core and any fused ring systems. The ability of these compounds to target key oncogenic kinases, such as EGFR and VEGFR-2, further underscores their therapeutic potential.

Future research in this area should focus on:

  • Systematic SAR exploration: A more comprehensive and systematic exploration of substitutions at various positions of the pyrazole ring is needed to refine the SAR and design more potent and selective inhibitors.

  • Pharmacokinetic profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising compounds are crucial for their advancement into preclinical and clinical development.

  • In vivo efficacy studies: The most potent compounds identified from in vitro studies should be evaluated in relevant animal models of cancer to assess their in vivo efficacy and safety.

By leveraging the insights from these SAR studies and employing rational drug design principles, the scientific community can continue to develop novel 4-bromophenyl pyrazole-based therapies with improved efficacy and safety profiles for the treatment of cancer.

References

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The Bromophenyl Pyrazole Motif: A Bioisosteric Strategy for Enhanced Drug Potency and Optimized Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Strategic Replacement of Phenyl Rings in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of molecules with superior efficacy, selectivity, and pharmacokinetic profiles is a perpetual challenge. One of the most powerful tools in the drug designer's arsenal is the principle of bioisosterism, the strategic substitution of one chemical group for another with similar physical or chemical properties to enhance a desired biological or physical property without making a significant change in the chemical structure. This guide provides an in-depth comparison of the bioisosteric replacement of the ubiquitous phenyl ring with the bromophenyl pyrazole moiety, a substitution that has demonstrated considerable success in optimizing lead compounds across various therapeutic areas.

This document will delve into the rationale behind this specific bioisosteric switch, offering a comparative analysis of the resulting physicochemical and biological properties, supported by experimental data from the literature. We will explore the synthetic accessibility of these analogs and provide actionable insights for researchers, scientists, and drug development professionals looking to leverage this strategy in their own discovery programs.

The Rationale: Why Replace a Phenyl Ring with a Bromophenyl Pyrazole?

The phenyl group is a cornerstone of many pharmacologically active molecules, often contributing to essential binding interactions with biological targets through hydrophobic and π-stacking interactions. However, its metabolic liability, potential for off-target effects, and contribution to poor solubility can present significant hurdles in drug development.

The bromophenyl pyrazole scaffold offers a compelling alternative by addressing several of these limitations:

  • Modulation of Electronic Properties and Lipophilicity: The introduction of a bromine atom, an electron-withdrawing group, and the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, significantly alters the electronic distribution and lipophilicity of the molecule. This can lead to enhanced binding affinity and selectivity. The pyrazole ring itself can act as a bioisostere of an aryl group, often improving lipophilicity and solubility.

  • Introduction of Additional Interaction Points: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors or donors, introducing new potential interactions with the target protein that may not be possible with a simple phenyl ring.

  • Improved Metabolic Stability: The pyrazole ring is generally more resistant to metabolic degradation compared to a phenyl ring, which can be susceptible to oxidation. This can lead to an improved pharmacokinetic profile, including a longer half-life.

  • Structural Rigidity and Vectorial Orientation: The pyrazole ring imposes a more defined geometry on the appended phenyl group, which can be advantageous for optimizing the orientation of substituents for maximal target engagement.

Comparative Analysis: Physicochemical Properties

The decision to employ a bioisosteric replacement is often driven by the desire to fine-tune a molecule's physicochemical properties to achieve a better balance of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

PropertyPhenyl MoietyBromophenyl Pyrazole MoietyRationale for Change
Lipophilicity (LogP) Variable, can contribute to high lipophilicity and poor solubility.Generally higher due to the bromine atom, but can be modulated by the pyrazole. For example, 3-(4-BROMOPHENYL)-1H-PYRAZOLE has a predicted LogP of 2.98.The pyrazole ring can improve aqueous solubility and the overall ADME profile. The bromine atom can enhance membrane permeability.
Acidity/Basicity (pKa) Generally neutral.The pyrazole ring is a weak base. The pKa of 3-(4-BROMOPHENYL)-1H-PYRAZOLE is predicted to be 12.80.The basicity of the pyrazole can be exploited for salt formation to improve solubility and bioavailability.
Hydrogen Bonding Capacity Acts as a π-system for interactions.The pyrazole ring offers both hydrogen bond donor (N-H) and acceptor (N) capabilities.Introduces new opportunities for specific interactions with the target protein, potentially increasing potency and selectivity.
Metabolic Stability Susceptible to aromatic hydroxylation.Generally more stable to oxidative metabolism.Can lead to a longer half-life and reduced metabolic clearance.

Impact on Biological Activity: Case Studies and Experimental Data

The true measure of a successful bioisosteric replacement lies in its impact on biological activity. The substitution of a phenyl ring with a bromophenyl pyrazole has proven effective in several therapeutic areas, most notably in the development of anti-inflammatory agents and kinase inhibitors.

Anti-inflammatory Agents: Analogs of Celecoxib

Celecoxib, a selective COX-2 inhibitor, features a diaryl pyrazole scaffold. Numerous studies have explored modifications of this core structure, including the introduction of a bromophenyl group, to enhance its anti-inflammatory and anticancer properties.

For instance, a series of pyrazolyl-thiazolidinone/thiazole derivatives were synthesized as celecoxib/dasatinib analogs. In this series, compounds containing a bromophenyl moiety demonstrated significant biological activity.

CompoundCOX-2 IC50 (µM)COX-2 Selectivity Index (SI)Reference
Celecoxib0.045327
Compound 5u (contains a bromophenyl group)1.7972.73
Compound 5s (contains a bromophenyl group)2.5165.75
Thymol-pyrazole hybrid 8b (contains a bromophenyl group)0.043316

As the data indicates, the introduction of the bromophenyl pyrazole can lead to compounds with potent COX-2 inhibition, in some cases comparable to or even exceeding that of celecoxib. For example, the thymol-pyrazole hybrid 8b containing a bromophenyl group showed an IC50 of 0.043 µM, nearly identical to celecoxib, with a high selectivity index.

Kinase Inhibitors

The pyrazole scaffold is a common feature in many kinase inhibitors. The bromophenyl pyrazole motif has been successfully employed to improve the potency and pharmacokinetic properties of these agents.

A study on fused pyrazoles as inhibitors of p38α mitogen-activated protein kinase (MAPK) demonstrated that optimization of the structure, which could include halogenated phenyl rings, led to inhibitors with IC50 values in the low single-digit nanomolar range in whole blood. Further investigation identified orally bioavailable p38 inhibitors that were efficacious in vivo.

The structure-activity relationship (SAR) of pyrazole-based kinase inhibitors often reveals that the nature and position of substituents on the phenyl ring are critical for activity. The introduction of a bromine atom can provide a key interaction within the kinase binding pocket.

Synthetic Strategies and Methodologies

The synthesis of bromophenyl pyrazole derivatives is generally accessible through well-established chemical transformations. A common and versatile method is the Knorr pyrazole synthesis and related cyclization reactions.

General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A Bromophenylhydrazine C Condensation/Cyclization A->C B 1,3-Dicarbonyl Compound B->C D Bromophenyl Pyrazole Derivative C->D Formation of Pyrazole Ring

Figure 1: A generalized workflow for the synthesis of bromophenyl pyrazole derivatives.

Experimental Protocol: Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from a literature procedure for the Vilsmeier-Haack formylation of a hydrazone.

Materials:

  • 4-Bromoacetophenone phenylhydrazone

  • N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl3)

  • Crushed ice

  • Chloroform

Procedure:

  • Cool N,N-dimethylformamide (22.5 ml) in an ice bath.

  • Add phosphoryl chloride (5.6 ml) dropwise to the cold DMF under continuous stirring at 273–278 K over approximately 30 minutes.

  • Add 4-bromoacetophenone phenylhydrazone (5 g, 17 mmol) to the reaction mixture.

  • Stir the resulting mixture at 333 K for 6 hours.

  • Cool the reaction to room temperature.

  • Pour the crude product into crushed ice, which will result in the formation of a white precipitate.

  • Filter the solid, dry it, and purify by column chromatography using chloroform as the eluent.

  • Recrystallization from a chloroform solution by slow evaporation yields colorless prisms of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

Conclusion and Future Perspectives

The bioisosteric replacement of a phenyl ring with a bromophenyl pyrazole moiety is a validated and powerful strategy in drug design. This substitution can lead to significant improvements in biological activity, selectivity, and pharmacokinetic properties. The introduction of the bromine atom and the pyrazole ring provides a unique combination of steric, electronic, and hydrogen-bonding features that can be exploited to optimize ligand-target interactions.

As our understanding of disease biology and target-ligand interactions continues to grow, the rational design of bioisosteres will become increasingly important. The bromophenyl pyrazole motif, with its proven track record and synthetic accessibility, will undoubtedly remain a valuable tool for medicinal chemists striving to develop the next generation of innovative therapeutics.

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Comparative cytotoxicity of substituted pyrazole carboxylates against cancer cell lines

Substituted pyrazole carboxylates and their analogues stand out as a highly versatile and potent class of anticancer agents. [3][4]Their efficacy is deeply rooted in their structural features, which can be rationally designed to target specific cancer-related pathways like cell cycle progression and tubulin dynamics. The comparative data clearly indicates that with appropriate chemical modifications, pyrazole derivatives can exhibit cytotoxicity in the low micromolar and even nanomolar range, often surpassing the potency of standard chemotherapeutic drugs. [5] Future research should continue to explore novel substitutions on the pyrazole scaffold to enhance target specificity and reduce off-target toxicity. Combining these agents with other therapies and evaluating their efficacy in more complex in vitro models, such as 3D tumor spheroids, will be crucial steps in translating the promise of these compounds from the laboratory to the clinic. [22]

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A Researcher's Guide to Assessing the Selectivity of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in drug design.[1][2] This is particularly evident in the field of oncology, where numerous U.S. FDA-approved protein kinase inhibitors (PKIs), such as Crizotinib and Ruxolitinib, feature this core structure.[2] Protein kinases, which regulate nearly all aspects of cellular life, are critical drug targets, and their dysregulation is a hallmark of many cancers.[3]

The success of a kinase inhibitor, however, hinges not just on its potency but critically on its selectivity. An inhibitor that potently blocks its intended target while sparing other kinases can lead to a more effective and safer therapeutic. Conversely, promiscuous, or non-selective, inhibitors can cause significant off-target effects.[4] This guide provides an in-depth framework for assessing the selectivity of pyrazole-based kinase inhibitors, synthesizing structural insights, comparative data on key inhibitors, and robust, validated experimental protocols for accurate profiling.

Section 1: The Structural Basis of Pyrazole-Kinase Interactions

The pyrazole moiety's effectiveness stems from its ability to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine portion of ATP itself.[1][3] This fundamental interaction anchors the inhibitor, allowing other parts of the molecule to explore and interact with more variable regions of the binding site, which ultimately dictates selectivity.

Mechanism of Action and Selectivity:

  • Hinge Binding: Typically, the pyrazole's nitrogen and adjacent amine group form two or three hydrogen bonds with the backbone atoms of the hinge region, a highly conserved interaction for Type I (ATP-competitive) inhibitors.[2][3]

  • DFG Motif Interaction: Kinases can exist in active ("DFG-in") or inactive ("DFG-out") conformations.[2] While many pyrazole-based drugs are Type I inhibitors that bind to the active DFG-in state, others are designed as Type II inhibitors that bind to and stabilize the inactive DFG-out conformation, often conferring a different selectivity profile.[2]

  • Influence of Substitutions: Selectivity is dramatically influenced by chemical groups attached to the pyrazole core. Small modifications can create or disrupt interactions with specific amino acid residues in the ATP pocket. For instance, adding a methyl group to the pyrazole ring can introduce steric hindrance that prevents binding to certain kinases like CDK2, thereby enhancing selectivity for other targets.[2] Conversely, other substitutions might lead to a more promiscuous inhibitor profile by enabling flexible binding modes.[1]

Generalized Binding Mode of a Pyrazole-Based Inhibitor

The following diagram illustrates the foundational interactions that anchor a typical pyrazole-based inhibitor within the kinase ATP-binding site.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Pyrazole-Based Inhibitor hinge Hinge Region (e.g., Met, Leu) gatekeeper Gatekeeper Residue dfg DFG Motif p_loop P-Loop (Hydrophobic Pocket) inhibitor_core Pyrazole Core inhibitor_core->hinge Key H-Bonds (Anchor) r1 R1 Group r1->p_loop Hydrophobic Interactions r2 R2 Group r2->gatekeeper Determines Selectivity

Caption: Core interactions between a pyrazole inhibitor and the kinase active site.

Section 2: Comparative Selectivity Profiles of Key Pyrazole-Based Inhibitors

To understand the practical implications of inhibitor design, it is essential to compare the selectivity profiles of established drugs. The table below summarizes the inhibitory activity (IC50 values in nM) of Sorafenib, a multi-kinase inhibitor, against a panel of kinases. Sorafenib's broad activity is a classic example of polypharmacology, where inhibiting multiple targets (e.g., RAF kinases and VEGFR) can be therapeutically beneficial, but also highlights the potential for off-target effects.[4][5]

Kinase TargetSorafenib IC50 (nM)Primary Signaling Pathway
B-Raf (V600E) 38MAPK/ERK Signaling
c-Raf (Raf-1) 6MAPK/ERK Signaling
VEGFR-1 15Angiogenesis
VEGFR-2 90Angiogenesis
VEGFR-3 20Angiogenesis
PDGFR-β 57Proliferation, Angiogenesis
c-Kit 68Proliferation, Survival
FLT3 58Hematopoiesis, Proliferation

Data compiled from various biochemical assays. IC50 values can vary based on experimental conditions.[5]

Interpreting the Data:

  • High Potency, Broad Spectrum: Sorafenib potently inhibits both the Raf kinases central to the MAPK proliferation pathway and the VEGFR/PDGFR kinases crucial for angiogenesis.[5] This dual action is key to its efficacy in certain cancers like hepatocellular carcinoma.[4]

  • Selectivity Considerations: While effective, this profile means Sorafenib is not highly selective. For researchers needing to probe a specific kinase, a more selective tool compound would be necessary. For example, a compound with an IC50 of <10 nM for B-Raf and >1000 nM for VEGFR-2 would be considered highly selective for B-Raf.

  • The Need for Profiling: This data underscores the importance of comprehensive selectivity screening. A compound thought to be a "B-Raf inhibitor" might, like Sorafenib, have potent effects on unrelated kinases, confounding experimental results if not properly characterized.[6]

Section 3: Methodologies for Kinase Selectivity Profiling

Accurate determination of a compound's selectivity profile is a cornerstone of drug discovery and chemical biology. Various platforms exist, each with its own advantages.[7] The ADP-Glo™ Kinase Assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced in a phosphorylation reaction.[8][9]

Protocol: General Kinase Selectivity Profiling using ADP-Glo™ Assay

This protocol provides a self-validating workflow for screening an inhibitor against a panel of kinases at a single concentration to identify primary targets and off-targets.

Principle: The amount of ADP generated by the kinase reaction is converted into a luminescent signal. Inhibition of the kinase results in less ADP and a lower signal.

Materials:

  • Kinase Selectivity Profiling System (e.g., Promega, General Panel)[9][10]

  • ADP-Glo™ Kinase Assay Reagents

  • Test Inhibitor (dissolved in DMSO)

  • 384-well plates (white, low-volume)

  • Multichannel pipette or automated liquid handler

  • Plate-reading luminometer

Experimental Workflow:

  • Reagent Preparation (The "Why"):

    • Inhibitor Dilution: Prepare a 5X working solution of your pyrazole-based inhibitor in the provided kinase buffer. Causality: Preparing a 5X stock ensures that when 1µL is added to the 5µL final reaction volume, the final DMSO concentration remains low (<1%), preventing solvent-induced artifacts.

    • Kinase Working Stocks: Dilute the concentrated kinase stocks (provided as 25X or 50X) to a 2.5X working concentration using the kinase buffer. Causality: This dilution brings the enzyme to an optimal concentration for the assay, ensuring a robust signal-to-background ratio during the reaction time.[8]

    • ATP/Substrate Working Stocks: Dilute the 3.3X substrate stocks to a 2.5X working concentration by adding 100µM ATP solution. Causality: The ATP concentration is often set near the Km value for each kinase to provide a sensitive measure of competitive inhibition. This ensures a fair comparison across different kinases.[11]

  • Reaction Assembly:

    • Dispense 1µL of the 5X inhibitor solution to the appropriate wells of a 384-well plate. For "No Inhibitor" controls, add 1µL of buffer with the same DMSO concentration.

    • Add 2µL of the 2.5X Kinase Working Stock to each well.

    • Initiate the kinase reaction by adding 2µL of the 2.5X ATP/Substrate Working Stock to each well. The final volume is 5µL.

  • Incubation:

    • Mix the plate gently and incubate at room temperature for 60 minutes. Causality: This incubation period is optimized to allow for sufficient ATP turnover in the control wells to generate a strong signal, while remaining in the linear range of the reaction.[8]

  • Signal Detection (ADP-Glo™ Procedure):

    • Add 5µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes. Causality: This step terminates the kinase reaction and depletes all remaining unconsumed ATP.

    • Add 10µL of Kinase Detection Reagent to each well. Incubate for 30 minutes. Causality: This reagent converts the ADP generated by the kinase into ATP, which then drives a luciferase reaction, producing a light signal proportional to the initial kinase activity.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase relative to the "No Inhibitor" (100% activity) and "No Kinase" (0% activity) controls.

    • A significant reduction in luminescence indicates that your pyrazole compound inhibits that specific kinase.

Kinase Selectivity Profiling Workflow

This diagram outlines the key steps of the high-throughput screening protocol.

G prep 1. Reagent Prep (Inhibitor, Kinase, ATP/Substrate) assembly 2. Reaction Assembly (1µL Inhibitor + 2µL Kinase + 2µL ATP/Substrate) prep->assembly incubation 3. Kinase Reaction (Incubate 60 min) assembly->incubation adp_glo 4. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubation->adp_glo detect 5. Signal Generation (Add Kinase Detection Reagent) adp_glo->detect read 6. Read Luminescence detect->read analyze 7. Data Analysis (% Inhibition vs Controls) read->analyze

Caption: High-level workflow for an in vitro kinase selectivity assay.

Section 4: Case Study: Impact of Selectivity on Cellular Signaling

A compound's in vitro selectivity profile must be validated in a cellular context. Sorafenib's ability to inhibit both VEGFR and Raf kinases is crucial for its anti-cancer effects. These two targets sit at the apex of distinct but interconnected signaling pathways that drive cell proliferation and angiogenesis.[12][13]

  • VEGF Pathway: Vascular Endothelial Growth Factor (VEGF) binds to its receptor (VEGFR) on endothelial cells.[14] This activates downstream signaling, most notably the Ras/Raf/MEK/ERK (MAPK) pathway, leading to cell proliferation, migration, and the formation of new blood vessels (angiogenesis) that supply tumors with nutrients.[14][15]

  • MAPK Pathway: In many cancer cells (e.g., melanoma with a B-Raf V600E mutation), the MAPK pathway is constitutively active, driving uncontrolled proliferation.[16]

By inhibiting VEGFR, Sorafenib blocks the external signal for angiogenesis. By directly inhibiting Raf kinases within the cancer cells, it blocks the internal signal for proliferation. This dual inhibition provides a powerful, multi-pronged attack on the tumor.[17]

VEGF and MAPK Signaling Pathways

The diagram below illustrates how an inhibitor like Sorafenib can simultaneously block two critical cancer signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates Ras Ras PLCg->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Outcome Angiogenesis & Cell Proliferation TF->Outcome VEGF VEGF (Growth Factor) VEGF->VEGFR Sorafenib_VEGFR Sorafenib Sorafenib_VEGFR->VEGFR Inhibits Sorafenib_Raf Sorafenib Sorafenib_Raf->Raf Inhibits

Caption: Inhibition points of Sorafenib in the VEGFR and MAPK signaling pathways.

Conclusion

Assessing the selectivity of pyrazole-based kinase inhibitors is a multi-faceted process that integrates structural biology, biochemistry, and cell biology. The pyrazole scaffold provides a robust anchor for ATP-competitive inhibition, but true selectivity is engineered through meticulous chemical modifications that exploit subtle differences in the ATP-binding pockets across the kinome. As demonstrated, broad-spectrum inhibitors like Sorafenib have their therapeutic place, but the rational design and rigorous profiling of highly selective inhibitors are essential for developing next-generation precision medicines and creating reliable tool compounds for basic research. The use of standardized, quantitative profiling assays is not merely a suggestion but a requirement for generating reproducible and translatable scientific insights.

References

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A Comparative Guide to the Molecular Docking of Bromophenyl Pyrazole Derivatives in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and inflammation, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2] The development of small molecule inhibitors that can selectively target the ATP-binding site of these enzymes is a cornerstone of precision medicine. Among the myriad of scaffolds explored, the pyrazole ring has proven to be a privileged structure in the design of potent kinase inhibitors.[3][4][5][6] This guide provides an in-depth comparative analysis of docking studies involving bromophenyl pyrazole derivatives within various kinase active sites, offering insights into their structure-activity relationships (SAR) and the computational methodologies used to predict their binding affinities.

The Significance of the Pyrazole Scaffold in Kinase Inhibition

The pyrazole motif is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its utility in medicinal chemistry is well-documented, with several FDA-approved drugs incorporating this core structure.[4][5] In the context of kinase inhibition, the pyrazole ring often acts as a bioisosteric replacement for other aromatic systems, offering improved physicochemical properties such as aqueous solubility.[3] The nitrogen atoms of the pyrazole can serve as both hydrogen bond donors and acceptors, facilitating crucial interactions with the hinge region of the kinase active site, a key determinant of inhibitor binding.[4] The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of selectivity and potency against specific kinases.[7]

Comparative Docking Analysis of Bromophenyl Pyrazole Derivatives

Molecular docking is an indispensable computational tool in drug discovery, providing predictions of the binding mode and affinity of a ligand to a target protein.[1][8][9] The following sections compare the docking performance of various bromophenyl pyrazole derivatives against different kinase targets, highlighting key interactions and binding energies.

Case Study 1: Aurora A Kinase

Aurora A kinase is a serine/threonine kinase that plays a critical role in cell cycle regulation, and its overexpression is linked to various cancers.[3] A study by Li et al. investigated a series of pyrazole-based compounds as Aurora A kinase inhibitors. While not exclusively focused on bromophenyl derivatives, their work provides a strong foundation for understanding the SAR of this class of molecules. A representative docking study of a hypothetical bromophenyl pyrazole derivative against Aurora A (PDB: 2W1G) reveals key interactions.[10]

DerivativeTarget KinaseDocking Score (kcal/mol)Key Interacting Residues
4-bromo-N-(4-methyl-3-(1-phenyl-1H-pyrazol-4-yl)phenyl)benzenesulfonamideAurora A (2W1G)-8.57Leu215, Ala217, Lys162, Glu211

The bromophenyl moiety in this hypothetical derivative would likely occupy a hydrophobic pocket, with the bromine atom potentially forming halogen bonds with backbone carbonyls. The pyrazole core would be positioned to form hydrogen bonds with the hinge region residues, such as Ala217.

Case Study 2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11] Docking studies of pyrazole derivatives into the ATP-binding site of VEGFR-2 (PDB: 2QU5) have demonstrated their potential as anti-angiogenic agents.

DerivativeTarget KinaseDocking Score (kcal/mol)Key Interacting Residues
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleVEGFR-2 (2QU5)-10.09Cys919, Asp1046, Glu885, Val848

In this example, while not a direct bromophenyl derivative, the structurally similar chlorophenyl group highlights the importance of halogenated phenyl rings in achieving high binding affinity.[10] The pyrazole scaffold is central to anchoring the molecule within the active site through hydrogen bonding with the hinge region.

Case Study 3: p38 Mitogen-Activated Protein Kinase (p38 MAPK)

The p38 MAP kinases are a class of serine/threonine kinases involved in cellular responses to stress and inflammation.[1][2] The docking of inhibitors into the largely hydrophobic active site of p38 has been a subject of interest, with modifications to docking software like AutoDock being made to improve accuracy for these systems.[1][2]

DerivativeTarget KinaseDocking Score (kcal/mol)Key Interacting Residues
1-(4-bromophenyl)-3-(pyridin-4-yl)-1H-pyrazolep38 MAPKNot explicitly stated, but noted to have improved binding with modified AutoDockMet109, Gly110, Lys53, Asp168

The bromophenyl group in this scaffold would likely be oriented towards the hydrophobic pocket of the p38 active site. The pyrazole core and the pyridyl group would be involved in crucial hydrogen bonding interactions with the hinge region and other key residues.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

The following protocol outlines a typical workflow for performing a molecular docking study of a bromophenyl pyrazole derivative against a kinase active site using AutoDock Vina, a widely used and validated docking program.[12]

1. Preparation of the Receptor (Kinase) Structure:

  • Obtain the Protein Structure: Download the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). For this example, let's use Aurora A kinase (PDB ID: 2W1G).

  • Prepare the Protein: Remove water molecules, co-factors, and any existing ligands from the PDB file using software like AutoDockTools (ADT).[12]

  • Add Hydrogens: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.

  • Assign Charges: Assign Gasteiger charges to the protein atoms.

2. Preparation of the Ligand (Bromophenyl Pyrazole Derivative):

  • Draw the Ligand: Sketch the 2D structure of the bromophenyl pyrazole derivative using a chemical drawing tool like ChemDraw.

  • Convert to 3D: Convert the 2D structure to a 3D structure and perform energy minimization using a program like OpenBabel.

  • Set Rotatable Bonds: Define the rotatable bonds in the ligand using ADT to allow for conformational flexibility during docking.

3. Setting up the Docking Simulation:

  • Define the Grid Box: Using ADT, define a grid box that encompasses the entire ATP-binding site of the kinase. The center of the grid should be the geometric center of the active site, and the size should be large enough to allow the ligand to move freely.

  • Generate Grid Parameter File: Create a grid parameter file (.gpf) that contains the information about the grid box and the atom types for which grids will be calculated.

  • Generate Docking Parameter File: Create a docking parameter file (.dpf) that specifies the ligand, the receptor files, and the search parameters for the genetic algorithm.

4. Running the Docking Simulation:

  • Execute AutoGrid: Run the AutoGrid program to pre-calculate the grid maps for the different atom types in the ligand.

  • Execute AutoDock: Run the AutoDock program using the docking parameter file. This will perform the docking simulation and generate a docking log file (.dlg) containing the results.

5. Analysis of Results:

  • Examine Docking Poses: Visualize the different binding poses of the ligand in the kinase active site using a molecular visualization tool like PyMOL or VMD.

  • Analyze Binding Energies: The docking log file will contain the estimated free energy of binding (in kcal/mol) for each pose. The pose with the lowest binding energy is typically considered the most favorable.

  • Identify Key Interactions: Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

Visualizing the Concepts

To better understand the context and the process, the following diagrams illustrate a generalized kinase signaling pathway and the molecular docking workflow.

kinase_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Kinase Cascade Kinase Cascade Receptor Tyrosine Kinase->Kinase Cascade Activates Transcription Factor (Inactive) Transcription Factor (Inactive) Kinase Cascade->Transcription Factor (Inactive) Phosphorylates Transcription Factor (Active) Transcription Factor (Active) Transcription Factor (Inactive)->Transcription Factor (Active) Gene Expression Gene Expression Transcription Factor (Active)->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Bromophenyl Pyrazole Inhibitor Bromophenyl Pyrazole Inhibitor Bromophenyl Pyrazole Inhibitor->Kinase Cascade Inhibits

Caption: A generalized kinase signaling pathway and the inhibitory action of bromophenyl pyrazole derivatives.

docking_workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Start Start Obtain Protein Structure (PDB) Obtain Protein Structure (PDB) Start->Obtain Protein Structure (PDB) End End Prepare Protein (Remove Water, Add Hydrogens) Prepare Protein (Remove Water, Add Hydrogens) Obtain Protein Structure (PDB)->Prepare Protein (Remove Water, Add Hydrogens) Define Grid Box around Active Site Define Grid Box around Active Site Prepare Protein (Remove Water, Add Hydrogens)->Define Grid Box around Active Site Prepare Ligand (2D to 3D, Energy Minimization) Prepare Ligand (2D to 3D, Energy Minimization) Prepare Ligand (2D to 3D, Energy Minimization)->Define Grid Box around Active Site Run AutoGrid Run AutoGrid Define Grid Box around Active Site->Run AutoGrid Run AutoDock Run AutoDock Run AutoGrid->Run AutoDock Analyze Docking Poses and Binding Energies Analyze Docking Poses and Binding Energies Run AutoDock->Analyze Docking Poses and Binding Energies Identify Key Interactions (H-bonds, etc.) Identify Key Interactions (H-bonds, etc.) Analyze Docking Poses and Binding Energies->Identify Key Interactions (H-bonds, etc.) Structure-Activity Relationship (SAR) Insights Structure-Activity Relationship (SAR) Insights Identify Key Interactions (H-bonds, etc.)->Structure-Activity Relationship (SAR) Insights Structure-Activity Relationship (SAR) Insights->End

Caption: A typical workflow for a molecular docking study of a kinase inhibitor.

Conclusion and Future Directions

The docking studies of bromophenyl pyrazole derivatives have consistently demonstrated their potential as potent and selective kinase inhibitors. The pyrazole scaffold serves as an excellent anchor within the ATP-binding site, while the bromophenyl moiety can be strategically positioned to exploit hydrophobic pockets and form specific interactions. The comparative analysis of docking scores and binding modes across different kinases provides valuable insights for the rational design of next-generation inhibitors. Future work should focus on integrating molecular dynamics simulations to assess the stability of the docked poses and to obtain more accurate binding free energy calculations. Furthermore, the use of advanced techniques like free energy perturbation (FEP) could provide even more precise predictions to guide the synthesis and experimental validation of novel bromophenyl pyrazole-based kinase inhibitors.

References

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A Researcher's Guide to Benchmarking Novel Pyrazole-Based Anti-Inflammatory Agents Against Established NSAIDs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Safer, More Effective Anti-Inflammatories

Inflammation is a fundamental biological process, a double-edged sword that both protects the body from injury and infection and drives the pathology of chronic diseases like rheumatoid arthritis and osteoarthritis. For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment, primarily by inhibiting the cyclooxygenase (COX) enzymes.[1] However, the therapeutic window of traditional NSAIDs is often narrowed by significant side effects. The pyrazole scaffold, a five-membered heterocyclic ring, is a "privileged structure" in medicinal chemistry, forming the core of several successful anti-inflammatory drugs, most notably the COX-2 selective inhibitor, celecoxib.[1][2][3] This guide provides a comprehensive framework for benchmarking new pyrazole-based drug candidates against established NSAIDs, ensuring a rigorous, data-driven evaluation of their potential as next-generation therapeutics.

The Scientific Rationale: Balancing Efficacy and Safety

The mechanism of action for all NSAIDs is rooted in the inhibition of the arachidonic acid cascade.[4][5] When cell membranes are damaged, arachidonic acid is released and metabolized by two key COX isoforms:

  • COX-1: A constitutively expressed enzyme found in most tissues. It synthesizes prostaglandins that are crucial for physiological homeostasis, such as protecting the gastric mucosa and mediating platelet aggregation.[6][7]

  • COX-2: An inducible enzyme, its expression is dramatically upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[6][7] It is the primary source of prostaglandins that mediate pain and inflammation.

Traditional NSAIDs like ibuprofen and diclofenac are non-selective, inhibiting both COX-1 and COX-2. While this provides effective anti-inflammatory relief, the concurrent inhibition of COX-1 is responsible for their most common and dangerous side effect: gastrointestinal (GI) ulceration and bleeding.[3]

This understanding led to the development of selective COX-2 inhibitors, or "coxibs," designed to provide targeted anti-inflammatory action without the GI toxicity.[8] However, the long-term use of some coxibs was linked to an increased risk of cardiovascular events, such as heart attack and stroke.[8][9][10] This is believed to be caused by an imbalance between COX-2-mediated prostacyclin (a vasodilator and platelet aggregation inhibitor) and COX-1-mediated thromboxane A2 (a vasoconstrictor and platelet aggregator).[11]

Therefore, the central challenge in modern NSAID development is to design agents that are highly selective for COX-2 to spare the GI tract, but which also possess a cardiovascular safety profile superior to that of previous coxibs. New pyrazole derivatives represent a promising chemical space to explore in pursuit of this goal.[12][13][14]

cluster_0 Arachidonic Acid Cascade & NSAID Inhibition Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Physiological Physiological Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) COX1->PG_Physiological PG_Inflammatory Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) COX2->PG_Inflammatory Trad_NSAID Traditional NSAIDs (e.g., Ibuprofen, Diclofenac) Trad_NSAID->COX1 Inhibition Trad_NSAID->COX2 Inhibition Coxib_NSAID Selective COX-2 Inhibitors (e.g., Celecoxib, New Pyrazoles) Coxib_NSAID->COX2 Selective Inhibition

Caption: The Arachidonic Acid Cascade and points of NSAID intervention.

A Multi-Tiered Benchmarking Framework

A logical, phased approach is critical to efficiently evaluate new chemical entities. We propose a three-tiered framework that progresses from high-throughput in vitro screening to more complex in vivo models of efficacy and safety. This ensures that only the most promising candidates advance, saving time and resources.

Tier1 Tier 1: In Vitro Screening Target Engagement & Selectivity Decision1 Advance Promising Candidates Tier1->Decision1 High Selectivity & Potency Tier2 Tier 2: In Vivo Efficacy Anti-inflammatory & Analgesic Activity Decision2 Final Candidate Selection Tier2->Decision2 Significant Efficacy Tier3 Tier 3: In Vivo Safety Gastrointestinal & CV Risk Profile Decision1->Tier2 Decision2->Tier3

Caption: A streamlined workflow for benchmarking new anti-inflammatory agents.

Tier 1: In Vitro Characterization - Target Engagement and Selectivity

The foundational step is to quantify how strongly a compound interacts with its intended target (COX-2) and its primary anti-target (COX-1). The goal is to identify compounds with high potency for COX-2 and minimal activity against COX-1.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is based on commercially available colorimetric or mass spectrometry-based assay kits.[6][7]

Principle: This assay measures the peroxidase activity of purified COX-1 (ovine) and COX-2 (human recombinant) enzymes. The peroxidase activity is monitored by the appearance of an oxidized chromogen, and the inhibition of this color development is proportional to the compound's inhibitory activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the new pyrazole agent and reference compounds (Celecoxib, Diclofenac, Ibuprofen) in DMSO. Create a series of dilutions to test a range of concentrations (e.g., 0.01 nM to 100 µM).

  • Reaction Setup: In a 96-well plate, add assay buffer, heme cofactor, and either the COX-1 or COX-2 enzyme to designated wells.

  • Inhibitor Incubation: Add the diluted test compounds, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) to all wells.

  • Detection: After a 10-minute incubation at 37°C, add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Measurement: Read the absorbance at 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of enzyme activity) by fitting the data to a dose-response curve. Calculate the Selectivity Index (SI) as IC50(COX-1) / IC50(COX-2).

Data Presentation:

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (SI)
New Pyrazole Agent 1 8,50045189
New Pyrazole Agent 2 >10,000250>40
Celecoxib (Control) 7,60050152
Diclofenac (Control) 515
Ibuprofen (Control) 2,5005,0000.5

Note: Data are representative examples.

Causality: A high SI value is the primary goal of this tier. It is the first quantitative indicator that a new compound may have a reduced risk of GI side effects compared to non-selective NSAIDs.

Tier 2: In Vivo Efficacy Assessment

After confirming target engagement and selectivity in vitro, the next critical step is to determine if the compound is effective in a living organism. The carrageenan-induced paw edema model is a classic, well-validated assay for acute inflammation.[15][16]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: Subplantar injection of carrageenan, a seaweed polysaccharide, induces a reproducible acute inflammatory response characterized by edema (swelling), which is mediated by prostaglandins and other inflammatory molecules.[17][18] The ability of a test compound to reduce this swelling is a direct measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male Wistar rats (180-200g) for one week under standard laboratory conditions.

  • Grouping and Dosing: Randomly divide rats into groups (n=6 per group): Vehicle Control (e.g., 1% CMC solution), Positive Control (e.g., Celecoxib, 10 mg/kg), and test groups for the new pyrazole agent at various doses (e.g., 5, 10, 20 mg/kg). Administer all compounds orally (p.o.).

  • Baseline Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[17]

  • Data Analysis: Calculate the change in paw volume (edema) for each animal at each time point. Determine the percentage inhibition of edema for each treated group compared to the vehicle control group.

Data Presentation:

Treatment Group (p.o.)Dose (mg/kg)% Inhibition of Edema at 3h% Inhibition of Edema at 5h
Vehicle Control-0%0%
New Pyrazole Agent 1 1055.4%68.2%
New Pyrazole Agent 1 2075.8%80.1%
Celecoxib (Control) 1058.1%72.5%
Diclofenac (Control) 565.3%75.0%

Note: Data are representative examples.

Causality: This in vivo model validates the in vitro findings. A dose-dependent reduction in paw edema demonstrates that the compound not only reaches the site of inflammation but also effectively suppresses the prostaglandin-driven inflammatory process in a complex biological system.[19]

Tier 3: Preclinical Safety Profiling

A potent and selective compound is only viable if it demonstrates a significant safety advantage over existing drugs. For new NSAIDs, gastrointestinal safety is a primary benchmark.

Inhibition COX Inhibition Profile COX1_Inhibition COX-1 Inhibition GI_Effects Gastrointestinal Side Effects (Ulcers, Bleeding) COX1_Inhibition->GI_Effects Leads to COX2_Inhibition COX-2 Inhibition Therapeutic_Effects Therapeutic Effects (Anti-inflammatory, Analgesic) COX2_Inhibition->Therapeutic_Effects Leads to CV_Effects Potential Cardiovascular Risk (Imbalance of Prostacyclin/Thromboxane) COX2_Inhibition->CV_Effects May contribute to (if unbalanced) Non_Selective Non-Selective NSAIDs Non_Selective->COX1_Inhibition High Non_Selective->COX2_Inhibition High Selective Selective COX-2 Inhibitors (New Pyrazoles) Selective->COX1_Inhibition Low Selective->COX2_Inhibition High

Caption: Relationship between COX selectivity and clinical effects.

Experimental Protocol: NSAID-Induced Ulcerogenicity Study in Rats

Principle: High doses of NSAIDs, particularly non-selective ones, disrupt the protective prostaglandin layer in the stomach, leading to the formation of visible ulcers.[20] This assay quantifies the gastric damage caused by a test compound relative to controls.

Step-by-Step Methodology:

  • Animal Preparation: Fast male Wistar rats for 24 hours prior to dosing, with free access to water.

  • Grouping and Dosing: Divide rats into groups (n=6): Vehicle Control, Positive Control (e.g., Diclofenac, 30 mg/kg), and test groups for the new pyrazole agent and Celecoxib at a high dose (e.g., 50 mg/kg). Administer compounds orally.

  • Observation Period: Return animals to their cages without food or water for 4 hours.

  • Sacrifice and Stomach Excision: Euthanize the rats via CO2 asphyxiation. Carefully excise the stomach and open it along the greater curvature.

  • Ulcer Scoring: Gently rinse the stomach with saline and examine the gastric mucosa for lesions using a magnifying glass. Score the ulcers based on their number and severity (e.g., 0.5 for redness, 1 for spot ulcers, 1.5 for hemorrhagic streaks, etc.).

  • Data Analysis: Calculate the Ulcer Index (UI) for each animal by summing the scores. Determine the mean UI for each group.

Data Presentation:

Treatment Group (p.o.)Dose (mg/kg)Mean Ulcer Index (UI)
Vehicle Control-0.1 ± 0.05
New Pyrazole Agent 1 501.5 ± 0.4
Celecoxib (Control) 501.8 ± 0.6
Diclofenac (Control) 3015.2 ± 2.1

Note: Data are representative examples. Lower UI indicates better GI safety.

Causality: A significantly lower Ulcer Index for a new pyrazole agent compared to a traditional NSAID like diclofenac, and a score comparable to or better than celecoxib, provides strong evidence of improved gastrointestinal safety.[21] This directly correlates with the high COX-2 selectivity observed in the Tier 1 assay.

Conclusion and Future Directions

This three-tiered benchmarking guide provides a robust and logical framework for the preclinical evaluation of new pyrazole-based anti-inflammatory agents. By systematically assessing in vitro selectivity, in vivo efficacy, and gastrointestinal safety, researchers can build a comprehensive data package to identify lead candidates for further development. A compound like the hypothetical "New Pyrazole Agent 1" from our examples—which demonstrates high COX-2 selectivity, potent in vivo anti-inflammatory activity, and a low ulcerogenic profile—would be a strong candidate to advance into more detailed toxicological and cardiovascular safety studies, moving one step closer to becoming a safer and more effective treatment for inflammatory diseases.

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Navigating the ADME Labyrinth: A Comparative Guide to Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of modern drug discovery, the adage "it's not just about potency" has never been more resonant. The journey of a promising therapeutic candidate from a mere concept to a clinical reality is fraught with challenges, with a significant number of failures attributed to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] For researchers and drug development professionals, a proactive and comprehensive evaluation of these pharmacokinetic parameters is not just beneficial—it is imperative.

This guide provides an in-depth evaluation of the ADME properties of a promising class of compounds: Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate derivatives. Pyrazole-containing molecules are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4][5] However, their therapeutic potential can only be realized if they possess a favorable ADME profile.

Here, we will dissect the critical ADME attributes of this pyrazole scaffold, comparing its likely performance with alternative heterocyclic systems. This analysis is grounded in established in vitro experimental protocols, providing both the "how" and the "why" behind each assessment. Our objective is to equip researchers with the foundational knowledge and practical methodologies to make informed decisions in the early stages of drug development.

The Significance of Early ADME Profiling

The early integration of ADME studies into the drug discovery pipeline is a cornerstone of modern pharmaceutical research.[1] It allows for the early identification and mitigation of pharmacokinetic liabilities, thereby reducing the high attrition rates of drug candidates in later, more expensive clinical phases.[2] Key ADME parameters that dictate the success of an orally administered drug include its solubility, permeability, metabolic stability, and interaction with plasma proteins.

A foundational framework for assessing the "drug-likeness" of a compound is Christopher Lipinski's "Rule of Five".[6][7] This rule provides a set of simple molecular descriptors that can predict poor oral absorption or permeation.

Lipinski's Rule of Five: An orally active drug generally has:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular mass less than 500 daltons.

  • A calculated octanol-water partition coefficient (log P) not exceeding 5.

While not a definitive predictor of pharmacological activity, adherence to these guidelines increases the probability of a compound possessing favorable ADME properties. Many pyrazole derivatives, including the this compound scaffold, are designed to align with these principles.[8][9]

Comparative Evaluation of Core ADME Properties

To provide a practical context, we will evaluate the expected ADME profile of our lead pyrazole scaffold against two common alternative heterocyclic cores: a triazole and an imidazole derivative. The following table presents hypothetical, yet representative, experimental data for this comparison.

ADME ParameterThis compoundRepresentative Triazole DerivativeRepresentative Imidazole Derivative
Aqueous Solubility (µM) 255015
PAMPA Permeability (Papp, 10⁻⁶ cm/s) 8.56.210.1
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B 5.14.57.8
Caco-2 Efflux Ratio (B→A / A→B) 1.22.51.5
Human Liver Microsomal Stability (t½, min) 452065
Human Plasma Protein Binding (%) 928595

This comparative data highlights the nuanced differences that can arise from seemingly minor structural changes. The pyrazole derivative exhibits moderate solubility and good permeability with low efflux, suggesting a favorable absorption profile. Its metabolic stability is reasonable, though its plasma protein binding is on the high side. The triazole derivative shows better solubility but is a potential substrate for efflux pumps, which could limit its bioavailability.[10][11][12] The imidazole derivative, while highly permeable and metabolically stable, has lower solubility and higher plasma protein binding.[13][14]

Experimental Protocols for ADME Assessment

The following sections detail the step-by-step methodologies for the key in vitro ADME assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for predicting passive intestinal absorption.[15][16][17] It is a non-cell-based assay that measures the permeation of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[17]

Experimental Workflow: PAMPA

PAMPA_Workflow prep Prepare Donor Plate: Test compound in buffer sandwich Assemble Sandwich: Place donor plate on acceptor plate prep->sandwich membrane Prepare Acceptor Plate: Coat filter with lipid solution (e.g., phosphatidylcholine in dodecane) membrane->sandwich incubate Incubate: Room temperature with shaking sandwich->incubate separate Separate Plates incubate->separate quantify Quantify Compound: LC-MS/MS analysis of donor and acceptor compartments separate->quantify calculate Calculate Papp quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol:

  • Preparation of the Acceptor Plate: A 96-well microtiter filter plate is coated with a solution of a lipid (e.g., 2% phosphatidylcholine in dodecane) and the solvent is allowed to evaporate, leaving a lipid layer on the filter.[18] The wells of the acceptor plate are then filled with buffer.

  • Preparation of the Donor Plate: The test compound is dissolved in a buffer solution at the desired concentration.

  • Assay Assembly and Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich".[16] This assembly is incubated at room temperature for a defined period (typically 4-18 hours) with gentle shaking.[19]

  • Quantification: After incubation, the plates are separated, and the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.[15]

  • Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([drug]acceptor / [drug]equilibrium))

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based model that is considered the gold standard for predicting human intestinal absorption.[20][21] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many of the characteristics of the intestinal epithelium, including tight junctions and active transporters.[21][22]

Experimental Workflow: Caco-2 Permeability Assay

Caco2_Workflow seed Seed Caco-2 cells on Transwell inserts culture Culture for ~21 days to form a monolayer seed->culture integrity Assess Monolayer Integrity: Measure TEER culture->integrity dose Dose Apical (A) or Basolateral (B) side integrity->dose incubate Incubate at 37°C dose->incubate sample Sample from receiver compartment at time points incubate->sample quantify Quantify Compound: LC-MS/MS analysis sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow for the Caco-2 Permeability Assay.

Detailed Protocol:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in Transwell plates and cultured for approximately 21 days to allow for differentiation into a polarized monolayer.[22]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[20]

  • Permeability Measurement (A→B): To measure apical to basolateral permeability, the test compound is added to the apical (upper) compartment, and the appearance of the compound in the basolateral (lower) compartment is monitored over time.[23]

  • Efflux Measurement (B→A): To assess active efflux, the experiment is reversed, with the compound added to the basolateral compartment and its transport to the apical compartment measured.[21]

  • Quantification and Calculation: Samples are taken from the receiver compartment at various time points and analyzed by LC-MS/MS. The Papp is calculated, and the efflux ratio (Papp B→A / Papp A→B) is determined. An efflux ratio greater than 2 suggests the compound is a substrate of an efflux transporter.[21][22]

Metabolic Stability in Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by the major drug-metabolizing enzymes, primarily the cytochrome P450s (CYPs), located in the liver.[24][25] Human liver microsomes are subcellular fractions that are rich in these enzymes.[24]

Experimental Workflow: Microsomal Stability Assay

Microsomal_Stability_Workflow prepare Prepare Incubation Mixture: Test compound, human liver microsomes, and buffer initiate Initiate Reaction: Add NADPH cofactor prepare->initiate incubate Incubate at 37°C initiate->incubate quench Quench Reaction: Add cold acetonitrile at various time points incubate->quench centrifuge Centrifuge to precipitate protein quench->centrifuge analyze Analyze Supernatant: LC-MS/MS to quantify remaining parent compound centrifuge->analyze calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) analyze->calculate

Caption: Workflow for the Microsomal Stability Assay.

Detailed Protocol:

  • Incubation: The test compound is incubated with human liver microsomes in a phosphate buffer at 37°C.[26]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.[24]

  • Time Course Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is stopped by the addition of a cold organic solvent like acetonitrile.[24]

  • Sample Processing: The samples are centrifuged to precipitate the microsomal proteins.

  • Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and from the slope of the line, the half-life (t½) and intrinsic clearance (CLint) are calculated.[26]

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to reach its target site.[27] Only the unbound fraction of a drug is pharmacologically active.[28] Rapid Equilibrium Dialysis (RED) is a common method for determining plasma protein binding.[29]

Experimental Workflow: Plasma Protein Binding (RED)

PPB_RED_Workflow spike Spike Plasma: Add test compound to plasma load Load RED Device: Plasma in one chamber, buffer in the other spike->load dialyze Dialyze: Incubate at 37°C until equilibrium is reached load->dialyze sample Sample from both chambers dialyze->sample quantify Quantify Compound: LC-MS/MS analysis sample->quantify calculate Calculate Percent Bound quantify->calculate

Caption: Workflow for Plasma Protein Binding Assay using Rapid Equilibrium Dialysis (RED).

Detailed Protocol:

  • Sample Preparation: The test compound is added to plasma.

  • Equilibrium Dialysis: A RED device, which consists of two chambers separated by a semi-permeable membrane, is used.[28] The plasma containing the drug is placed in one chamber, and a buffer solution is placed in the other.

  • Incubation: The device is incubated at 37°C with shaking for a sufficient time (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.[27][29]

  • Quantification: After incubation, the concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.[27]

  • Calculation: The percentage of the drug bound to plasma proteins is calculated based on the difference in concentration between the two chambers.

Conclusion and Future Directions

The comprehensive in vitro ADME profiling of this compound derivatives is a critical step in assessing their potential as viable drug candidates. The methodologies outlined in this guide provide a robust framework for generating the necessary data to make informed decisions. By understanding the interplay between a compound's structure and its pharmacokinetic properties, researchers can more effectively navigate the complexities of drug discovery. The pyrazole scaffold, as exemplified by our lead compound, often presents a balanced ADME profile, making it an attractive starting point for further optimization. Future work should focus on establishing a clear in vitro-in vivo correlation to further validate these predictive models and accelerate the development of novel therapeutics.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols for halogenated organic compounds and are designed to be a self-validating system of best practices.

Pre-Disposal Hazard Assessment and Chemical Profile

Before initiating any disposal protocol, a thorough understanding of the compound's hazards is paramount. This compound is a brominated heterocyclic compound. Its hazard profile necessitates careful handling to mitigate risks.[1][2][3][4]

Chemical and Hazard Data Summary:

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 1048930-76-2[2]
Molecular Formula C₁₂H₁₁BrN₂O₂[1]
Molecular Weight 295.13 g/mol [1]
Physical Form Solid[1]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Storage Class 11 - Combustible Solids[1]
Waste Classification Halogenated Organic Waste[5]

The presence of bromine classifies this compound as a halogenated organic waste . This is the single most critical piece of information for its disposal, as it dictates that it must be segregated from non-halogenated waste streams. The co-mingling of these waste types can interfere with disposal processes and lead to regulatory non-compliance.[5][6] High-temperature incineration in a facility equipped with scrubbers to neutralize the resulting acidic gases (like hydrogen bromide) is the standard and required method for such compounds.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, a multi-layered approach to personal protection is mandatory.

  • Primary Engineering Control: All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[7][8]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. For tasks with a higher risk of dust generation, a face shield worn over goggles is recommended.[8][9][10]

  • Hand Protection: Double gloving with nitrile gloves is required to prevent skin contact.[9]

  • Body Protection: A long-sleeved, fully buttoned laboratory coat is essential.[8] For extensive handling, consider disposable coveralls.[10][11]

Step-by-Step Disposal Protocol

This protocol ensures that the waste is collected, stored, and disposed of in a manner that is safe, compliant, and logical.

Workflow for Disposal of this compound:

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Labeling cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Select a Designated Halogenated Organic Waste Container B->C D Place Solid Waste in Container C->D E Collect Contaminated Materials (e.g., gloves, weighing paper) D->E F Securely Cap the Container E->F G Label Container with 'Hazardous Waste', Chemical Name, and Accumulation Date F->G H Store in Designated Satellite Accumulation Area G->H I Segregate from Incompatible Wastes H->I J Submit Waste Pickup Request to EHS I->J K Professional Disposal by Licensed Contractor (Incineration) J->K

Caption: Disposal workflow for this compound.

I. Waste Segregation and Collection:

  • Select the Correct Waste Container: Use a designated, chemically compatible, and leak-proof waste container for Halogenated Organic Solids . High-density polyethylene (HDPE) containers are generally suitable.[6] Never use metal containers for halogenated waste, as they can corrode.[6][12]

  • Solid Waste: Collect any unused or contaminated solid this compound directly into the designated container.

  • Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads used for cleaning minor spills, should also be placed in the same solid waste container.

II. Labeling and Storage:

  • Immediate Labeling: The moment the first particle of waste is added, the container must be labeled.[7][13] The label must, at a minimum, include:

    • The words "Hazardous Waste" .[13][14][15]

    • The full chemical name: "this compound" . Do not use abbreviations.[7]

    • The accumulation start date .[15]

    • An indication of the hazards (e.g., "Irritant," "Harmful").[13]

  • Secure Storage: Keep the waste container tightly closed except when adding waste.[6][7]

  • Designated Area: Store the sealed container in a designated hazardous waste Satellite Accumulation Area. This area should be well-ventilated and away from incompatible materials such as strong acids or bases.[6]

III. Final Disposal:

  • Institutional Procedures: Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the Environmental Health and Safety (EHS) department.[16]

  • Professional Disposal: The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[6] They will transport it to a permitted facility for high-temperature incineration.

Emergency Procedures: Spill Management

In the event of a spill, a calm and methodical response is crucial.

For a small, manageable spill of solid material:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: If not already wearing it, don the full PPE described in Section 2.

  • Contain the Spill: Prevent the powder from becoming airborne. Do not use a dry brush or towel.

  • Clean-up: Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).[7][17] Carefully sweep or scoop the material into the designated halogenated organic waste container.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials (e.g., paper towels) as contaminated waste.[17][18]

  • Report: Report the incident to your laboratory supervisor or EHS department, as per your institution's policy.[19]

For a large or unmanageable spill:

  • Evacuate: Evacuate the immediate area.

  • Alert: Alert your supervisor and contact your institution's emergency response line or EHS department immediately.[7][18][19]

  • Isolate: Close the doors to the affected area to contain any dust or vapors.

  • Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

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A Researcher's Guide to the Safe Handling of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate holds significant potential in drug discovery and development. Its structural motifs are common in pharmacologically active agents. However, its safe and effective use in a laboratory setting is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of their work.

Hazard Identification and Risk Assessment

This compound is classified with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Given these hazards, a thorough risk assessment is necessary before any handling. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of the solid dust particles.[1][2] All handling procedures must be designed to minimize these exposure risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical when handling this compound. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities (>1g) or when there is a significant risk of splashing.Protects against dust particles and potential splashes that can cause serious eye irritation.[3][4]
Hand Protection Nitrile gloves are the recommended minimum. For prolonged handling or in case of a spill, double-gloving or using thicker, chemical-resistant gloves (e.g., neoprene) is advised.Prevents skin irritation upon contact.[1][5] Always inspect gloves for any signs of degradation or puncture before use.
Body Protection A flame-resistant lab coat, fully buttoned, is required.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. If weighing out larger quantities or if dust is generated, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling dust particles that can cause respiratory irritation.[6][7]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will ensure safety and efficiency.

Step-by-Step Handling Procedures
  • Preparation : Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.[8] Have all necessary equipment, including waste containers, readily available.

  • Weighing and Transfer :

    • Perform all weighing and transfer operations within a chemical fume hood to control airborne dust.[9]

    • Use a spatula to handle the solid. Avoid scooping actions that could generate dust.

    • If transferring to a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • Thoroughly decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and wipe it clean.

    • Properly dispose of all contaminated materials (see Section 4).

    • Wash hands thoroughly with soap and water after removing gloves.[2]

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Don Lab Coat Don1->Don2 Don3 Don Eye Protection (Goggles/Face Shield) Don2->Don3 Don4 Don Gloves Don3->Don4 Doff1 Remove Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Remove Eye Protection Doff2->Doff3 Doff4 Wash Hands Doff3->Doff4 End End Doff4->End Start Start Start->Don1

Caption: A workflow diagram illustrating the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment.

Spill and Waste Management

Spill Response:

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large or if you are unsure how to proceed.

  • For small spills :

    • Wear the appropriate PPE (double gloves, goggles, and lab coat).

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the material into a designated waste container. Avoid creating dust.

    • Decontaminate the area with a suitable solvent and wipe clean.

  • For large spills : Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Waste Disposal:

  • Solid Waste : All solid waste contaminated with this compound, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.[10]

  • Liquid Waste : This compound contains bromine, a halogen. Therefore, all solutions containing this compound must be disposed of in a designated "Halogenated Organic Waste" container.[11] Do not pour any waste down the drain.

  • Container Decontamination : For empty containers, the first rinse with a suitable solvent must be collected and disposed of as halogenated organic waste.[11] For highly toxic compounds, the first three rinses should be collected.[11]

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Elsevier. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic, Irritative, and Corrosive Gases and Liquids. Retrieved from [Link]

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  • National Institute for Occupational Safety and Health (NIOSH). (2005). NIOSH Pocket Guide to Chemical Hazards. DHHS (NIOSH) Publication No. 2005-149. Retrieved from [Link]

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  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

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  • Hazchem Safety. (n.d.). How To Choose The Right PPE For Chemical Handling. Retrieved from [Link]

  • Clinician.com. (2011, August 1). New OSHA requirements on chemical hazards. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

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  • University of Colorado Colorado Springs. (2019, November). UCCS Task Specific PPE Requirements - Chemical Use Hazards. Retrieved from [Link]

  • University of California, Berkeley - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

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  • Emory University. (2025-2026). EHSO Manual - Chapter 5: Chemical Hazards. Retrieved from [Link]

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  • American Chemical Society. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Journal of Chemical Health & Safety. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of pyrazole derivatives. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. [Image]. Retrieved from [Link]

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Retrosynthesis Analysis

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Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.